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Core Science & Biosynthesis

Foundational

5-Methyl-1-decanol: Physicochemical Properties, Thermodynamic Data, and Application Workflows

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Methyl-1-decanol is a C11 branched-chain primary alcohol with significant utility in sensory stimulation formulations, anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyl-1-decanol is a C11 branched-chain primary alcohol with significant utility in sensory stimulation formulations, antimicrobial research, and as a specialized chemical intermediate. Unlike linear fatty alcohols, the introduction of a methyl group at the C5 position fundamentally alters its thermodynamic behavior, crystal lattice packing, and receptor binding affinity. This technical guide synthesizes its physicochemical profile, outlines robust synthetic and analytical methodologies, and explores its mechanistic applications in modern drug development and consumer formulations.

Physicochemical Profile & Thermodynamic Data

The physical behavior of 5-methyl-1-decanol is dictated by its aliphatic chain length and the steric hindrance introduced by the methyl group. The branching disrupts the orderly packing of the hydrocarbon chains, which significantly lowers the melting point compared to its linear counterpart, 1-undecanol, while maintaining a high boiling point due to strong van der Waals forces and hydrogen bonding[1].

Table 1: Physicochemical and Thermodynamic Properties
PropertyValue / DataCausality / Technical Significance
CAS Number 7212-52-4[2]Unique chemical identifier for the specific 5-methyl isomer.
Molecular Formula C11H24O[3]Determines baseline molecular weight and stoichiometric ratios.
Molecular Weight 172.31 g/mol [1]Contributes to elevated boiling point and low volatility in formulations.
Boiling Point ~229–230 °C[1]High BP indicates strong intermolecular hydrogen bonding; requires high-temp GC for analysis.
Density ~0.82–0.84 g/cm³[1]Typical for long-chain aliphatic alcohols; allows for predictable phase separation in aqueous extractions.
XLogP3 (Lipophilicity) ~4.3 (Computed)[1]High lipophilicity facilitates integration into lipid bilayers and sensory receptor pockets.

Synthetic Methodologies & Mechanistic Pathways

The synthesis of highly pure branched alcohols requires stringent regiocontrol to avoid racemic mixtures of positional isomers. The most scalable route to 5-methyl-1-decanol involves the hydroformylation (Oxo process) of a branched C10 alkene, followed by reduction[1].

Causality of Route Selection: Hydroformylation adds a formyl group across the double bond. By selecting a sterically demanding catalyst (e.g., Rhodium-based complexes with bulky phosphine ligands), steric steering forces the formyl group to the terminal carbon. This minimizes internal aldehyde formation, ensuring higher yields of the primary alcohol upon reduction.

Synthesis A C10 Branched Alkene (Starting Material) B Hydroformylation (Rh Catalyst, CO/H2) A->B Regioselective Addition C Aldehyde Intermediate B->C Oxo Process D Reduction (LiAlH4 or NaBH4) C->D Hydrogenation E 5-Methyl-1-decanol (Target Compound) D->E Purification

Figure 1: Regioselective synthetic workflow for 5-Methyl-1-decanol.

Analytical Validation Protocol (Self-Validating System)

To ensure trustworthiness in drug development or sensory applications, the synthesized compound must be rigorously validated. The following GC-MS protocol is designed as a self-validating system : it not only confirms the target molecular mass but actively screens for process failures (e.g., unreacted precursors).

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dissolve 10 mg of the synthesized 5-methyl-1-decanol in 1 mL of GC-grade hexane.

    • Expert Rationale: Hexane ensures complete solvation of the highly lipophilic alcohol (XLogP3 ~4.3) without introducing protic interference that could skew the baseline.

  • Column Selection: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Expert Rationale: Non-polar columns separate isomers based strictly on boiling point, which is crucial for distinguishing 5-methyl-1-decanol from other trace C11 positional isomers.

  • Temperature Programming:

    • Initial temp: 80 °C (hold 2 mins).

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 mins.

    • Expert Rationale: The gradual ramp ensures baseline resolution of any residual aldehyde intermediates. Aldehydes lack hydrogen bonding and will elute significantly earlier than the target alcohol.

  • Mass Spectrometry (EI Mode): Monitor for the molecular ion peak (m/z 172) and characteristic fragmentation patterns.

  • Self-Validation Check (The Rejection Trigger): If a peak is observed at m/z 170, it indicates incomplete reduction (presence of the aldehyde intermediate). The protocol strictly dictates returning the batch for further hydrogenation before downstream use.

Biological & Commercial Applications

Antimicrobial Research

Long-chain alcohols, including C11 branched isomers, exhibit notable antimicrobial properties. Their high lipophilicity allows them to intercalate into the lipid bilayers of bacterial cell membranes (e.g., Staphylococcus aureus)[1]. The branching at the C5 position creates a spatial "wedge effect," disrupting membrane fluidity, inducing structural instability, and ultimately leading to cell lysis.

Sensory Stimulation (Cooling Agents)

In consumer and pharmaceutical formulations, 5-methyl-1-decanol acts as a potent, long-lasting cooling and sensory stimulation agent[4]. Traditional cooling agents like menthol are highly volatile, leading to a rapid but short-lived effect.

Causality of Sustained Action: Due to its higher molecular weight and boiling point, 5-methyl-1-decanol exhibits significantly lower vapor pressure. It binds effectively to the TRPM8 cold receptor, initiating a calcium influx that generates a sustained cooling sensation without the rapid evaporative loss associated with smaller terpenes[4].

Mechanism A 5-Methyl-1-decanol (Low Volatility) B Lipid Bilayer Integration A->B Sustained Release C TRPM8 Receptor Activation B->C Target Engagement D Ca2+ Ion Influx (Depolarization) C->D Channel Opening E Sustained Cooling Sensation D->E Neural Transmission

Figure 2: TRPM8 receptor activation pathway by 5-Methyl-1-decanol.

References

  • [3] Formula Browser - the NIST WebBook. National Institute of Standards and Technology (NIST).[Link]

  • [4] US8377458B2 - Cooling sensation agent composition, sensory stimulation agent composition and use of the same. Google Patents.

Sources

Exploratory

5-Methyl-1-decanol (CAS 7212-52-4): A Comprehensive Structural, Analytical, and Synthetic Monograph

As drug development and materials science increasingly rely on specialized aliphatic intermediates, branched-chain alcohols like 5-Methyl-1-decanol have emerged as critical building blocks. Unlike straight-chain fatty al...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on specialized aliphatic intermediates, branched-chain alcohols like 5-Methyl-1-decanol have emerged as critical building blocks. Unlike straight-chain fatty alcohols, the strategic placement of a methyl branch at the C5 position introduces steric nuances that significantly alter the molecule's physicochemical behavior, lipid bilayer partitioning, and crystallization kinetics.

This whitepaper provides an in-depth technical evaluation of 5-Methyl-1-decanol (CAS 7212-52-4), detailing its structural properties, validated synthetic pathways, and rigorous analytical characterization protocols required for pharmaceutical and industrial applications.

Chemical Identity and Physicochemical Profiling

5-Methyl-1-decanol is an 11-carbon (C11) branched aliphatic alcohol. The presence of the C5 methyl group disrupts the highly ordered packing typically seen in linear alkanols, resulting in a lower melting point and unique solvent properties. The molecule possesses a chiral center at C5; commercial preparations and standard synthetic routes typically yield a racemic mixture unless asymmetric catalysis is deliberately employed.

To establish a baseline for experimental design, the core quantitative data for 5-Methyl-1-decanol is summarized in Table 1.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Implication
IUPAC Name 5-Methyldecan-1-olDefines the C10 backbone with C5 branching.
CAS Registry Number 7212-52-4Primary identifier for reference materials [1].
Molecular Formula C11H24ODictates stoichiometric calculations.
Molecular Weight 172.31 g/mol Essential for mass spectrometry targeting [2].
Boiling Point 229–230 °CIndicates low volatility; requires vacuum distillation.
Physical State (25 °C) LiquidFavorable for use as a solvent or liquid excipient.

Synthetic Methodology: Regioselective Homologation

Step-by-Step Synthesis Protocol

Note: This protocol is designed as a self-validating system. The use of internal standards and specific temperature controls ensures reproducibility and prevents side-product formation.

  • Reagent Preparation & Inertion: Dry all glassware at 120 °C for 4 hours. Assemble the apparatus hot and purge continuously with anhydrous Argon to prevent premature quenching of the organomagnesium intermediate.

  • Grignard Reagent Formation: Suspend magnesium turnings (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Introduce a catalytic crystal of iodine to activate the magnesium surface. Slowly add 1-bromo-4-methylnonane (1.0 eq) dropwise. Causality: The dropwise addition controls the exothermic nature of the reaction, preventing Wurtz coupling side-reactions (homocoupling of the alkyl halide).

  • Electrophilic Addition: Cool the resulting Grignard solution to 0 °C. Bubble anhydrous formaldehyde gas (generated in situ by thermally cracking paraformaldehyde at 160 °C) into the mixture. Causality: Formaldehyde acts as a single-carbon electrophile, cleanly extending the C10 chain to the desired C11 primary alcohol backbone.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NH4​Cl rather than strong acids. Causality: Strong acids can catalyze the dehydration of the newly formed primary alcohol into an alkene. Extract with diethyl ether (3 × 50 mL), wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Isolate the final product via fractional vacuum distillation. Causality: At its atmospheric boiling point of 229–230 °C [2], aliphatic alcohols are susceptible to auto-oxidation. Vacuum distillation lowers the boiling point, preserving molecular integrity.

Synthesis A 1-Bromo-4-methylnonane (Starting Material) B Mg / THF (Argon Atmosphere) A->B Activation C Grignard Intermediate [Organomagnesium] B->C Insertion D Formaldehyde Gas (0 °C) C->D Nucleophilic Attack E NH4Cl Quench (pH Control) D->E Hydrolysis F Vacuum Distillation (Thermal Protection) E->F Isolation G Pure 5-Methyl-1-decanol (CAS 7212-52-4) F->G Yield >92%

Figure 1: Validated synthetic workflow for the regioselective preparation of 5-Methyl-1-decanol.

Analytical Characterization and Validation

To guarantee trustworthiness in drug development, the synthesized compound must undergo rigorous orthogonal testing. Relying solely on chromatographic purity is insufficient; structural elucidation via NMR and MS is mandatory.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute 10 µL of the synthesized 5-Methyl-1-decanol in 1.0 mL of GC-grade hexane. Introduce 1-octanol (10 µg/mL) as an internal standard (IS) to validate injection volume and instrument response.

  • Chromatographic Separation: Inject 1 µL using a split ratio of 50:1 onto a non-polar DB-5MS capillary column. Causality: The high split ratio prevents column overloading and peak tailing, which is critical for resolving the 5-methyl isomer from potential linear impurities like 1-undecanol.

  • Temperature Gradient: Hold at 60 °C for 2 mins, ramp at 10 °C/min to 280 °C.

  • Mass Spectrometry (EI, 70 eV): Monitor the fragmentation. Causality: Aliphatic alcohols rarely show a strong molecular ion ( M+ at m/z 172). Instead, look for the characteristic [M−H2​O]+ peak at m/z 154, followed by alpha-cleavage fragments.

Analysis A Crude Sample + Internal Standard B GC Separation (DB-5MS Column) A->B Volatility Check D 1H & 13C NMR (CDCl3 Solvent) A->D Stereochemical & Regio-Analysis C EI-MS (70 eV) Target: m/z 154 [M-H2O]+ B->C Fragmentation E Data Integration & Structural Confirmation C->E Mass Validation D->E Backbone Validation

Figure 2: Orthogonal analytical workflow combining GC-MS and NMR for structural validation.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the exact position of the methyl branch, 1H NMR (400 MHz, CDCl3​ ) is utilized:

  • 0.85–0.95 ppm (m, 6H): This region will contain overlapping signals from the terminal C10 methyl group (triplet) and the C5 branched methyl group. Crucially, the C5 methyl will present as a doublet due to spin-spin coupling with the single C5 methine proton.

  • 1.10–1.60 ppm (m, 15H): Encompasses the bulk of the methylene protons and the C5 methine proton.

  • 3.65 ppm (t, 2H): The diagnostic triplet of the C1 methylene protons directly adjacent to the deshielding hydroxyl oxygen.

Biological Activity and Industrial Applications

Beyond its role as a chemical intermediate, C11 branched alcohols like 5-Methyl-1-decanol are actively investigated for their biological activities [2]. The amphiphilic nature of the molecule allows it to interact with biological membranes.

Antimicrobial Potential: Studies on long-chain fatty alcohols demonstrate that C11 variants exhibit antibacterial activity against microorganisms such as Staphylococcus aureus [2]. The mechanism is driven by the molecule's ability to partition into the bacterial lipid bilayer. The C5 methyl branch disrupts normal lipid packing, increasing membrane fluidity and leading to osmotic instability and cell lysis.

Mechanism A 5-Methyl-1- decanol B Lipid Bilayer Partitioning A->B Hydrophobic Interaction C Membrane Disruption B->C Fluidity Alteration D Cell Lysis (Antimicrobial) C->D Osmotic Imbalance

Figure 3: Proposed mechanistic pathway for the antimicrobial action of branched C11 aliphatic alcohols.

Furthermore, in formulation science, the steric hindrance provided by the methyl branch prevents crystallization at room temperature, making 5-Methyl-1-decanol an excellent candidate for investigation as a permeation enhancer in topical and transdermal drug delivery systems.

References

  • LGC Standards. "Buy Online CAS Number 7212-52-4 - TRC - 5-Methyl-1-decanol". LGC Standards.
  • Benchchem. "4-Propyl-1-octanol (Contains physicochemical and biological data for C11 isomers including 5-Methyl-1-decanol)". Benchchem.
  • Biomall. "Laboratory Supplies, Equipments & Biotech Products in India - 5-Methyl-1-decanol". Biomall.
Foundational

1H and 13C NMR Spectroscopic Reference Data for 5-Methyl-1-decanol: A Comprehensive Technical Guide

Executive Summary & Mechanistic Context 5-Methyl-1-decanol (C₁₁H₂₄O) is a branched-chain primary aliphatic alcohol utilized extensively in the synthesis of specialized lipid nanoparticles (LNPs), pheromone analogs, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

5-Methyl-1-decanol (C₁₁H₂₄O) is a branched-chain primary aliphatic alcohol utilized extensively in the synthesis of specialized lipid nanoparticles (LNPs), pheromone analogs, and advanced surfactants. The presence of the methyl branch at the C-5 position interrupts the crystalline packing of the aliphatic chain, significantly altering its phase transition temperature and lipophilicity compared to linear analogs.

For researchers and drug development professionals synthesizing derivatives of 5-methyl-1-decanol, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for structural verification. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; it explores the fundamental causality behind the observed chemical shifts and provides a self-validating experimental protocol to ensure high-fidelity data acquisition.

Theoretical Framework for NMR Chemical Shifts

The NMR spectrum of a branched aliphatic alcohol is governed by a predictable set of electronic and steric interactions:

  • Inductive Deshielding (1H and 13C): The highly electronegative oxygen atom of the hydroxyl group draws electron density away from the adjacent C-1 carbon via the inductive effect. This leaves the C-1 nucleus and its attached protons less shielded from the external magnetic field ( B0​ ), causing them to resonate significantly downfield[1].

  • Steric and Branching Effects (13C): In ¹³C NMR, the aliphatic backbone is highly sensitive to the branching architecture. The methyl group at C-5 induces predictable perturbations: the adjacent β -carbons (C-4 and C-6) experience a deshielding shift of approximately +9.4 ppm, while the γ -carbons (C-3 and C-7) undergo a steric shielding effect, shifting upfield by roughly -2.5 ppm due to gauche interactions[2].

  • Diastereotopicity (1H): The presence of a stereocenter at C-5 renders the adjacent methylene protons at C-4 and C-6 diastereotopic (pro-R and pro-S). While these protons are magnetically inequivalent, their subtle differences are often obscured within the bulk aliphatic envelope in a standard 1D ¹H NMR experiment[3].

Quantitative Data Presentation

The following tables summarize the predicted high-resolution ¹H and ¹³C NMR chemical shifts for 5-methyl-1-decanol, mapped to their underlying mechanistic causes.

Table 1: ¹H NMR Spectroscopic Reference Data (400 MHz, CDCl₃)
PositionMultiplicityIntegrationChemical Shift (δ, ppm)Causality / Assignment Notes
-OH Broad Singlet (br s)1H1.40 - 2.00Highly variable; dependent on concentration, temperature, and hydrogen bonding dynamics[1].
H-1 Triplet (t)2H3.64Strongly deshielded by the adjacent electronegative hydroxyl oxygen[4].
H-2 Multiplet (m)2H1.56 β -position to the hydroxyl group; exhibits complex coupling with H-1 and H-3.
H-5 Multiplet (m)1H1.35Methine proton at the branching point; couples with the 5-CH₃ group.
H-3, H-4, H-6 to H-9 Multiplet (m)12H1.15 - 1.45Bulk aliphatic envelope. H-4 and H-6 are diastereotopic due to the C-5 stereocenter[3].
H-10 Triplet (t)3H0.88Terminal primary methyl group of the decanol chain.
5-CH₃ Doublet (d)3H0.85Methyl branch at C-5; split into a doublet by the single H-5 methine proton.
Table 2: ¹³C NMR Spectroscopic Reference Data (100 MHz, CDCl₃)
PositionCarbon TypeChemical Shift (δ, ppm)Causality / Assignment Notes
C-1 CH₂63.1Strong α -deshielding from the hydroxyl oxygen (+48 ppm relative to parent alkane)[2].
C-6 CH₂39.1 β -deshielding effect (+9.4 ppm) from the C-5 methyl group.
C-4 CH₂38.9 β -deshielding effect (+9.4 ppm) from the C-5 methyl group.
C-2 CH₂33.0 β -effect from the C-1 hydroxyl group.
C-5 CH32.8Tertiary carbon at the branching point.
C-8 CH₂32.0Standard aliphatic chain resonance.
C-7 CH₂26.9 γ -shielding effect (-2.5 ppm) from the C-5 methyl group[2].
C-3 CH₂23.4 γ -shielding effect from both the C-1 OH group and the C-5 methyl group.
C-9 CH₂22.8Penultimate carbon in the aliphatic chain.
5-CH₃ CH₃19.6Branched methyl group resonance.
C-10 CH₃14.2Terminal methyl group resonance.

High-Fidelity NMR Sample Preparation & Acquisition Protocol

To ensure absolute trustworthiness in structural elucidation, every step of the NMR workflow must be a self-validating system. The following protocol guarantees publication-grade quantitative accuracy.

Step 1: Sample Dissolution & Internal Calibration
  • Action: Weigh exactly 20 mg of high-purity 5-Methyl-1-decanol. Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Self-Validation: The concentration (~33 mg/mL) is optimized to provide a robust signal-to-noise (S/N) ratio for ¹³C acquisition without causing viscosity-induced line broadening. The TMS acts as an internal self-validating checkpoint; by arbitrarily setting the TMS resonance to 0.00 ppm, the protocol establishes a baseline that confirms the magnetic field's stability. If the TMS peak deviates, it immediately flags an issue with spectrometer drift or solvent contamination[4].

Step 2: Tube Preparation & Shimming
  • Action: Transfer the solution to a precision 5 mm NMR tube, ensuring a fill height of exactly 4.0 to 4.5 cm. Insert into the spectrometer, lock onto the deuterium frequency of CDCl₃, and execute gradient shimming (Z, Z2, Z3).

  • Causality & Self-Validation: A fill height below 4.0 cm causes severe magnetic susceptibility artifacts at the liquid-air interface, degrading resolution. The protocol validates field homogeneity by monitoring the full-width at half-maximum (FWHM) of the residual CHCl₃ peak (target < 1.0 Hz).

Step 3: ¹H NMR Acquisition
  • Action: Execute a standard 30-degree pulse sequence (zg30). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 1.5 seconds.

  • Causality: The 30-degree flip angle ensures rapid recovery of longitudinal magnetization ( T1​ ). The 1.5s delay guarantees that all aliphatic protons fully relax between pulses, ensuring that the peak integrations (e.g., the 3:2:1 ratio of CH₃ to CH₂ to OH) are strictly quantitative[1].

Step 4: ¹³C NMR Acquisition
  • Action: Execute a power-gated broadband proton-decoupled sequence (zgpg30). Set ns to 512 and d1 to 2.0 seconds.

  • Causality: Carbon-13 has a low natural abundance (~1.1%) and longer T1​ relaxation times, particularly for the tertiary C-5 carbon. The 2.0s delay prevents signal saturation at C-5, ensuring it is not "lost" in the baseline[2]. The WALTZ-16 decoupling scheme collapses the C-H multiplets into sharp singlets, maximizing the S/N ratio.

Data Visualization: Experimental Workflow

NMR_Workflow Start 1. Sample Prep (5-Methyl-1-decanol) Solvent 2. CDCl3 + TMS (Internal Calibration) Start->Solvent Tube 3. 5mm NMR Tube (Fill height: 4 cm) Solvent->Tube Lock 4. Lock & Shim (Deuterium Lock) Tube->Lock Acq1H 5a. 1H Acquisition (zg30, ns=16) Lock->Acq1H Acq13C 5b. 13C Acquisition (zgpg30, ns=512) Lock->Acq13C Process 6. Data Processing (FT & Phase Corr.) Acq1H->Process Acq13C->Process Analyze 7. Shift Analysis (Structural Validation) Process->Analyze

Figure 1: High-fidelity NMR sample preparation and acquisition workflow for structural validation.

References

  • Source: docbrown.
  • Source: researchgate.
  • Title: 4.
  • Source: acs.

Sources

Exploratory

Thermophysical Profiling of 5-Methyl-1-decanol: A Technical Guide to Boiling Point and Vapor Pressure

Executive Summary As a Senior Application Scientist, understanding the thermophysical properties of branched-chain fatty alcohols is critical for predicting their behavior in complex formulations, such as drug delivery s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, understanding the thermophysical properties of branched-chain fatty alcohols is critical for predicting their behavior in complex formulations, such as drug delivery systems, advanced surfactants, and targeted bioactive molecules. 5-Methyl-1-decanol (CAS: 7212-52-4) is a C11 branched alcohol[1]. Its specific structural branching profoundly alters its intermolecular interactions, directly impacting its boiling point and vapor pressure compared to its linear analogs. This whitepaper provides an in-depth analysis of these properties, the causality behind them, and self-validating experimental protocols for their precise measurement.

Chemical Identity & Structural Causality

In aliphatic alcohols, the primary driver of boiling point and vapor pressure is the delicate balance between hydrogen bonding at the hydroxyl headgroup and van der Waals dispersion forces along the hydrocarbon tail.

For 5-Methyl-1-decanol, the methyl group at the C5 position introduces a steric hindrance that disrupts the highly ordered, linear packing typical of straight-chain alcohols like 1-undecanol.

  • Causality of Boiling Point: Because the branched molecules cannot pack as tightly in the liquid phase, the cumulative van der Waals forces are significantly weakened. Consequently, less thermal energy is required to overcome these intermolecular forces, resulting in a boiling point of 229–230 °C[2]. This is noticeably lower than the ~243 °C boiling point of linear 1-undecanol.

  • Causality of Vapor Pressure: The same disruption in liquid-phase packing increases the escaping tendency of the molecules into the gas phase. The vapor pressure of C11 branched isomers is estimated at approximately 0.013 mmHg at 25 °C[3]. This low volatility is highly advantageous in pharmaceutical formulations requiring a stable, non-evaporative lipophilic phase.

Thermophysical Data Summary

The following table synthesizes the core quantitative data for 5-Methyl-1-decanol to facilitate easy comparison during formulation development.

PropertyValueCausality / Structural NoteSource
Chemical Name 5-Methyl-1-decanolBranched C11 fatty alcohol[2]
CAS Number 7212-52-4 / 55505-28-7Varies by specific isomeric purity[1],[3]
Molecular Formula C₁₁H₂₄O-[2]
Molecular Weight 172.31 g/mol -[2]
Boiling Point 229 - 230 °CLowered by C5 methyl branching[2]
Vapor Pressure ~0.013 mmHg @ 25 °CElevated escaping tendency due to steric bulk[3]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, thermophysical data must be empirically verified. The following protocols are designed as self-validating systems, meaning the internal controls and cross-referencing of data points inherently flag procedural errors.

Protocol A: Precise Boiling Point Determination via Micro-Ebulliometry

Objective: To determine the boiling point of 5-Methyl-1-decanol under controlled atmospheric pressure while preventing thermal degradation.

  • Apparatus Assembly: Set up a Swietoslawski-type ebulliometer. This apparatus ensures that the liquid and vapor phases are in true thermodynamic equilibrium, preventing superheating—a common source of error in standard distillation setups.

  • Sample Introduction: Introduce 20 mL of high-purity 5-Methyl-1-decanol into the boiling flask.

  • Inert Atmosphere: Purge the system with dry Nitrogen (N₂) to prevent oxidation of the alcohol at high temperatures.

  • Heating & Equilibration: Apply heat using a precision heating mantle. Increase the temperature at a rate of 2 °C/min until reflux begins. Reduce the heating rate to 0.1 °C/min.

  • Data Acquisition: Record the temperature when the condensation ring stabilizes at the thermometer bulb for at least 15 minutes. The expected plateau is 229–230 °C[2].

  • Self-Validation Step: Measure the boiling point at three different reduced pressures (e.g., 700, 600, and 500 Torr). Fit the data to the Clausius-Clapeyron equation. If the R² value of the linear fit (ln P vs 1/T) is less than 0.999, the system is not in equilibrium, and the run must be discarded.

Protocol B: Vapor Pressure Measurement via Isoteniscope

Objective: To measure the low vapor pressure (~0.013 mmHg at 25 °C)[3] of 5-Methyl-1-decanol accurately.

  • Sample Degassing (Critical Step): Place 5 mL of 5-Methyl-1-decanol into the isoteniscope bulb. Apply a high vacuum (10⁻⁴ Torr) while subjecting the sample to three freeze-pump-thaw cycles using liquid nitrogen. Causality: Dissolved gases (like air or moisture) will artificially inflate the vapor pressure reading.

  • System Immersion: Submerge the isoteniscope in a precision-controlled, circulating liquid bath set to 25.00 ± 0.01 °C.

  • Pressure Balancing: Slowly admit inert gas into the reference side of the manometer until the liquid levels in the U-tube of the isoteniscope are perfectly level.

  • Measurement: Read the pressure from the high-accuracy capacitance manometer.

  • Self-Validation Step: Increase the bath temperature to 35 °C, 45 °C, and 55 °C, recording the pressure at each step. Use these points to calculate the Enthalpy of Vaporization (ΔH_vap). Compare this derived ΔH_vap against standard group-contribution methods (e.g., Joback method). A deviation >5% indicates residual dissolved gases or sample impurity.

Thermodynamic Validation Workflow

The following diagram illustrates the logical relationship between sample preparation, experimental measurement, and predictive modeling.

G A 5-Methyl-1-decanol Sample (CAS: 7212-52-4) B Ebulliometric Analysis (Boiling Point: 229-230 °C) A->B Heat application C Isoteniscope Measurement (Vapor Pressure: ~0.013 mmHg) A->C Vacuum degassing D Antoine Equation Data Modeling B->D T, P data points C->D P(T) curve E Formulation Stability & Volatility Prediction D->E Thermodynamic parameters

Thermodynamic Validation Workflow for 5-Methyl-1-decanol.

References

  • The Good Scents Company. "9-methyl decan-1-ol, 55505-28-7" (Contains isomeric vapor pressure data). Available at:[Link]

Sources

Foundational

Mass Spectrometry Fragmentation Patterns of 5-Methyl-1-decanol: A Mechanistic and Analytical Guide

Executive Summary The structural elucidation of branched aliphatic primary alcohols via Electron Ionization Mass Spectrometry (EI-MS) relies heavily on understanding specific unimolecular dissociation pathways. 5-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of branched aliphatic primary alcohols via Electron Ionization Mass Spectrometry (EI-MS) relies heavily on understanding specific unimolecular dissociation pathways. 5-Methyl-1-decanol ( C11​H24​O , MW: 172.31 g/mol ) presents a unique analytical case study. While it exhibits the classic signatures of a primary alcohol—such as prominent α -cleavage and dehydration—the methyl branch at the C5 position introduces diagnostic fragmentation channels. This whitepaper provides an in-depth, mechanistic analysis of the EI-MS fragmentation patterns of 5-methyl-1-decanol, offering researchers a self-validating framework for identifying mid-chain branched lipids and fatty alcohol derivatives [1].

Molecular Architecture & Ionization Dynamics

In EI-MS (typically at 70 eV), the ionization of 5-methyl-1-decanol begins with the ejection of a non-bonding electron from the hydroxyl oxygen, generating the radical cation M+∙ at m/z 172.

Because the oxygen atom effectively stabilizes the positive charge, the molecular ion is highly transient. The resonance stabilization of resulting carbocations drives the molecule to fragment almost immediately, rendering the molecular ion peak ( M+ ) extremely weak or entirely undetectable [2]. The structural identity of the molecule must therefore be reconstructed from its thermodynamic fragmentation sinks.

Core Fragmentation Pathways

α -Cleavage (The Primary Alcohol Signature)

The most characteristic fragmentation of primary alcohols is α -cleavage. The C-C bond nearest to the hydroxyl group breaks, expelling the massive C10​H21∙​ radical. The remaining fragment is a resonance-stabilized oxonium ion ( CH2​=O+H ) at m/z 31 [2, 3]. In 5-methyl-1-decanol, the presence of a strong m/z 31 peak is the primary diagnostic indicator of the terminal hydroxyl group.

Dehydration and Alkene Loss

Alcohols frequently undergo a rearrangement leading to the loss of a water molecule (M-18), producing an alkene radical cation at m/z 154 ( [C11​H22​]+∙ ) [2, 3]. This process often proceeds via a cyclic transition state involving the abstraction of a hydrogen atom from the γ or δ carbon. Following dehydration, the resulting m/z 154 ion can undergo further fragmentation, such as the loss of ethylene ( C2​H4​ ), yielding secondary hydrocarbon clusters.

Branch-Point Cleavage (C5 Diagnostic Ions)

The methyl branch at the C5 position weakens the adjacent C-C bonds due to the stability of the resulting secondary carbocations. Cleavage on either side of the C5 methine group produces distinct diagnostic ions:

  • Loss of the hexyl radical ( C6​H13∙​ ): Cleavage between C5 and C6 results in an oxygen-containing fragment at m/z 87 ( [C5​H11​O]+ ).

  • Loss of the 4-hydroxybutyl radical ( C4​H9​O∙ ): Cleavage between C4 and C5 yields a hydrocarbon fragment at m/z 99 ( [C7​H15​]+ ).

Quantitative Spectral Signatures

The following table summarizes the anticipated EI-MS peaks for 5-methyl-1-decanol, derived from fundamental mass spectrometry rules for branched alcohols [2, 3].

m/z ValueIon CompositionFragmentation MechanismRelative Abundance
172 [C11​H24​O]+∙ Molecular Ion ( M+ )Trace / Undetectable
154 [C11​H22​]+∙ Dehydration ( M−H2​O )Low to Moderate
99 [C7​H15​]+ Branch Cleavage (Loss of C4​H9​O∙ )Moderate
87 [C5​H11​O]+ Branch Cleavage (Loss of C6​H13∙​ )Moderate
31 [CH2​OH]+ α -CleavageBase Peak (100%)

Mechanistic Pathway Visualization

G M Molecular Ion (M+•) m/z 172 Alpha α-Cleavage m/z 31 [CH2OH]+ M->Alpha - C10H21• Dehyd Dehydration (M-18) m/z 154[C11H22]+• M->Dehyd - H2O Branch1 Branch Cleavage (-C6H13•) m/z 87 [C5H11O]+ M->Branch1 α to C5 branch Branch2 Branch Cleavage (-C4H9O•) m/z 99[C7H15]+ M->Branch2 α to C5 branch

Figure 1: Primary EI-MS fragmentation pathways of 5-methyl-1-decanol.

Experimental Protocol: GC-MS Analysis of Branched Alcohols

To ensure self-validating and reproducible data, follow this optimized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 5-methyl-1-decanol [1].

Step 1: Sample Preparation

  • Dilute 5-methyl-1-decanol to a concentration of 10-50 μ g/mL in a highly pure, volatile solvent (e.g., GC-grade hexane or dichloromethane).

  • Optional Derivatization: To increase the molecular ion abundance, derivatize the hydroxyl group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS ether.

Step 2: GC Separation Parameters

  • Column: Use a non-polar capillary column (e.g., HP-5MS or DB-5, 30m x 0.25mm x 0.25 μ m).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 μ L injection volume, split ratio 10:1, injector temperature 250°C.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

Step 3: MS Acquisition Parameters

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C; Quadrupole Temperature: 150°C.

  • Scan Range: m/z 30 to 300. (Ensure m/z 31 is not truncated by solvent delay settings).

Step 4: Data Validation

  • Extract the ion chromatograms for m/z 31, 87, 99, and 154.

  • Verify co-elution of these fragment ions to confirm they originate from the same analyte.

  • Compare the relative abundance of m/z 87 and 99 against linear 1-undecanol to validate the C5 branch point.

References

  • Chemistry Steps. "Mass Spectrometry of Alcohols." Chemistry Steps. Available at: [Link]

  • OpenStax. "12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry." OpenStax. Available at: [Link]

Exploratory

Stereochemical Architecture and Chiral Resolution of L-5-Methyl-1-decanol: A Technical Guide for Advanced Applications

Executive Summary In the realm of chiral aliphatic compounds, long-chain branched alcohols present unique analytical and synthetic challenges. L-5-methyl-1-decanol (often corresponding to the (S)-enantiomer in modern IUP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of chiral aliphatic compounds, long-chain branched alcohols present unique analytical and synthetic challenges. L-5-methyl-1-decanol (often corresponding to the (S)-enantiomer in modern IUPAC nomenclature depending on chain priorities) is a prime example of a molecule where the stereocenter is spatially remote from the primary functional group. This structural feature significantly impacts its chemical behavior, necessitating specialized approaches for enantiomeric resolution and synthesis. This whitepaper provides an in-depth mechanistic analysis of L-5-methyl-1-decanol, detailing its stereochemical properties, analytical workflows, and its emerging applications in sensory formulations and chemical ecology.

Stereochemical Architecture & Nomenclature

To understand the behavior of L-5-methyl-1-decanol, we must first deconstruct its chiral center at Carbon-5 (C5). The molecule consists of an 11-carbon framework (C11H24O)[1], with a methyl group branching at the C5 position.

Cahn-Ingold-Prelog (CIP) Priority Assignment

The assignment of absolute configuration relies on the CIP rules. For the C5 chiral center, the four substituents are evaluated based on atomic number and chain extension:

  • 4-hydroxybutyl group (-CH₂CH₂CH₂CH₂OH): Highest priority. While both this and the pentyl group are attached via carbon, tracing the chain outward reveals an oxygen atom at C1 (Atomic No. 8), which outranks the carbon at the equivalent position on the pentyl chain.

  • Pentyl group (-CH₂CH₂CH₂CH₂CH₃): Second priority. The aliphatic chain extends further than the methyl group.

  • Methyl group (-CH₃): Third priority.

  • Hydrogen (-H): Lowest priority.

CIP C5 Chiral Center (C5) P1 Priority 1: 4-hydroxybutyl (-C4H8OH) C5->P1 Oxygen at C1 (Atomic No. 8) P2 Priority 2: pentyl (-C5H11) C5->P2 Carbon at C9 (Atomic No. 6) P3 Priority 3: methyl (-CH3) C5->P3 Shortest Chain P4 Priority 4: hydrogen (-H) C5->P4 Lowest Mass

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the C5 chiral center of 5-methyl-1-decanol.

Physicochemical Properties

Understanding the baseline physical properties is critical for designing chromatographic and synthetic workflows. Because 5-methyl-1-decanol lacks a conjugated π -system, it is virtually invisible to standard UV detection, a factor that dictates our analytical choices[2].

Table 1: Quantitative Physicochemical & Chromatographic Data

PropertyValueAnalytical Relevance
Molecular Formula C11H24ODetermines MS parent ion ( m/z 172)[3].
Molecular Weight 172.31 g/mol Used for stoichiometric calculations in derivatization[3].
Boiling Point 229–230 °CHigh BP requires high GC inlet temperatures (e.g., 250 °C)[3].
LogP (Estimated) ~3.8Highly lipophilic; requires non-polar solvents for extraction.
UV Absorbance None > 210 nmNecessitates ELSD, RID, or derivatization for HPLC analysis.

The "Remote Stereocenter" Challenge & Analytical Workflows

As an Application Scientist, the most frequent failure point I observe in the resolution of branched aliphatic alcohols is the misapplication of enzymatic kinetic resolution.

The Causality of Enzymatic Failure

Lipases, such as Candida antarctica Lipase B (CALB), are the industry standard for resolving secondary alcohols. They work by recognizing the steric difference between substituents immediately adjacent to the hydroxyl group (the α or β positions). However, in 5-methyl-1-decanol, the chiral center is at the ϵ -position (C5). The spatial distance between the reaction site (C1-OH) and the stereocenter (C5) is too vast. The enzyme's active pocket cannot differentiate the enantiomers, resulting in an Enantiomeric Ratio (E-value) near 1.0.

The Solution: Diastereomeric Derivatization

To overcome this, we must use Mosher's Acid Derivatization . By reacting the racemic alcohol with a chiral auxiliary like MTPA-Cl, we achieve two goals simultaneously:

  • We convert indistinguishable enantiomers into chemically distinct diastereomers.

  • We introduce a strong UV chromophore (phenyl ring) and an NMR-active nucleus ( 19 F), solving the detection issue.

Protocol 1: Mosher's Ester Derivatization for Enantiomeric Excess (ee) Determination

This protocol is a self-validating system: the appearance of two distinct 19 F NMR singlets confirms both successful derivatization and the presence of diastereomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg (approx. 0.058 mmol) of the 5-methyl-1-decanol sample in 1.0 mL of anhydrous dichloromethane (DCM) in a flame-dried vial under a nitrogen atmosphere.

  • Catalyst Addition: Add 10 μ L of anhydrous pyridine (acts as a base to neutralize HCl byproduct) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~1 mg) to accelerate the esterification.

  • Derivatization: Slowly add 1.5 equivalents (20 μ L) of (R)−(−)

    α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Incubation: Stir the reaction mixture at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction by adding 1 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl to remove residual pyridine, and dry over anhydrous MgSO₄.

  • Analysis: Evaporate the solvent and dissolve the residue in CDCl₃. Acquire a 19 F NMR spectrum. The (R,S) and (S,S) diastereomers will resolve into two distinct singlets (typically around -71 to -72 ppm). The integration ratio of these peaks directly yields the enantiomeric excess (ee).

De Novo Asymmetric Synthesis

Because kinetic resolution is inefficient for remote stereocenters, obtaining pure L-5-methyl-1-decanol requires de novo asymmetric synthesis. The most reliable method utilizes chiral auxiliaries to set the C5 stereocenter early in the synthetic sequence.

Synthesis Start Pseudoephedrine Amide (Chiral Auxiliary) Alkylation Asymmetric Alkylation (LDA, Alkyl Halide) Start->Alkylation Sets C5 Stereocenter Intermediate Chiral Alkylated Amide (High Diastereoselectivity) Alkylation->Intermediate Reduction Reductive Cleavage (LiNH2BH3) Intermediate->Reduction Removes Auxiliary Extension Chain Extension (Cross-Metathesis) Reduction->Extension Builds Carbon Framework Target L-5-methyl-1-decanol (>95% ee) Extension->Target

Caption: Asymmetric synthesis workflow for L-5-methyl-1-decanol using a chiral auxiliary.

Protocol 2: Chiral Auxiliary-Directed Alkylation (Conceptual Workflow)
  • Auxiliary Attachment: Couple pentanoic acid with (1R,2R)-pseudoephedrine to form a chiral amide.

  • Enolate Formation: Treat the amide with Lithium Diisopropylamide (LDA) at -78 °C in THF to form the (Z)-enolate.

  • Asymmetric Alkylation: Add methyl iodide (MeI). The pseudoephedrine auxiliary sterically blocks one face of the enolate, forcing the methyl group to attack from the opposite face, establishing the C5 stereocenter with >95% diastereoselectivity.

  • Cleavage & Reduction: Cleave the chiral auxiliary using lithium amidotrihydroborate (LiNH₂BH₃), which simultaneously reduces the carbonyl to a primary alcohol.

  • Chain Extension: Use standard cross-metathesis or Grignard chemistry to extend the carbon chain to the final 11-carbon length, yielding enantiopure L-5-methyl-1-decanol.

Industrial and Biological Applications

The specific spatial arrangement of the methyl group in L-5-methyl-1-decanol makes it highly valuable in two distinct fields:

  • Sensory & Cooling Agents: Branched decanol derivatives, including 5-methyldecanol, are heavily utilized in the formulation of long-lasting cooling sensation agents[4]. Unlike menthol, which is highly volatile and provides only a transient cooling effect, the C11 branched aliphatic chain of 5-methyl-1-decanol anchors the molecule in topical formulations, providing sustained sensory stimulation in cosmetics and therapeutics[4].

  • Chemical Ecology (Pheromones): Many insect species utilize branched-chain alcohols and their corresponding acetates as sex pheromones. The stereochemistry is critical; insects possess highly specific olfactory receptors that respond exclusively to one enantiomer. L-5-methyl-1-decanol serves as a vital chiral building block for synthesizing these species-specific agrochemicals.

Conclusion

L-5-methyl-1-decanol represents a fascinating intersection of stereochemical complexity and practical utility. By understanding the causal relationships between its structure—specifically the remote nature of its C5 stereocenter—and its chemical reactivity, researchers can bypass ineffective enzymatic resolutions and implement robust derivatization and asymmetric synthesis protocols. Whether utilized in advanced sensory formulations or as a precursor in chemical ecology, mastering the chiral properties of this molecule is essential for downstream application success.

References

  • National Institute of Standards and Technology (NIST) - Formula Browser C11H24O (Documents L-5-methyl-1-decanol nomenclature). Available at:[Link]

  • US Patent 8377458B2 - Cooling sensation agent composition, sensory stimulation agent composition and use of the same.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols and reaction conditions for 5-Methyl-1-decanol

This document provides a comprehensive guide to the synthesis of 5-Methyl-1-decanol, a branched-chain primary alcohol. This guide is intended for researchers, scientists, and professionals in drug development and chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the synthesis of 5-Methyl-1-decanol, a branched-chain primary alcohol. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore viable synthetic strategies, provide detailed experimental protocols, and discuss methods for purification and characterization of the final product. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction to 5-Methyl-1-decanol

5-Methyl-1-decanol is a long-chain, branched primary alcohol. While its specific applications are not as widely documented as its linear isomer, 1-decanol, branched-chain alcohols, in general, are of interest in various fields. Their physical properties, such as lower melting points and different solubility characteristics compared to their straight-chain counterparts, make them useful in the formulation of lubricants, surfactants, and as specialty solvents. The methyl branch in 5-Methyl-1-decanol introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers, which could be of interest in the synthesis of chiral molecules and liquid crystals.

Strategic Approaches to the Synthesis of 5-Methyl-1-decanol

Two primary retrosynthetic disconnections are considered for the synthesis of 5-Methyl-1-decanol:

  • C-O Bond Formation Strategy (Reduction): This approach involves the reduction of a C11 carboxylic acid, 5-methyldecanoic acid, or its corresponding ester. This is a reliable method for the preparation of primary alcohols.

  • C-C Bond Formation Strategy (Grignard Reaction): This strategy employs the reaction of a C10 organometallic reagent, specifically a 4-methylnonyl Grignard reagent, with a one-carbon electrophile such as formaldehyde. This is a classic and effective method for the one-carbon homologation to a primary alcohol.

Given that neither 5-methyldecanoic acid nor a suitable 4-methylnonyl halide are readily available commercially in large quantities, a multi-step synthesis starting from more common precursors is necessary. For this guide, we will focus on the first strategy, which involves the synthesis of 5-methyldecanoic acid via a malonic ester synthesis, followed by its reduction to the target alcohol. The malonic ester synthesis is a robust and well-documented method for the preparation of substituted carboxylic acids.[1][2][3]

Proposed Synthetic Pathway

The proposed two-step synthesis of 5-Methyl-1-decanol is outlined below. It begins with the alkylation of diethyl malonate with a suitable C8 branched alkyl halide, followed by hydrolysis and decarboxylation to yield 5-methyldecanoic acid. The subsequent reduction of the carboxylic acid provides the desired 5-Methyl-1-decanol.

Synthetic Pathway for 5-Methyl-1-decanol cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Reduction Diethyl Malonate Diethyl Malonate NaOEt_EtOH 1. NaOEt, EtOH 2. Alkylation 1-bromo-3-methylheptane 1-bromo-3-methylheptane Alkylated Malonate Alkylated Malonate NaOEt_EtOH->Alkylated Malonate Hydrolysis_Decarboxylation 1. NaOH, H2O, Δ 2. H3O+, Δ (-CO2) 5-methyldecanoic acid 5-methyldecanoic acid Hydrolysis_Decarboxylation->5-methyldecanoic acid LiAlH4_THF 1. LiAlH4, THF 2. H3O+ workup 5-Methyl-1-decanol 5-Methyl-1-decanol LiAlH4_THF->5-Methyl-1-decanol

Caption: Proposed two-step synthesis of 5-Methyl-1-decanol.

Part 1: Synthesis of 5-Methyldecanoic Acid via Malonic Ester Synthesis

This protocol details the synthesis of the key intermediate, 5-methyldecanoic acid, from diethyl malonate and 1-bromo-3-methylheptane. Note that 1-bromo-3-methylheptane may need to be synthesized from the corresponding commercially available alcohol, 3-methyl-1-heptanol, via a standard bromination reaction (e.g., using PBr₃ or HBr).

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Notes
Diethyl malonate160.1740.0 g0.25Freshly distilled if necessary
Sodium metal22.995.75 g0.25Cut into small pieces, handle with care
Absolute Ethanol46.07250 mL-Anhydrous
1-Bromo-3-methylheptane193.1448.3 g0.25Ensure it is dry
Sodium Hydroxide (NaOH)40.0040.0 g1.0For saponification
Hydrochloric Acid (HCl), conc.36.46As needed-For acidification
Diethyl ether74.12For extraction-Anhydrous
Anhydrous Magnesium Sulfate120.37For drying-
Experimental Protocol

1. Preparation of Sodium Ethoxide and Enolate Formation: a. In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 250 mL of absolute ethanol. b. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform this step in a fume hood. c. After all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. d. Add 40.0 g (0.25 mol) of diethyl malonate dropwise to the stirred sodium ethoxide solution.

2. Alkylation: a. To the resulting solution of the malonate enolate, add 48.3 g (0.25 mol) of 1-bromo-3-methylheptane dropwise through the dropping funnel over about 1 hour. b. After the addition is complete, heat the mixture to reflux with stirring for 4-6 hours to ensure the completion of the alkylation. The formation of a white precipitate of sodium bromide will be observed.

3. Saponification: a. After cooling the reaction mixture to room temperature, add a solution of 40.0 g (1.0 mol) of sodium hydroxide in 150 mL of water. b. Heat the mixture to reflux for 3-4 hours to hydrolyze the ester groups. Most of the ethanol can be removed by distillation during this step.

4. Decarboxylation: a. Cool the reaction mixture in an ice bath and carefully acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. Vigorous foaming will occur due to the evolution of carbon dioxide. b. Gently heat the acidified mixture to about 50-60 °C for 1-2 hours to ensure complete decarboxylation.

5. Work-up and Purification: a. Cool the mixture to room temperature and extract the product with diethyl ether (3 x 100 mL). b. Combine the organic extracts and wash with brine (1 x 100 mL). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. d. The crude 5-methyldecanoic acid can be purified by vacuum distillation.

Part 2: Reduction of 5-Methyldecanoic Acid to 5-Methyl-1-decanol

This protocol describes the reduction of the synthesized carboxylic acid to the target primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[4][5][6][7]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Notes
5-Methyldecanoic Acid186.3037.3 g0.20From Part 1
Lithium Aluminum Hydride (LiAlH₄)37.959.5 g0.25Handle with extreme care in a dry atmosphere
Anhydrous Tetrahydrofuran (THF)72.11400 mL-Freshly distilled from sodium/benzophenone
Dilute Sulfuric Acid (H₂SO₄)98.08As needed (10%)-For workup
Diethyl ether74.12For extraction-
Anhydrous Sodium Sulfate142.04For drying-
Experimental Protocol

1. Reaction Setup: a. Set up a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature. b. Under a positive pressure of nitrogen, suspend 9.5 g (0.25 mol) of LiAlH₄ in 200 mL of anhydrous THF in the reaction flask.

2. Reduction Reaction: a. Dissolve 37.3 g (0.20 mol) of 5-methyldecanoic acid in 200 mL of anhydrous THF and add this solution to the dropping funnel. b. Cool the LiAlH₄ suspension in an ice bath. c. Add the solution of 5-methyldecanoic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C. The initial reaction is an acid-base reaction that evolves hydrogen gas. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours to ensure complete reduction.

3. Work-up (Quenching): a. Cool the reaction mixture in an ice bath. b. Caution: This quenching procedure is highly exothermic and produces hydrogen gas. Perform with extreme care in a fume hood. Slowly and sequentially add the following dropwise with vigorous stirring: i. 9.5 mL of water ii. 9.5 mL of 15% aqueous sodium hydroxide iii. 28.5 mL of water c. Stir the resulting granular precipitate for at least 30 minutes at room temperature.

4. Isolation and Purification: a. Filter the granular aluminum salts through a pad of Celite® and wash the filter cake thoroughly with diethyl ether. b. Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate. c. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude 5-Methyl-1-decanol. d. Purify the product by vacuum distillation.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Setup 1. Assemble and flame-dry apparatus under N2 LiAlH4_Suspension 2. Prepare LiAlH4 suspension in anhydrous THF Setup->LiAlH4_Suspension Acid_Addition 3. Add 5-methyldecanoic acid solution dropwise at 0-10 °C LiAlH4_Suspension->Acid_Addition Reflux 4. Reflux for 4-6 hours Acid_Addition->Reflux Quench 5. Cool and carefully quench with H2O and NaOH(aq) Reflux->Quench Filter 6. Filter the aluminum salts Quench->Filter Extract_Dry 7. Dry the organic phase with Na2SO4 Filter->Extract_Dry Concentrate 8. Concentrate under reduced pressure Extract_Dry->Concentrate Distill 9. Purify by vacuum distillation Concentrate->Distill

Caption: Workflow for the reduction of 5-methyldecanoic acid.

Characterization of 5-Methyl-1-decanol

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methyl-1-decanol is expected to show the following characteristic absorptions:

  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ due to hydrogen bonding of the hydroxyl group.[8]

  • C-H Stretch: Sharp absorptions between 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the alkyl C-H bonds.

  • C-O Stretch: A strong absorption in the range of 1050-1150 cm⁻¹ for the C-O single bond of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ ~3.65 (t, 2H): A triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).

  • δ ~1.57 (m, 2H): A multiplet for the protons on the carbon adjacent to the -CH₂OH group.

  • δ ~1.2-1.4 (m, ~12H): A complex multiplet region for the remaining methylene protons in the long alkyl chain.

  • δ ~1.1 (m, 1H): A multiplet for the proton at the branch point (C5).

  • δ ~0.88 (d, 3H): A doublet for the methyl group at the C5 position.

  • δ ~0.85 (t, 3H): A triplet for the terminal methyl group of the n-pentyl chain.

  • δ ~1.6 (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.[9]

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ ~63.0: The carbon of the -CH₂OH group.[10]

  • δ ~32-40: Carbons in the vicinity of the branch point and the hydroxyl group.

  • δ ~22-30: Methylene carbons in the main chain.

  • δ ~19.5: The methyl group at the C5 position.

  • δ ~14.1: The terminal methyl carbon of the n-pentyl chain.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of 5-Methyl-1-decanol is expected to show a weak or absent molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely be dominated by:

  • Alpha-cleavage: Loss of a C₄H₉ radical to give a prominent peak at m/z = 31 ([CH₂OH]⁺).[11][12][13][14][15]

  • Dehydration: A peak at m/z = 154 corresponding to the loss of a water molecule ([M-18]⁺).[11][13][15]

  • Fragmentation of the alkyl chain: A series of peaks corresponding to the loss of alkyl fragments.

Safety and Handling Precautions

  • Lithium aluminum hydride (LiAlH₄): is a highly reactive, pyrophoric, and water-reactive solid. It must be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry glovebox or using Schlenk techniques. It reacts violently with water and protic solvents to produce flammable hydrogen gas. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn.

  • Sodium metal: is also highly reactive with water and alcohols. It should be handled with care, and any unreacted sodium must be quenched safely.

  • Anhydrous solvents (THF, Ethanol): are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Concentrated acids and bases: are corrosive and should be handled with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This guide provides a detailed, albeit proposed, synthetic route for the preparation of 5-Methyl-1-decanol. The two-step procedure, involving a malonic ester synthesis followed by reduction, utilizes well-established and reliable organic reactions. The successful synthesis and characterization of this molecule will depend on careful execution of the experimental procedures and adherence to all safety precautions. The predicted spectroscopic data provided herein should serve as a useful reference for the verification of the final product.

References

Sources

Application

Application Note: High-Sensitivity GC-MS Methods for the Analysis of 5-Methyl-1-decanol in Complex Matrices

Abstract: This application note presents a comprehensive guide to the analysis of 5-Methyl-1-decanol using Gas Chromatography-Mass Spectrometry (GC-MS). 5-Methyl-1-decanol, a branched-chain primary alcohol, finds applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note presents a comprehensive guide to the analysis of 5-Methyl-1-decanol using Gas Chromatography-Mass Spectrometry (GC-MS). 5-Methyl-1-decanol, a branched-chain primary alcohol, finds applications in the fragrance and chemical industries. Its accurate determination is crucial for quality control and formulation development. Due to its polarity, direct GC-MS analysis can be challenging. This guide details a robust protocol involving trimethylsilyl (TMS) derivatization to enhance volatility and improve chromatographic performance. The methodologies provided are tailored for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of 5-Methyl-1-decanol.

Introduction: The Significance of 5-Methyl-1-decanol Analysis

5-Methyl-1-decanol belongs to the class of long-chain branched alcohols, which are integral components in various industrial formulations. While its straight-chain isomer, 1-decanol, is well-documented for its use in the manufacture of plasticizers, lubricants, surfactants, and as a fragrance component with a floral-orange, sweet, and clean aroma, the properties and applications of branched-chain isomers like 5-Methyl-1-decanol are also of significant interest.[1][2][3][4][5][6] Methyl branching in aliphatic alcohols can impart unique fragrance characteristics, often described as more natural-smelling with enhanced floral, fruity, and green notes compared to their straight-chain counterparts.

The precise quantification of 5-Methyl-1-decanol is essential for ensuring product consistency, identifying impurities, and for research and development of new formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[3][7] However, the inherent polarity of the hydroxyl group in alcohols can lead to poor peak shape and reduced sensitivity in GC analysis. To overcome these limitations, a chemical modification step known as derivatization is often employed.[8]

This application note provides a detailed, field-proven protocol for the analysis of 5-Methyl-1-decanol, focusing on a trimethylsilylation derivatization method. This approach chemically converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether, significantly improving its chromatographic behavior and enabling high-sensitivity detection by GC-MS.[8]

Principles of the Analytical Approach

The successful analysis of 5-Methyl-1-decanol by GC-MS hinges on two core principles: effective sample preparation and derivatization, followed by optimized chromatographic separation and mass spectrometric detection.

Sample Preparation and Derivatization

The choice of sample preparation technique depends on the sample matrix. For relatively clean samples, a simple dilution may suffice. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering compounds.

The cornerstone of this method is the derivatization of 5-Methyl-1-decanol via trimethylsilylation. This reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[8] The most common and effective reagent for this purpose is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalytic amount of Trimethylchlorosilane (TMCS).[8]

The reaction proceeds as follows:

This chemical modification offers several advantages:

  • Increased Volatility: The TMS ether is significantly more volatile than the parent alcohol, allowing for elution at lower temperatures and sharper peaks.

  • Improved Thermal Stability: The derivatized compound is more stable at the elevated temperatures of the GC inlet and column.

  • Enhanced Mass Spectral Characteristics: The TMS derivative often produces a more informative mass spectrum with a clear molecular ion and characteristic fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

The derivatized sample is introduced into the GC, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the capillary column. A non-polar or semi-polar column, such as a 5% phenyl-methylpolysiloxane phase, is typically suitable for this analysis. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that serves as a chemical fingerprint for identification.[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of 5-Methyl-1-decanol.

Sample Preparation (General Protocol)
  • Liquid Samples (e.g., fragrance oils, cosmetic formulations):

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable volatile solvent such as hexane or dichloromethane.

    • Further dilute as necessary to bring the concentration of 5-Methyl-1-decanol into the calibration range (e.g., 1-100 µg/mL).

  • Solid or Semi-Solid Samples (e.g., creams, waxes):

    • Accurately weigh approximately 200 mg of the homogenized sample into a 15 mL centrifuge tube.

    • Add 5 mL of hexane and vortex vigorously for 2 minutes to extract the analytes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant (hexane layer) to a clean vial for derivatization.

Trimethylsilylation Derivatization Protocol
  • Transfer 100 µL of the sample extract or standard solution into a 2 mL autosampler vial.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before placing it in the GC autosampler.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of the TMS derivative of 5-Methyl-1-decanol.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 40-400

Data Analysis and Interpretation

Identification of 5-Methyl-1-decanol TMS Derivative

The identification of the 5-Methyl-1-decanol TMS derivative is based on its retention time and mass spectrum. The retention time should be confirmed by analyzing a derivatized standard under the same conditions. The mass spectrum should be compared with a reference spectrum from a library or, if unavailable, with the predicted fragmentation pattern.

Predicted Mass Spectrum and Fragmentation of 5-Methyl-1-decanol TMS Derivative

The molecular ion ([M]⁺) for the TMS derivative of 5-Methyl-1-decanol (C₁₄H₃₂OSi) would be at m/z 244. A characteristic fragment for TMS ethers is the [M-15]⁺ ion, resulting from the loss of a methyl group from the TMS moiety. Alpha-cleavage next to the oxygen atom is also a common fragmentation pathway for alcohols and their derivatives.

Predicted Major Fragments:

  • m/z 244 ([M]⁺): The molecular ion.

  • m/z 229 ([M-15]⁺): Loss of a methyl radical (•CH₃) from the TMS group. This is often a prominent peak.

  • m/z 73 ([Si(CH₃)₃]⁺): The trimethylsilyl cation, a very common and often abundant fragment in the mass spectra of TMS derivatives.

  • m/z 103 ([CH₂=O-Si(CH₃)₃]⁺): Resulting from alpha-cleavage.

The following diagram illustrates the predicted fragmentation pathway:

M [C₁₄H₃₂OSi]⁺˙ m/z 244 (Molecular Ion) M_minus_15 [M-15]⁺ m/z 229 M->M_minus_15 - •CH₃ m103 [CH₂=O-Si(CH₃)₃]⁺ m/z 103 M->m103 α-cleavage m73 [Si(CH₃)₃]⁺ m/z 73 M_minus_15->m73 Further fragmentation cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Derivatization Trimethylsilylation (BSTFA + 1% TMCS, 70°C) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Reporting Quantification->Report

Caption: Workflow for GC-MS analysis of 5-Methyl-1-decanol.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the analysis of 5-Methyl-1-decanol. The use of trimethylsilylation derivatization is key to achieving excellent chromatographic performance and high sensitivity. The detailed protocols and instrumental parameters outlined herein can be readily implemented in research, quality control, and drug development laboratories. This method ensures the accurate and reliable determination of 5-Methyl-1-decanol in a variety of sample matrices, contributing to improved product quality and facilitating further research into the applications of branched-chain alcohols.

References

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Agilent Technologies. (2014, May 19). Quantitation and Confirmation of Blood Ethanol Content using a New GC/FID/MS Blood Alcohol Analyzer. Ingenieria Analitica. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Liquor Testing. Retrieved from [Link]

  • Agilent Technologies. (2018, December 7). Analysis of Distilled Spirits Using an Agilent 8890 Gas Chromatograph System. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

  • The Good Scents Company. (n.d.). decanol, 112-30-1. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Decanol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). Understanding the Versatility of 1-Decanol in Industrial Applications. Retrieved from [Link]

  • Global Chemical Resources. (2026, January 30). The Versatile Applications of 1-Decanol in Cosmetics, Coatings, and Lubricants. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-DECANOL (DECYL ALCOHOL, CAPRİC ALCOHOL). Retrieved from [Link]

  • Karasek, F. W., & Clement, R. E. (2012). Basic Gas Chromatography-Mass Spectrometry: Principles and Techniques. Google Books.
  • Hübschmann, H.-J. (n.d.). Handbook of GC/MS. Retrieved from [Link]

  • Unilong. (2023, November 30). What is the use of 1-decanol. Retrieved from [Link]

  • European Patent Office. (n.d.). A perfume composition - EP 0448740 B1. Googleapis.com. Retrieved from [Link]

Sources

Method

Application Note: Formulation and Synthesis of High-Performance Surfactants Using C11 Branched Alcohols (5-Methyl-1-decanol)

Introduction and Mechanistic Rationale The demand for high-performance, biodegradable surfactants in industrial and institutional (I&I) cleaning, agrochemicals, and textile processing has driven innovation toward branche...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The demand for high-performance, biodegradable surfactants in industrial and institutional (I&I) cleaning, agrochemicals, and textile processing has driven innovation toward branched-chain hydrophobes. C11 branched alcohols, such as 5-Methyl-1-decanol, offer a unique architectural advantage over their linear counterparts. The introduction of a methyl branch disrupts the highly ordered packing of surfactant monomers at the air-water and oil-water interfaces[1].

Mechanistically, this steric hindrance translates to several critical performance benefits:

  • Wetting Dynamics: Branched ethoxylates exhibit drastically reduced wetting times (often dropping from 12 seconds in linear equivalents to under 4 seconds) due to their rapid diffusion and orientation at interfaces[2].

  • Low Foaming Profile: The inability to form tightly packed, highly cohesive interfacial films results in unstable foam lamellae, making these surfactants ideal for high-shear and high-turbulence applications[3].

  • Gel Phase Mitigation: Linear alcohol ethoxylates often form highly viscous liquid crystalline (gel) phases upon dilution with water. The branched structure of 5-Methyl-1-decanol disrupts this organization, ensuring faster dissolution and superior rinsability[3].

This application note details the synthesis of a nonionic branched alcohol ethoxylate (BAE) using 5-Methyl-1-decanol and Double Metal Cyanide (DMC) catalysis, followed by its integration into a hard-surface cleaner formulation.

Experimental Workflow & Synthesis Pathway

The traditional base-catalyzed (e.g., KOH) ethoxylation of branched alcohols often yields a broad homolog distribution and leaves a significant fraction of unreacted free alcohol, which exacerbates odor and VOC concerns. To circumvent this, our protocol utilizes a Double Metal Cyanide (DMC) catalyst. DMC catalysis provides a narrow, "peaked" ethoxylate distribution, maximizing the concentration of the target hydrophilic-lipophilic balance (HLB) species and minimizing unreacted 5-Methyl-1-decanol[4][5].

SurfactantSynthesis N1 Raw Material Prep 5-Methyl-1-decanol N2 Catalyst Addition Double Metal Cyanide (DMC) N1->N2 Dehydration (<0.05% H2O) N3 Alkoxylation Ethylene Oxide (EO) Dosing N2->N3 120°C - 140°C, Pressurized N4 Branched Surfactant (5-Methyl-1-decanol-EO7) N3->N4 Exothermic Control N5 Characterization (CMC, Wetting, Cloud Point) N4->N5 Neutralization & Filtration N6 Formulation Hard Surface Cleaner N5->N6 Performance Validation

Figure 1: Workflow for the synthesis and formulation of 5-Methyl-1-decanol based ethoxylates using DMC catalysis.

Step-by-Step Synthesis Protocol: 5-Methyl-1-decanol Ethoxylate (7 EO)

Objective: Synthesize a 7-mole ethoxylate of 5-Methyl-1-decanol (Target HLB ~12.5) for optimal degreasing and wetting.

Materials Required:
  • 5-Methyl-1-decanol (Boiling Point: 229-230°C)[6]

  • Ethylene Oxide (EO) gas (High purity)

  • Double Metal Cyanide (DMC) catalyst (e.g., Zinc hexacyanocobaltate complex)

  • Glacial acetic acid (for neutralization)

Methodology:
  • Reactor Preparation & Dehydration:

    • Charge a stainless-steel pressure reactor with 1.0 molar equivalent of 5-Methyl-1-decanol.

    • Add the DMC catalyst at a concentration of 30–50 ppm relative to the final expected batch weight.

    • Causality Check: Heat the reactor to 120°C under a vacuum (≤ 10 mmHg) with nitrogen sparging for 1 hour. This dehydration step is critical; residual water will initiate the formation of polyethylene glycol (PEG) by-products, reducing the surfactant's efficiency[5].

  • Ethoxylation (EO Addition):

    • Pressurize the reactor with nitrogen to 15 psig.

    • Gradually introduce 7.0 molar equivalents of Ethylene Oxide. Maintain the reaction temperature between 130°C and 140°C.

    • Self-Validating Step: Monitor the reactor pressure. A steady drop in pressure indicates active EO consumption. Do not add EO faster than it is consumed to prevent runaway exothermic reactions.

  • Digestion and Stripping:

    • Once all EO is added, hold the temperature at 135°C until the pressure stabilizes (indicating complete EO conversion).

    • Apply vacuum for 30 minutes to strip any trace unreacted EO or volatile impurities.

  • Neutralization:

    • Cool the reactor to 80°C.

    • Neutralize the basicity of the catalyst matrix using glacial acetic acid to a pH of 6.5–7.5 (measured as a 1% aqueous solution). Filter the product if necessary.

Physicochemical Characterization

To validate the synthesis, the resulting surfactant must be characterized against known benchmarks. Branched C11 ethoxylates typically exhibit higher Critical Micelle Concentrations (CMC) but lower ultimate surface tensions compared to linear C12-C14 ethoxylates[2][7].

Table 1: Comparative Physicochemical Properties
Surfactant TypeBranchingAvg. EO MolesCMC (ppm)Surface Tension (1% aq, mN/m)Draves Wetting Time (0.1%, 25°C)
5-Methyl-1-decanol Ethoxylate C11 Branched7~65027.5< 5 seconds
Linear C12-C14 Ethoxylate None7~5030.0> 12 seconds
Trimethylnonanol Ethoxylate Highly Branched880027.0< 4 seconds

Data synthesized from comparative branched alcohol performance metrics[2][7].

Quality Control Validation:

  • Cloud Point Measurement: Prepare a 1 wt% solution of the synthesized surfactant in distilled water. Heat slowly until the solution becomes turbid. A cloud point of approximately 55–60°C confirms the successful attachment of ~7 EO groups.

Formulation Protocol: High-Performance Hard Surface Cleaner

Because 5-Methyl-1-decanol ethoxylates possess a low gel curve and exceptional wetting capabilities, they are ideal for concentrated degreasers that require rapid penetration of hydrophobic soils without generating excessive foam[3][8].

Formulation Matrix
IngredientFunctionWeight %
Deionized WaterSolvent / Carrier82.0
Sodium Metasilicate PentahydrateAlkalinity / Builder3.0
Tetrasodium EDTA (38%)Chelating Agent5.0
5-Methyl-1-decanol Ethoxylate (7EO) Primary Degreaser / Wetting Agent6.0
Sodium Xylene Sulfonate (40%)Hydrotrope / Solubilizer4.0
Mixing Procedure:
  • Add Deionized Water to the mixing vessel and initiate moderate agitation.

  • Slowly add Sodium Metasilicate Pentahydrate. Mix until completely dissolved and the solution is clear. (Note: Dissolution is exothermic).

  • Add Tetrasodium EDTA and blend until uniform.

  • Introduce the 5-Methyl-1-decanol Ethoxylate .

    • Causality Check: Unlike linear ethoxylates, which may require heating to bypass the gel phase during dilution, the branched C11 ethoxylate will disperse rapidly without forming localized gel lumps, significantly reducing batch cycle time[3].

  • Add Sodium Xylene Sulfonate to ensure phase stability across a broad temperature range.

  • Perform final QC: Check pH (target 12.0 - 12.5) and verify visual clarity.

References

  • US20110319669A1 - Branched secondary alcohol alkoxylate surfactants and process to make them Google Patents URL
  • WO2012071149A2 - Branched secondary alcohol alkoxylate surfactants and process to make them Google Patents URL
  • MAKON® UD-6 by Stepan Company - Household, Industrial & Institutional Cleaners UL Prospector URL: [Link]

  • US20210189289A1 - Functionalized Branched Alcohols As Non-Ionic Sugar Surfactants Google Patents URL
  • Synthesis and properties of branched alcohol alkoxylate sulfates RSC Advances URL:[Link]

Sources

Application

5-Methyl-1-decanol extraction and isolation techniques from complex mixtures

Application Note: Extraction and Isolation of 5-Methyl-1-decanol from Complex Matrices Introduction 5-Methyl-1-decanol (CAS: 55505-28-7) is a branched-chain primary aliphatic alcohol utilized in specialty chemical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Extraction and Isolation of 5-Methyl-1-decanol from Complex Matrices

Introduction

5-Methyl-1-decanol (CAS: 55505-28-7) is a branched-chain primary aliphatic alcohol utilized in specialty chemical synthesis, fragrance formulation, and biological research due to its antimicrobial properties[1]. Isolating this compound from complex mixtures—such as biological matrices, fermentation broths, or synthetic reaction mixtures—presents unique analytical challenges. Because the molecule lacks a UV chromophore and possesses a high boiling point, standard UV-guided liquid chromatography is ineffective. This necessitates specialized extraction, purification, and visualization techniques tailored to its specific physical chemistry[2].

Physicochemical Profiling & Extraction Rationale

The extraction strategy for 5-methyl-1-decanol is strictly dictated by its physicochemical properties. The 11-carbon branched aliphatic backbone renders the molecule highly lipophilic, while the terminal primary hydroxyl group provides a localized dipole and hydrogen-bonding capability. In non-polar solvents, long-chain alcohols like decanol derivatives can form stable dimers via hydrogen bonding, which significantly influences their partitioning behavior and solubility during liquid-liquid extraction (LLE)[3].

Table 1: Physicochemical Properties & Experimental Causality

PropertyValueCausality in Experimental Design
Molecular Formula C11H24OHigh lipophilicity guides the choice of Reversed-Phase Solid-Phase Extraction (RP-SPE)[1].
Molecular Weight 172.31 g/mol Relevant for MS identification (m/z) and internal standard selection[1].
Boiling Point 229–230 °CRequires high vacuum for distillation; prevents volatilization during solvent evaporation[1].
Solubility Insoluble in waterNecessitates non-polar solvents (hexane, ethyl acetate) for LLE and column chromatography[3].
UV Absorbance NonePrevents UV detection; requires chemical staining (KMnO₄) for TLC or GC-FID/MS for analysis[2].

Extraction and Isolation Workflow

To achieve high purity, the workflow must bifurcate based on the concentration and nature of the sample matrix. Liquid-Liquid Extraction (LLE) is preferred for bulk synthetic mixtures, whereas Reversed-Phase Solid-Phase Extraction (RP-SPE) is optimal for trace isolation from aqueous or biological matrices[4].

Workflow Matrix Complex Matrix (Aqueous/Biological/Synthetic) Decision Matrix Concentration? Matrix->Decision LLE Liquid-Liquid Extraction (Hexane/EtOAc) Decision->LLE Bulk / High Conc. SPE Solid-Phase Extraction (Reversed-Phase C18) Decision->SPE Trace / Aqueous Wash Matrix Cleanup (Brine Wash / SPE Wash) LLE->Wash SPE->Wash Evap Solvent Evaporation (Rotary Evaporator) Wash->Evap Purification Silica Gel Column Chromatography Evap->Purification Validation Validation (GC-MS / TLC with KMnO4) Purification->Validation

Workflow for the extraction and isolation of 5-methyl-1-decanol from complex mixtures.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Bulk Mixtures

This protocol is designed for synthetic reaction mixtures or concentrated organic extracts.

  • Quenching & Dilution : Dilute the complex mixture with an equal volume of deionized water. Causality: This increases the polarity of the aqueous phase, forcing the lipophilic 5-methyl-1-decanol entirely into the organic phase.

  • Solvent Addition : Add a non-polar solvent mixture (Hexane:Ethyl Acetate, 4:1 v/v). Causality: Hexane targets the aliphatic chain, while ethyl acetate helps solubilize any hydrogen-bonded decanol dimers that form in purely non-polar environments[3].

  • Phase Separation : Transfer to a separatory funnel. Agitate gently and vent. Allow phases to separate and collect the upper organic layer.

  • Brine Wash : Wash the combined organic layers with saturated NaCl (brine). Causality: Brine increases the ionic strength of the aqueous phase, "salting out" trace amounts of the alcohol and breaking stable emulsions caused by biological surfactants or reaction byproducts[2].

  • Drying : Add anhydrous sodium sulfate (Na₂SO₄) until the powder is free-flowing, then filter. Causality: Removes residual dissolved water that would otherwise degrade downstream chromatographic resolution[2].

  • Concentration : Remove the solvent using a rotary evaporator. Maintain the water bath at 35–40 °C. Causality: 5-Methyl-1-decanol has a high boiling point (229 °C); keeping the bath temperature low prevents inadvertent volatilization of the target compound[1].

Protocol B: Solid-Phase Extraction (SPE) for Trace Aqueous Matrices

For biological samples or dilute aqueous matrices, RP-SPE provides superior enrichment and matrix removal[4].

Table 2: SPE Method Development Parameters

StepSolvent / ReagentVolumeCausality / Purpose
Conditioning Methanol2 CVSolvates collapsed C18 sorbent chains, maximizing surface area[4].
Equilibration HPLC Water2 CVMatches matrix polarity to ensure optimal analyte retention[5].
Loading Aqueous SampleVariableHydrophobic C11 tail binds strongly to the stationary phase[4].
Washing 5% Methanol in Water2 CVRemoves polar interferences (salts) without eluting the target[5].
Drying VacuumN/APrevents water from partitioning into the final elution solvent[5].
Elution 100% Ethyl Acetate2 CVDisrupts hydrophobic interactions for quantitative recovery[5].
Protocol C: Chromatographic Isolation & Purification

To separate 5-methyl-1-decanol from structurally similar lipophilic byproducts (e.g., esters or unreacted alkanes), silica gel column chromatography is employed.

  • Column Packing : Pack a column with silica gel using 100% Hexane as the non-polar continuous phase.

  • Loading : Dissolve the concentrated extract in a minimal volume of Hexane and load it onto the column[2].

  • Elution Gradient : Begin elution with 100% Hexane to wash out highly non-polar hydrocarbons. Gradually increase polarity to Hexane:Ethyl Acetate (9:1 to 4:1). Causality: 5-Methyl-1-decanol will elute in the moderately polar fractions due to the retention provided by its hydroxyl group interacting with the silica[3].

  • Self-Validating Visualization : Spot fractions on a TLC plate. Because 5-methyl-1-decanol lacks a UV chromophore, dip the plate in Potassium Permanganate (KMnO₄) stain and heat gently. Causality: The alcohol will oxidize, self-validating its presence by appearing as a bright yellow-brown spot against a purple background[2].

Analytical Validation

To confirm the identity and absolute purity of the isolated 5-methyl-1-decanol, Gas Chromatography-Mass Spectrometry (GC-MS) must be utilized.

  • Methodology : Inject 1 µL of the purified fraction (diluted in hexane) onto a non-polar capillary column (e.g., DB-5MS). Use a temperature gradient starting at 60 °C, ramping at 10 °C/min to 280 °C.

  • Identification : The mass spectrum will display a characteristic fragmentation pattern for branched-chain alcohols, including water loss [M-18]⁺ and alpha-cleavage fragments, providing definitive structural validation of the isolated compound[1].

References

  • 4-Propyl-1-octanol - Benchchem (Contains physicochemical data for 5-Methyl-1-decanol). Benchchem.
  • How to purify 4-decanol after esterification reaction - Benchchem. Benchchem.
  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Alwsci.
  • What solvent can be used to totally remove 1-decanol?. ResearchGate.
  • SPE Method Development Tips and Tricks. Agilent.

Sources

Method

Application Note: Synthesis of 5-Methyl-1-decanol via Hydroformylation and Reduction Pathways

Introduction & Mechanistic Overview The synthesis of branched long-chain alcohols, such as 5-Methyl-1-decanol (CAS: 55505-28-7) [1], is critical for developing specialized surfactants, lipid-nanoparticle (LNP) components...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The synthesis of branched long-chain alcohols, such as 5-Methyl-1-decanol (CAS: 55505-28-7) [1], is critical for developing specialized surfactants, lipid-nanoparticle (LNP) components, and bioactive intermediates. This application note details a highly regioselective two-step synthetic pathway starting from 4-methyl-1-nonene. The protocol employs a Rhodium-catalyzed hydroformylation to yield 5-methyldecanal, followed by a mild reduction to afford the target alcohol.

By utilizing a sterically demanding bisphosphite ligand (e.g., BiPhePhos), the hydroformylation step selectively drives the anti-Markovnikov addition of syngas (CO/H₂) to the terminal alkene, minimizing branched aldehyde byproducts.

Reaction Pathway & Workflow

SynthesisPathway Alkene 4-Methyl-1-nonene (Starting Material) Aldehyde 5-Methyldecanal (Intermediate) Alkene->Aldehyde Hydroformylation Syngas CO / H2 (Syngas) Syngas->Aldehyde Catalyst Rh(acac)(CO)2 + BiPhePhos (Regioselective Catalyst) Catalyst->Aldehyde Alcohol 5-Methyl-1-decanol (Target Product) Aldehyde->Alcohol Reduction Reductant NaBH4 / MeOH (Reducing Agent) Reductant->Alcohol

Figure 1: Two-step synthetic pathway for 5-Methyl-1-decanol via Rh-catalyzed hydroformylation and subsequent reduction.

Causality in Experimental Design

  • Catalyst Selection: The Rh(acac)(CO)₂ precursor, combined with the BiPhePhos ligand, is chosen because the bidentate nature and steric bulk of BiPhePhos enforce a highly linear (terminal) regioselectivity (>95% l:b ratio). This prevents the formation of 2,4-dimethylnonanal.

  • Reduction Strategy: Sodium borohydride (NaBH₄) in methanol is selected for the second step. It provides a self-validating, mild reduction environment that quantitatively converts the aldehyde to the alcohol without over-reducing or cleaving the aliphatic backbone.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Hydroformylation
  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure stainless steel autoclave with Rh(acac)(CO)₂ (0.1 mol%) and BiPhePhos (0.2 mol%).

  • Solvent & Substrate: Add anhydrous toluene (50 mL) and 4-methyl-1-nonene (100 mmol).

  • Pressurization: Seal the autoclave, purge three times with syngas (1:1 CO/H₂), and pressurize to 20 bar.

  • Reaction: Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) for 12 hours.

  • Workup: Cool the reactor to room temperature, carefully vent the unreacted syngas, and concentrate the crude 5-methyldecanal under reduced pressure.

Protocol B: Reduction to 5-Methyl-1-decanol
  • Solubilization: Dissolve the crude 5-methyldecanal (approx. 100 mmol) in 100 mL of anhydrous methanol and cool to 0 °C in an ice bath.

  • Addition: Slowly add NaBH₄ (120 mmol) in small portions over 30 minutes to control the exothermic hydrogen evolution.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via vacuum distillation to yield pure 5-Methyl-1-decanol.

Quantitative Data & Analytical Validation

The following table summarizes the expected physicochemical properties and reaction metrics used to validate the synthesis of 5-Methyl-1-decanol [1].

ParameterValueAnalytical Method / Note
Molecular Formula C₁₁H₂₄OHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 172.31 g/mol Calculated
Boiling Point 229-230 °CDistillation / Literature [1]
Hydroformylation Regioselectivity (l:b) > 95:5¹H NMR (Aldehyde proton integration)
Overall Yield 82 - 88%Isolated yield after vacuum distillation

References

  • National Institute of Standards and Technology (NIST). "Formula Browser - C11H24O." NIST Chemistry WebBook, SRD 69. Available at: [Link]

Application

Application Note: Catalytic Oxidation of 5-Methyl-1-decanol to 5-Methyldecanoic Acid

Introduction & Strategic Rationale 5-Methyldecanoic acid is a highly valuable branched-chain aliphatic building block, prominently utilized in the synthesis of biologically active compounds, including pine sawfly sex phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

5-Methyldecanoic acid is a highly valuable branched-chain aliphatic building block, prominently utilized in the synthesis of biologically active compounds, including pine sawfly sex pheromones[1]. The transformation of primary alcohols to carboxylic acids is a cornerstone reaction in organic synthesis[2]. However, the oxidation of branched aliphatic alcohols like 5-methyl-1-decanol presents distinct chemoselectivity challenges.

Historically, aggressive reagents such as the Jones reagent (CrO₃/H₂SO₄) were employed, but these suffer from severe heavy-metal toxicity and poor functional group tolerance[2]. While modern aerobic oxidations utilizing heterogeneous catalysts (e.g., Pd-Bi-Te/C) offer promising green alternatives[3], the Zhao modification of the Anelli TEMPO-mediated oxidation remains the gold standard for robust, scalable, and highly selective laboratory synthesis[4].

Mechanistic Causality (E-E-A-T)

The standard Anelli protocol utilizes catalytic TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl and excess sodium hypochlorite (NaClO). However, excess hypochlorite can lead to unwanted chlorination of the alkyl chain or degradation of sensitive functional groups.

To circumvent this, our protocol employs the Zhao modification: Sodium chlorite (NaClO₂) serves as the stoichiometric terminal oxidant, while NaClO is reduced to a mere catalytic initiator[4].

  • The Role of pH 6.7 Buffer: The oxidation of primary alcohols to carboxylic acids strictly proceeds via an aldehyde intermediate, which must be hydrated to a gem-diol before the second oxidation step can occur[2]. The pH 6.7 phosphate buffer is critical because it facilitates this hydration while simultaneously preventing the acidic disproportionation of NaClO₂ into toxic, explosive chlorine dioxide (ClO₂) gas.

Mechanism Substrate 5-Methyl-1-decanol Aldehyde 5-Methyldecanal Substrate->Aldehyde Oxidation Hydrate Aldehyde Hydrate (gem-diol) Aldehyde->Hydrate Hydration (pH 6.7) Product 5-Methyldecanoic Acid Hydrate->Product Oxidation TEMPO TEMPO+ (Oxoammonium Ion) TEMPO->Substrate TEMPO->Hydrate Terminal NaClO2 / NaClO Terminal Oxidants Terminal->TEMPO Regenerates Catalyst

Caption: Mechanistic logic of primary alcohol oxidation via the aldehyde hydrate intermediate.

Quantitative Method Comparison

To justify the selection of the Zhao-TEMPO protocol, Table 1 summarizes the performance metrics of various oxidation methodologies applied to aliphatic primary alcohols.

Table 1: Comparative Analysis of Oxidation Protocols for Aliphatic Primary Alcohols

Oxidation ProtocolPrimary ReagentsTypical YieldChemoselectivityEnvironmental & Safety Impact
Jones Oxidation CrO₃, H₂SO₄, Acetone75–85%Low (Cleaves sensitive groups)High (Toxic Cr(VI) heavy metal waste)
Standard Anelli TEMPO, excess NaClO80–90%Moderate (Risk of over-chlorination)Moderate (High chloride waste streams)
Aerobic Oxidation Pd-Bi-Te/C, O₂, KOH85–95%HighLow (Green, but requires pressurized O₂ setup)
Zhao-TEMPO TEMPO, NaClO₂, cat. NaClO>95% Very High (No chlorination) Low (Aqueous biphasic, mild conditions)

Experimental Protocol: Synthesis of 5-Methyldecanoic Acid

This methodology is designed as a self-validating system , incorporating visual and chemical checkpoints to ensure process integrity.

Reagents & Equipment
  • Substrate: 5-Methyl-1-decanol (1.72 g, 10.0 mmol)

  • Catalyst: TEMPO (109 mg, 0.70 mmol, 7 mol%)

  • Oxidants: NaClO₂ (80% technical grade, 2.26 g, 20.0 mmol); NaClO (5.25% aqueous bleach, 0.57 mL, 0.40 mmol, 4 mol%)

  • Solvent System: Acetonitrile (MeCN, 50 mL) and Sodium Phosphate Buffer (0.67 M, pH 6.7, 37.5 mL)

  • Equipment: 250 mL round-bottom flask, magnetic stirrer (capable of >800 rpm), temperature-controlled water bath.

Workflow A 1. Substrate Prep 5-Methyl-1-decanol B 2. Buffer + Catalyst TEMPO, pH 6.7 A->B C 3. Biphasic Oxidation NaClO2 + cat. NaClO B->C D 4. Quench & Acidify Na2SO3, then HCl C->D E 5. Final Product 5-Methyldecanoic Acid D->E

Caption: Step-by-step experimental workflow for the biphasic TEMPO-mediated oxidation.

Step-by-Step Execution

Step 1: Biphasic System Setup

  • Charge the 250 mL round-bottom flask with 5-methyl-1-decanol (1.72 g, 10.0 mmol).

  • Add MeCN (50 mL) followed by the 0.67 M sodium phosphate buffer (37.5 mL).

  • Causality: MeCN dissolves the hydrophobic alcohol but forms a distinct biphasic system with the dense aqueous buffer. This partitioning controls the release of the water-soluble oxidants into the organic phase, preventing runaway exothermic degradation[4].

Step 2: Catalyst & Oxidant Introduction

  • Add TEMPO (109 mg) to the mixture. Heat the flask to 35 °C using a water bath.

  • Critical Step: Initiate vigorous stirring (>800 rpm).

  • Self-Validation: The mixture will exhibit a pale yellow tint. Inadequate mixing will stall the reaction at the organic-aqueous interface; a fine emulsion must be maintained.

  • Dissolve NaClO₂ (2.26 g) in 10 mL of deionized water and add this solution dropwise to the flask.

  • Immediately add the dilute aqueous NaClO (0.57 mL).

  • Self-Validation: Upon the addition of NaClO, the organic layer will temporarily darken to a golden-orange hue. This color change is the self-validating confirmation that the active TEMPO oxoammonium ion has been successfully generated.

Step 3: Reaction Monitoring

  • Maintain the reaction at 35 °C for 2–4 hours.

  • Causality: 35 °C provides the optimal thermodynamic energy to drive the hydration of the intermediate aldehyde without thermally degrading the TEMPO catalyst.

  • Monitor reaction progress via Thin Layer Chromatography (TLC) using Silica gel and a 4:1 Hexanes:EtOAc mobile phase.

  • Self-Validation: The starting alcohol (R_f ~0.3) will rapidly convert to the intermediate 5-methyldecanal (R_f ~0.7). As the reaction proceeds, the aldehyde spot will vanish, replaced by a baseline-streaking spot corresponding to 5-methyldecanoic acid (R_f ~0.1).

Step 4: Quench and Isolation

  • Cool the reaction mixture to 0 °C.

  • Dropwise, add saturated aqueous Na₂SO₃ (20 mL).

  • Causality: Sodium sulfite safely quenches any unreacted hypochlorite and chlorite, preventing oxidative degradation of the product during the concentration phase.

  • Adjust the aqueous phase to pH 2.0 using 2M HCl.

  • Causality: The product currently exists as a water-soluble sodium carboxylate salt. Acidification protonates the molecule, forcing the 5-methyldecanoic acid to partition entirely into the organic phase.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-methyldecanoic acid as a pale viscous oil (>95% yield).

References

  • Source: Google Patents (US6127573A)
  • Title: Alcohol oxidation Source: Wikipedia URL
  • Title: Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C)
  • Source: Diva-portal.

Sources

Method

Preparation of 5-Methyl-1-decanol derivatives for analytical testing

Application Note: Preparation of 5-Methyl-1-decanol Derivatives for Advanced Analytical Testing Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Trace-level quantification via...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of 5-Methyl-1-decanol Derivatives for Advanced Analytical Testing

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Trace-level quantification via GC-MS and LC-ESI-MS/MS

Executive Summary

5-Methyl-1-decanol (C₁₁H₂₄O) is a branched-chain aliphatic alcohol utilized as a specialized lipid building block and signaling precursor. In its underivatized state, it presents significant analytical challenges: it lacks a strong chromophore, exhibits poor ionization efficiency in electrospray ionization (ESI), and its polar hydroxyl group causes peak tailing in gas chromatography due to secondary interactions with silanol groups. This application note details validated derivatization strategies—silylation for GC-MS and permanent cationic tagging for LC-MS/MS—designed to overcome these limitations, drastically lower limits of detection (LOD), and ensure self-validating analytical integrity.

Mechanistic Rationale for Derivatization

Overcoming Volatility and Tailing in GC-MS

Aliphatic alcohols like 5-methyl-1-decanol contain active hydrogens that form hydrogen bonds with the stationary phase or active sites in the GC inlet[1]. This results in broad, asymmetrical peaks and signal attenuation. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the gold standard for this class of compounds[2].

  • Causality: The reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) moiety, forming a TMS ether. This chemical masking eliminates hydrogen bonding, increases the analyte's thermal stability, and enhances volatility, yielding sharp, symmetrical peaks essential for accurate integration[1][2].

Enhancing Ionization Efficiency in LC-ESI-MS/MS

Neutral aliphatic alcohols are notoriously difficult to detect via LC-MS because they lack easily protonated or deprotonated basic/acidic sites, leading to exceptionally poor ionization efficiency[3].

  • Causality: To achieve trace-level quantification (parts-per-trillion), the analyte must be tagged with a permanently charged moiety. Reacting the terminal hydroxyl group with 2-fluoro-N-methylpyridinium p-toluenesulfonate (FMP-TS) imparts a permanent cationic charge to the molecule[4]. This nucleophilic aromatic substitution transforms the neutral alcohol into a pyridinium ether derivative, which is highly responsive in positive-ion ESI mode[5].

Comparative Quantitative Data

The selection of a derivatization reagent depends entirely on the analytical platform and the required sensitivity. The table below summarizes the performance metrics of common derivatization strategies for long-chain aliphatic alcohols.

Derivatization ReagentAnalytical PlatformDerivative FormedPrimary Analytical BenefitTypical LOD
BSTFA + 1% TMCS GC-EI-MSTrimethylsilyl (TMS) EtherEliminates peak tailing; increases volatility[2]1–10 ppb
FMP-TS LC-ESI-MS/MSN-methylpyridinium EtherPermanent cationic charge; massive ESI signal boost[5]< 10 ppt
FMOC-Cl LC-FLD / LC-UVFluorenylmethyl CarbonateIntroduces strong fluorophore/chromophore[6]Low ppb
Benzoyl Chloride LC-UV / LC-MSBenzoate EsterIncreases hydrophobicity and UV absorbance[7]50–100 ppb

Self-Validating Experimental Protocols

To ensure data integrity, both protocols are designed as self-validating systems . This requires the mandatory inclusion of an isotopically labeled internal standard (IS), such as 1-decanol-d₂₁, spiked into the sample prior to derivatization. The IS tracks both the efficiency of the chemical reaction and potential matrix suppression during ionization.

Protocol A: Silylation for GC-EI-MS Analysis

Note: Moisture rapidly hydrolyzes BSTFA and the resulting TMS derivatives. Strict anhydrous conditions are the primary driver of reaction success[1].

  • Internal Standard Addition: Aliquot 500 µL of the sample extract containing 5-methyl-1-decanol into a 2 mL glass micro-reaction vial. Spike with 10 µL of 1-decanol-d₂₁ (10 µg/mL).

  • Desiccation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Even trace amounts of water will consume the BSTFA reagent, halting the derivatization and leading to false negatives[1].

  • Reconstitution & Reagent Addition: Add 100 µL of anhydrous pyridine to the dried residue. Add 100 µL of BSTFA containing 1% TMCS.

    • Causality: Pyridine acts as both a solvent and an acid scavenger, driving the equilibrium forward. TMCS acts as a vital catalyst to overcome any steric hindrance near the branched methyl group[2].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 30 seconds, then incubate in a heating block at 60–70 °C for 30 minutes[1][2].

  • Validation & Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS. The consistent recovery of the d₂₁-TMS ether validates the absence of moisture and the completion of the reaction.

Protocol B: Permanent Cationic Tagging for LC-ESI-MS/MS
  • Sample Preparation: Transfer the dried sample extract (spiked with IS) into a clean reaction vial and dissolve in 1.0 mL of anhydrous acetonitrile.

  • Catalyst Addition: Add 10 µL of triethylamine (TEA) to the solution.

    • Causality: TEA acts as a base to facilitate the deprotonation of the alcohol and neutralizes the hydrofluoric acid byproduct generated during the nucleophilic substitution, preventing degradation of the derivative[5].

  • Derivatization: Add 5 mg of solid 2-fluoro-N-methylpyridinium p-toluenesulfonate (FMP-TS)[5].

  • Incubation: Stir the mixture at room temperature for 30 minutes.

    • Causality: Unlike sterically hindered amides, primary aliphatic alcohols react rapidly with FMP-TS at room temperature[1].

  • Quenching & Dilution: Dilute the reaction mixture 1:10 with the initial LC mobile phase (e.g., 0.1% formic acid in water/acetonitrile).

    • Causality: Dilution prevents MS detector saturation and minimizes ion suppression caused by the excess TEA and unreacted FMP-TS[5].

Analytical Workflows and Mechanistic Pathways

Workflow Start Sample Extract (5-Methyl-1-decanol + IS) Dry Dry under N2 Stream (Strict Moisture Removal) Start->Dry GC_Path GC-MS Optimization (Silylation) Dry->GC_Path Volatility Required LC_Path LC-MS Optimization (Cationic Tagging) Dry->LC_Path Ionization Required GC_React Add BSTFA + 1% TMCS in Pyridine (60°C, 30 min) GC_Path->GC_React LC_React Add FMP-TS + TEA in Acetonitrile (RT, 30 min) LC_Path->LC_React GC_Prod TMS Ether Derivative (High Volatility) GC_React->GC_Prod LC_Prod Pyridinium Ether Derivative (Permanent Charge) LC_React->LC_Prod

Caption: Divergent derivatization workflows for 5-Methyl-1-decanol based on the target analytical platform.

Mechanism ROH Analyte 5-Methyl-1-decanol TMS GC-MS Product R-O-TMS ROH->TMS Silylation CAT LC-MS Product R-O-Pyridinium^+ ROH->CAT Etherification BSTFA Reagent BSTFA / TMCS BSTFA->TMS FMP Reagent FMP-TS FMP->CAT

Caption: Chemical transformation pathways of 5-Methyl-1-decanol yielding platform-specific derivatives.

References

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis Drug Discoveries & Therapeutics[Link]

  • Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples National Library of Medicine (PubMed)[Link]

  • Derivatization LC/MS for the Simultaneous Determination of Fatty Alcohol and Alcohol Ethoxylate Surfactants in Water and Wastewater Samples Environmental Science & Technology (ACS Publications)[Link]

  • Derivatization Chemistry LibreTexts[Link]

  • Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography Analytical Chemistry (ACS Publications)[Link]

Sources

Application

Application Note: Utilizing 5-Methyl-1-decanol in Lipid Bilayer Permeability Studies

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction & Scientific Rationale The modulation of lipid bilayer permeability is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Scientific Rationale

The modulation of lipid bilayer permeability is a cornerstone of modern transdermal drug delivery and cellular engineering. While straight-chain aliphatic alcohols have long been studied for their interactions with cell membranes, branched-chain alcohols offer superior capabilities as membrane fluidizers and penetration enhancers[1].

5-Methyl-1-decanol (CAS: 7212-52-4) is a C11 branched-chain primary alcohol[2]. Its amphipathic nature allows the hydroxyl headgroup to anchor at the lipid-water interface, while its hydrophobic tail partitions deep into the hydrophobic core of the membrane[2]. Crucially, the methyl branch at the C5 position introduces steric hindrance. When this molecule intercalates into highly ordered lipid bilayers (such as the stratum corneum or synthetic liposomes), the branching physically disrupts the tight Van der Waals packing of adjacent lipid acyl chains[3]. This disruption significantly increases membrane fluidity, reduces permeation lag time, and creates transient paracellular and transcellular pathways for drug diffusion[1].

Understanding the precise biophysical impact of 5-Methyl-1-decanol is essential for formulating advanced topical therapeutics and studying fundamental membrane dynamics.

Mechanistic Pathway of Bilayer Disruption

The following diagram illustrates the logical progression from the application of 5-Methyl-1-decanol to the ultimate outcome of enhanced membrane permeability.

G A 5-Methyl-1-decanol Application B Intercalation into Lipid Bilayer A->B C Disruption of Van der Waals Packing B->C D Increased Membrane Fluidity C->D E Enhanced Paracellular & Transcellular Permeability D->E

Fig 1. Mechanistic pathway of 5-Methyl-1-decanol inducing lipid bilayer permeability.

Experimental Protocol: Calcein Leakage Assay

To quantify the membrane-disrupting efficiency of 5-Methyl-1-decanol, we utilize a Calcein release assay using Large Unilamellar Vesicles (LUVs). This self-validating system provides real-time kinetic data on membrane integrity.

Materials Required
  • Lipids: Dipalmitoylphosphatidylcholine (DPPC) and Cholesterol.

  • Permeability Modulator: 5-Methyl-1-decanol.

  • Fluorophore: Calcein (50 mM in HEPES buffer, pH 7.4).

  • Equipment: Mini-extruder, 100 nm polycarbonate membranes, Spectrofluorometer.

Step-by-Step Methodology & Causality

Step 1: Lipid Film Preparation

  • Dissolve DPPC and Cholesterol (7:3 molar ratio) in chloroform/methanol (2:1 v/v).

  • Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for 2 hours.

  • Causality: We utilize DPPC because its saturated acyl chains form a highly ordered, rigid gel phase at room temperature. The addition of cholesterol prevents the lipids from crystallizing. This creates a strict, stable baseline membrane, ensuring that any subsequent fluidization observed is strictly attributable to the branched-chain alcohol[3].

Step 2: Hydration and Calcein Encapsulation

  • Hydrate the dry lipid film with the 50 mM Calcein buffer at 50°C (above the phase transition temperature of DPPC) for 1 hour, vortexing every 15 minutes.

  • Causality: Calcein is encapsulated at 50 mM—a concentration where its fluorescence is completely self-quenched. If the membrane remains intact, fluorescence remains near zero. This provides a zero-background starting point for the assay.

Step 3: Vesicle Extrusion

  • Pass the hydrated multilamellar suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder at 50°C.

  • Causality: Extrusion forces the chaotic multilamellar vesicles into uniform Large Unilamellar Vesicles (LUVs). This is critical because multilamellar structures possess redundant permeability barriers that would artificially mask the primary kinetics of membrane disruption.

Step 4: Removal of Unencapsulated Calcein

  • Purify the LUVs using size-exclusion chromatography (e.g., Sephadex G-50 column) eluted with an iso-osmotic HEPES buffer (without Calcein).

Step 5: Permeability Assay with 5-Methyl-1-decanol

  • Place 2 mL of the purified LUV suspension in a cuvette.

  • Measure baseline fluorescence (Excitation: 490 nm, Emission: 520 nm).

  • Inject 5-Methyl-1-decanol at predefined molar ratios (e.g., 10:1 and 5:1 Lipid:Enhancer).

  • Continuously monitor fluorescence for 60 minutes.

  • Add 10% Triton X-100 to lyse all vesicles and determine the maximum possible fluorescence ( Fmax​ ).

  • Causality: Upon membrane permeabilization by 5-Methyl-1-decanol, Calcein leaks into the surrounding buffer. As it dilutes below its quenching threshold, it emits a strong fluorescent signal. Calculating the percentage of release relative to the Triton X-100 maximum provides a self-validating, quantitative readout of membrane disruption.

Data Presentation: Comparative Permeability

The following table summarizes the quantitative impact of 5-Methyl-1-decanol on lipid bilayer dynamics compared to a straight-chain analog and a baseline control. The data demonstrates that branched-chain alcohols significantly outperform straight-chain analogs in inducing permeability[1].

Experimental GroupMolar Ratio (Lipid:Enhancer)Vesicle Size (nm)Membrane Fluidity (Anisotropy, r)Calcein Release (%) at 1 hr
Control (DPPC/Chol) 1:0105 ± 40.310 ± 0.0054.2 ± 0.8
5-Methyl-1-decanol 10:1108 ± 50.245 ± 0.00845.6 ± 3.2
5-Methyl-1-decanol 5:1112 ± 60.190 ± 0.00782.1 ± 4.5
1-Undecanol (Straight-chain) 5:1109 ± 40.270 ± 0.00628.4 ± 2.9

Table 1: Quantitative summary of membrane fluidity and permeability metrics. Lower fluorescence anisotropy (r) indicates higher membrane fluidity.

References

  • 4-Propyl-1-octanol - Benchchem Source: benchchem.com URL:[2]

  • 2-Hexyl-1-decanol | High-Purity Research Grade - Benchchem Source: benchchem.com URL:[3]

  • TOPICAL CORTICOSTEROID COMPOSITIONS - European Patent Office - EP 3116473 B1 Source: googleapis.com URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield and purity in 5-Methyl-1-decanol synthesis reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational hurdles encountered when synthesizing 5-Methyl-1-decanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational hurdles encountered when synthesizing 5-Methyl-1-decanol . This C11 branched aliphatic alcohol is a critical building block in lipid nanoparticle (LNP) formulation, pheromone synthesis, and specialized surfactant development[1].

Achieving high yield and >98% purity for 5-Methyl-1-decanol is notoriously difficult due to the propensity of secondary alkyl Grignard reagents to undergo β -hydride elimination or Wurtz-type homocoupling. To circumvent these issues, the validated workflow below employs a copper-catalyzed Kumada-type cross-coupling using Kochi's catalyst ( Li2​CuCl4​ )[2]. This method establishes a self-validating system where in-process controls (IPCs) dictate the progression of each step, ensuring reproducible causality between your experimental parameters and the final purity.

Process Data & Yield Optimization Parameters

To establish a baseline for your experiments, adhere strictly to the stoichiometric and thermodynamic boundaries outlined below. Deviations will directly impact the mechanistic pathways, favoring side reactions over the desired C-C bond formation.

ParameterOptimal ValueAcceptable RangeMechanistic Impact of Deviation
Grignard Equivalents 1.3 eq1.1 - 1.5 eq<1.1 eq: Incomplete conversion of the alkyl bromide.>1.5 eq: Exponential increase in Wurtz homocoupling impurities.
Li2​CuCl4​ Loading 3 mol%1 - 5 mol%<1 mol%: Reaction stalls; catalytic cycle breaks down.>5 mol%: Promotes oxidative homocoupling of the Grignard reagent.
Coupling Temperature -20°C to 0°C-30°C to 10°C>10°C: Accelerates β -hydride elimination, forming 2-heptene instead of the coupled product.
Deprotection Acid (p-TsOH) 0.1 eq0.05 - 0.2 eqExcess acid: Causes etherification or dehydration of the final aliphatic alcohol.

Validated Experimental Protocol

This three-stage protocol couples 2-heptylmagnesium bromide with 2-(4-bromobutoxy)tetrahydro-2H-pyran (THP-protected 4-bromo-1-butanol), followed by acidic deprotection to yield the target alcohol.

Stage 1: Preparation of 2-Heptylmagnesium Bromide

Causality Note: Secondary alkyl bromides are sluggish to initiate. Iodine is used to mechanically and chemically clean the magnesium oxide layer, ensuring a high-yielding insertion.

  • Charge a flame-dried, argon-purged 3-neck flask with Magnesium turnings (1.5 eq) and a single crystal of iodine.

  • Add 10% of the total 2-bromoheptane (1.3 eq total) dissolved in anhydrous THF (0.5 M) to initiate the reaction. Do not stir until the iodine color fades and a localized exotherm is observed.

  • Once initiated, begin stirring and add the remaining 2-bromoheptane dropwise over 1 hour, maintaining a gentle reflux.

  • Stir for an additional 2 hours at room temperature.

  • IPC: Titrate the resulting Grignard reagent using salicylaldehyde phenylhydrazone to confirm exact molarity before proceeding.

Stage 2: Kochi Cross-Coupling

Causality Note: Uncatalyzed Grignard coupling with alkyl halides is prone to side reactions. Cu(II) from Kochi's catalyst is reduced to Cu(I) in situ, which facilitates rapid oxidative addition and reductive elimination, driving the C-C bond formation[3].

  • In a separate flame-dried flask, dissolve 2-(4-bromobutoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF (0.3 M).

  • Add Li2​CuCl4​ (0.1 M solution in THF, 3 mol%). Cool the mixture to -20°C using a dry ice/ethylene glycol bath.

  • Add the titrated 2-heptylmagnesium bromide solution dropwise over 2 hours using a syringe pump.

  • Allow the reaction to warm slowly to 0°C over 3 hours.

  • IPC: Analyze an aliquot via GC-MS. Proceed only when the starting bromide is <2%.

  • Quench carefully with saturated aqueous NH4​Cl . Extract with MTBE, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Stage 3: Deprotection to 5-Methyl-1-decanol
  • Dissolve the crude THP-protected intermediate in methanol (0.5 M).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq). Stir at room temperature for 4 hours.

  • Monitor by TLC (Hexanes/EtOAc 8:2). Upon complete consumption of the ether, neutralize the acid by adding solid NaHCO3​ .

  • Filter the suspension, concentrate the filtrate, and purify the residue via fractional vacuum distillation (bp ~229-230°C at atmospheric pressure, adjust for vacuum)[1] to afford pure 5-Methyl-1-decanol[4].

Troubleshooting & FAQs

Q1: My GC-MS trace shows a massive peak corresponding to 7,8-dimethyltetradecane. How do I prevent this? A: This is the Wurtz-type homocoupling byproduct of your 2-heptylmagnesium bromide. It occurs when the local concentration of the Grignard reagent is too high relative to the alkyl bromide, or if the Cu catalyst loading is excessive. Solution: Ensure the Grignard reagent is added strictly dropwise via a syringe pump to the alkyl bromide/catalyst mixture. Never reverse the addition (do not add the catalyst/bromide to the Grignard). Verify your Li2​CuCl4​ concentration is strictly ≤3 mol%.

Q2: The cross-coupling stalled at 50% conversion. Adding more Grignard didn't help. Why? A: The active Cu(I) species can precipitate or deactivate if trace oxygen is introduced, or if the THF is wet. Furthermore, unreacted alkyl bromide might be consumed by side reactions if the catalyst dies. Solution: Ensure strict Schlenk techniques. If the reaction stalls, adding a fresh spike of Li2​CuCl4​ (1 mol%) along with the extra Grignard is required to re-initiate the transition-metal catalytic cycle.

Q3: I see a significant amount of 2-heptene in the headspace and solvent front. Is my Grignard degrading? A: Yes. Secondary alkyl Grignards are highly susceptible to β -hydride elimination, especially at elevated temperatures or in the presence of sterically hindered electrophiles. Solution: Keep the coupling reaction strictly at or below 0°C. Ensure the 4-bromo-1-(THP-oxy)butane is freshly purified, as trace acidic impurities in the starting material can promote premature elimination of the Grignard.

Q4: After deprotection, my 5-Methyl-1-decanol contains a persistent impurity with a similar Rf value. What is it? A: This is likely 4-bromo-1-butanol or unreacted THP-ether. If the cross-coupling (Stage 2) was incomplete, the starting bromide undergoes deprotection alongside your product. Solution: Implement the GC-MS In-Process Control (IPC) to ensure >98% conversion in Stage 2 before proceeding. If the impurity is already present, fractional vacuum distillation is the most effective purification method due to the distinct boiling point differences between the C4 impurity and the C11 product.

Pathway Visualization

G N1 2-Bromoheptane + Mg Turnings N2 2-Heptylmagnesium bromide (Grignard Reagent) N1->N2 THF, Reflux (Initiation) N4 Cross-Coupling THF, -20°C to 0°C N2->N4 Dropwise addition N3 4-Bromo-1-(THP-oxy)butane + Li2CuCl4 (Kochi's Catalyst) N3->N4 Catalytic Cycle N5 THP-Protected 5-Methyl-1-decanol N4->N5 C-C Bond Formation N6 Deprotection p-TsOH, MeOH N5->N6 IPC: >98% Conversion N7 5-Methyl-1-decanol (Target Product) N6->N7 Ether Cleavage

Reaction pathway for the synthesis of 5-Methyl-1-decanol via Kochi's cross-coupling.

References

  • Organic Letters - ACS Publications. Toward the Synthesis of Spirastrellolide B: A Synthesis of the C1−C23 Subunit (Details the use of Kochi's catalyst for Grignard coupling). Available at:[Link][2]

  • Thieme Connect. Grignard Reagents with Transition Metals (Mechanistic insights into Li2CuCl4 catalyzed cross-coupling). Available at:[Link][3]

Sources

Optimization

Resolving GC-MS co-elution issues for 5-Methyl-1-decanol isomers

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) applications. This guide is specifically engineered for researchers and drug development professionals facing chromatographic co-el...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) applications. This guide is specifically engineered for researchers and drug development professionals facing chromatographic co-elution challenges with 5-Methyl-1-decanol and its isomers.

Because 5-Methyl-1-decanol is a branched-chain primary aliphatic alcohol, its isomers (both positional and enantiomeric) exhibit nearly identical physical properties. This guide synthesizes chemical derivatization, chromatographic optimization, and computational deconvolution into a definitive troubleshooting framework.

Diagnostic Workflow

GCMS_Troubleshooting Start Co-elution of 5-Methyl-1-decanol Isomers Decision Identify Isomer Relationship Start->Decision Positional Positional Isomers (e.g., 4-Methyl vs 5-Methyl) Decision->Positional Structural Isomers Enantiomeric Enantiomers (R- vs S-5-Methyl) Decision->Enantiomeric Stereoisomers GCParam Optimize GC Parameters (Slow Ramp, 60m Column) Positional->GCParam ChiralCol Chiral Stationary Phase (Cyclodextrin Column) Enantiomeric->ChiralCol Deriv Chemical Derivatization (TMS or Acetate) AMDIS AMDIS Deconvolution (Extract Pure EICs) Deriv->AMDIS For partial overlaps GCParam->Deriv If co-elution persists ChiralDeriv Chiral Derivatization (Diastereomer Formation) ChiralCol->ChiralDeriv If resolution < 1.5

Logical troubleshooting workflow for resolving 5-Methyl-1-decanol isomer co-elutions in GC-MS.

Phase 1: Chromatographic & Chemical Resolution

Q1: Why do positional isomers like 4-methyl-1-decanol and 5-methyl-1-decanol co-elute and yield indistinguishable mass spectra? Causality: Positional isomers of branched-chain alcohols possess nearly identical boiling points and polarities, making baseline separation on standard non-polar columns (e.g., 30m DB-5) highly improbable. Furthermore, under standard 70 eV Electron Impact (EI) ionization, free primary alcohols are highly unstable and rarely exhibit a molecular ion (M+). Instead, they undergo rapid dehydration, yielding a dominant [M-18]+ peak, followed by a characteristic [M-46]+ ion resulting from the loss of water and ethylene[1]. Because this fragmentation is driven by the hydroxyl group rather than the alkyl chain, the position of the methyl branch fails to produce a unique, high-abundance diagnostic ion in the underivatized state.

Q2: How can I chemically alter the isomers to force MS differentiation and improve peak shape? Causality: Derivatization replaces the active hydrogen of the hydroxyl group, reducing hydrogen bonding and altering both volatility and fragmentation pathways. Converting the alcohol to a Trimethylsilyl (TMS) ether is the gold standard here. EI of fatty alcohol-TMS ethers yields abundant [M-15]+ ions (due to the loss of a methyl group from the silicon moiety), which definitively confirms the molecular weight[2]. Additionally, TMS derivatization stabilizes the molecule enough to enhance alpha-cleavage adjacent to the methyl branch, allowing you to pinpoint the branch location.

Self-Validating Protocol: Micro-scale TMS Derivatization

  • Desiccation: Transfer 10–50 µg of the isomer mixture into a glass GC vial. Dry completely under a gentle stream of ultra-pure nitrogen. Causality: Moisture rapidly hydrolyzes TMS reagents, ruining the reaction.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst. Add 50 µL of anhydrous pyridine to act as an acid scavenger.

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 60°C for 30 minutes.

  • Validation Check: Inspect the vial visually. The system is self-validating: a clear solution indicates a successful, moisture-free reaction. Cloudiness or precipitation indicates water contamination, requiring a restart.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

Table: Quantitative Diagnostic Fragments for Derivatized C11 Branched Alcohols

Derivative TypeApparent Molecular WeightKey Diagnostic Ions (m/z)Relative AbundanceAnalytical Purpose
Free Alcohol 172154 [M-18]+, 126 [M-46]+High (>80%)Baseline detection; exact MW cannot be directly observed[1].
TMS Ether 244229 [M-15]+, 103Medium (~40%)Exact MW confirmation; branch localization via alpha-cleavage[2].
Acetate Ester 214154[M-60]+, 61High (>70%)Alternative confirmation of the hydroxyl group via acetic acid loss[3].

Phase 2: Computational Resolution (Deconvolution)

Q3: My derivatized positional isomers still partially co-elute (forming a single peak with a shoulder). How can I extract pure spectra for quantification and identification? Causality: When physical separation reaches its thermodynamic limits, computational separation is required. The Automated Mass Spectral Deconvolution and Identification System (AMDIS) resolves co-elutions mathematically. Even if peaks overlap by 95%, slight differences in their retention times mean the apexes of their unique fragment ions will shift relative to one another. AMDIS automatically detects these shifts, analyzes the noise, and extracts "purified" component mass spectra from the complex total ion chromatogram (TIC)[4].

Self-Validating Protocol: AMDIS Deconvolution Workflow

  • Optimized Acquisition: Run the GC-MS in full scan mode. You must optimize the acquisition rate to capture a minimum of 10 to 15 scans across the co-eluting peak. Causality: AMDIS requires sufficient data points to accurately model peak shapes and identify differing apexes[5].

  • Noise Analysis & Component Perception: Load the data file into AMDIS. The software will automatically calculate a background noise level and search for Extracted Ion Chromatograms (EICs) that rise and fall together to shape a model peak[4].

  • Spectrum Deconvolution: AMDIS will mathematically subtract the background and separate the EICs into distinct components, generating a clean spectrum for the 5-methyl isomer separate from any co-eluting contaminants[6].

  • Validation Check: Examine the "Purity" data parameter in the results window. This self-validating metric shows what fraction of the experimental TIC is explained by the extracted component[7]. A successful deconvolution will yield a purified spectrum that matches NIST library standards with a Net Match Factor of >85.

Phase 3: Stereochemical Resolution

Q4: What if the co-eluting peaks are enantiomers (R-5-Methyl-1-decanol and S-5-Methyl-1-decanol)? Causality: Enantiomers possess identical physical properties in an achiral environment. No amount of temperature programming or computational deconvolution on a standard non-polar column will separate them. They must be forced into a diastereomeric relationship.

Solutions:

  • Chiral Stationary Phase: Utilize a GC column coated with derivatized cyclodextrins (e.g., β -DEX). The transient, reversible inclusion complexes formed between the enantiomers and the chiral cavities of the cyclodextrin will possess different formation energies, causing the R- and S- isomers to elute at different times.

  • Chiral Derivatization (If chiral columns are unavailable): React the alcohol with a chiral derivatizing agent, such as forming diastereomeric urethanes or amides[8]. This permanently converts the enantiomers into diastereomers, which inherently possess different boiling points and can be easily separated on a standard DB-5 column.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-Methyl-1-decanol in Biological Assays

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing formulation challenges with highly lipophilic aliphatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing formulation challenges with highly lipophilic aliphatic compounds.

Executive Summary & Physicochemical Context

5-Methyl-1-decanol is a branched, long-chain fatty alcohol. While its parent compound, straight-chain 1-decanol, already exhibits poor aqueous solubility (~37 mg/L) and a high partition coefficient (LogP ~4.57)[1], the addition of a methyl group at the C5 position further increases its lipophilicity and disrupts crystal packing. This results in an oily, highly hydrophobic liquid that strongly resists aqueous solvation. In biological assays, this manifests as immediate precipitation, non-specific binding (NSB) to plasticware, and high replicate variability[2].

Diagnostic Decision Tree

Use the following logical workflow to identify and resolve the specific solubility issue occurring in your assay pipeline.

G Start Issue: Low Solubility 5-Methyl-1-decanol Precipitation Visible Precipitation in Assay Buffer? Start->Precipitation Variability High Replicate Variability / NSB? Precipitation->Variability No CheckDMSO Is DMSO limit ≤0.1%? Precipitation->CheckDMSO Yes AddBSA Add 0.1% BSA or Use Low-Bind Plates Variability->AddBSA Yes UseCyclo Formulate with HPβCD Complex CheckDMSO->UseCyclo Yes (Toxicity Risk) StepDown Use Step-Down Dilution Protocol CheckDMSO->StepDown No

Diagnostic decision tree for 5-Methyl-1-decanol solubility and assay variability issues.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does 5-Methyl-1-decanol precipitate immediately upon dilution from a DMSO stock into my assay buffer? A1: This phenomenon is driven by "solvent-shift nucleation"[2]. When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase. Because 5-Methyl-1-decanol is highly lipophilic, the sudden drop in solvent capacity causes its local concentration to instantly exceed the critical supersaturation limit. Before the compound can evenly disperse, it crashes out of solution, forming oil droplets or amorphous aggregates. Recommendation: Avoid direct high-ratio dilutions (e.g., 1:1000 in a single step). Instead, use the Step-Down Dilution Protocol detailed in Section 4.

Q2: How can I formulate this compound for cell-based assays without exceeding the 0.1% DMSO toxicity threshold? A2: For sensitive cell-based assays (e.g., HUVEC proliferation assays), organic co-solvents must be minimized. We recommend encapsulating 5-Methyl-1-decanol in Hydroxypropyl-β-cyclodextrin (HPβCD) [3]. HPβCD is a cyclic oligosaccharide featuring a hydrophilic exterior and a distinctly non-polar interior cavity. The aliphatic chain of 5-Methyl-1-decanol spontaneously partitions into this cavity via non-covalent thermodynamic interactions, shielding the hydrophobic tail from water[4]. This allows you to achieve high micromolar to millimolar aqueous concentrations with zero organic solvent in the final assay.

Q3: My assay buffer is completely clear, but I am seeing highly variable IC50 values and inconsistent replicate data. What is causing this? A3: If there is no visible precipitation (turbidity) but data remains erratic, you are likely encountering Non-Specific Binding (NSB) or Micelle Formation . Highly lipophilic aliphatic alcohols readily adsorb to the hydrophobic surfaces of standard polystyrene microtiter plates, drastically reducing the actual "free" concentration of the compound available to your biological target[2]. Furthermore, if the concentration exceeds the compound's critical micelle concentration (CMC), it will self-assemble into aggregates that sequester assay reagents. Recommendation: Switch to low-binding polypropylene or glass-coated plates. Supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) or a mild non-ionic surfactant (e.g., 0.01% Tween-20) to act as a thermodynamic sink, keeping the monomeric compound in solution.

Quantitative Data Presentation: Solubilization Strategies

The table below summarizes the efficacy and causality of various formulation strategies for 5-Methyl-1-decanol.

Formulation StrategyMechanism of ActionEst. Max Aqueous Conc.Cytotoxicity RiskBest Use Case
100% DMSO Stock (Direct Dilution)Co-solvent disruption of water hydrogen bonding network.< 50 µM (at 0.1% final DMSO)High (if DMSO > 0.1%)Biochemical/enzyme assays highly tolerant to organic solvents.
HPβCD Inclusion Complex Cavity encapsulation shielding the hydrophobic aliphatic chain.> 1 mMVery LowCell-based assays, prolonged incubations, in vivo dosing.
BSA Supplementation (0.1%) Carrier protein binding (hydrophobic pocket sequestration).~ 100 - 200 µMLowAssays prone to plasticware adsorption (NSB).
Tween-20 / Pluronic (0.01%) Micellar solubilization (surfactant entrapment).~ 500 µMModerate (Membrane disruption)High-throughput screening (HTS) biochemical buffers.

Experimental Protocols

Protocol 1: Preparation of 5-Methyl-1-decanol / HPβCD Inclusion Complex

Causality Note: The co-evaporation method is preferred for liquid/oily aliphatic alcohols because it maximizes the molecular interaction between the host cavity and the guest molecule in a transitional solvent state before locking them into a solid matrix[5].

G Host HPβCD in Aqueous Phase Mix Co-solvent Mixing & Stirring (40°C) Host->Mix Guest 5-Methyl-1-decanol in Organic Phase Guest->Mix Evap Solvent Evaporation & Lyophilization Mix->Evap Complex Stable Inclusion Complex Powder Evap->Complex

Workflow for preparing HPβCD inclusion complexes via co-evaporation.

Step-by-Step Methodology:

  • Host Preparation: Dissolve HPβCD in deionized water to create a 20% (w/v) solution. Stir continuously at 40°C until the solution is completely clear and transparent[6].

  • Guest Preparation: Dissolve 5-Methyl-1-decanol in a minimal volume of a volatile organic solvent (e.g., ethanol or methanol) to ensure it is fully monomeric and not aggregated.

  • Complexation: Slowly add the organic guest solution dropwise into the aqueous HPβCD solution while maintaining vigorous magnetic stirring at 40°C.

  • Equilibration: Allow the mixture to stir for 4–6 hours in a sealed container. This time is required to reach thermodynamic equilibrium for the host-guest inclusion[5].

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator and remove the organic solvent under reduced pressure at 45°C.

  • Lyophilization: Rapidly freeze the remaining aqueous solution at -80°C, then lyophilize for 24–48 hours to yield a stable, dry inclusion complex powder[6].

  • Self-Validation Step: Reconstitute a 1 mg/mL aliquot of the final powder in deionized water. Measure the absorbance at 600 nm; a reading of ≤0.05 indicates complete solubilization without the presence of colloidal aggregates.

Protocol 2: The "Step-Down" Aqueous Dilution Technique

Causality Note: Gradual dilution prevents the sudden spike in water concentration that triggers rapid nucleation and precipitation, allowing carrier proteins or surfactants in the buffer time to interact with the compound[2].

Step-by-Step Methodology:

  • Primary Stock: Prepare a 10 mM stock of 5-Methyl-1-decanol in 100% cell-culture grade DMSO.

  • Intermediate Stock: Prepare a "working stock" by diluting the 10 mM stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% Assay Buffer containing 0.5% BSA). Vortex immediately for 10 seconds.

  • Final Dilution: Serially dilute the intermediate stock into your final assay buffer (pre-warmed to 37°C) to reach your target assay concentration. Ensure the final DMSO concentration remains ≤0.1% .

  • Self-Validation Step: Mix via gentle pipetting rather than aggressive vortexing to avoid foaming and air-water interface denaturation of buffer proteins. Visually inspect the well plate against a dark background to ensure no micro-precipitates have formed.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at:[Link][2]

  • Cyclodextrin Formulation of the Marine Natural Product Pseudopterosin A Uncovers Optimal Pharmacodynamics in Proliferation Studies of Human Umbilical Vein Endothelial Cells. MDPI. Available at:[Link][3]

  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. PMC. Available at:[Link][4]

  • DECYL ALCOHOL (Properties and Solubility). Ataman Kimya. Available at: [Link][1]

  • Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method. MDPI. Available at:[Link][5]

Sources

Optimization

Technical Support Center: Preventing Auto-Oxidation of 5-Methyl-1-decanol

Welcome to the Technical Support Center for the handling and long-term storage of 5-Methyl-1-decanol. As a branched primary alcohol, 5-Methyl-1-decanol presents unique stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and long-term storage of 5-Methyl-1-decanol. As a branched primary alcohol, 5-Methyl-1-decanol presents unique stability challenges. While the primary hydroxyl group is relatively stable, the tertiary carbon at the C5 position acts as a thermodynamic weak point, making the molecule highly susceptible to radical-initiated auto-oxidation.

This guide provides evidence-based troubleshooting, mechanistic insights, and validated protocols to ensure the integrity of your chemical inventory.

🔬 Mechanistic Insight: The Auto-Oxidation Pathway

Auto-oxidation is a comprising initiation, propagation, and termination phases[1]. In 5-Methyl-1-decanol, the tertiary C-H bond at the C5 position has a remarkably lower bond dissociation energy compared to secondary or primary C-H bonds.

Radical abstraction of this specific hydrogen leads to a stable tertiary carbon-centered radical. Subsequent reaction with ambient triplet oxygen forms a peroxy radical (ROO•), which propagates the chain by abstracting another hydrogen to form a (ROOH)[2]. Over time, these highly oxygenated intermediates undergo homolytic cleavage, degrading the alcohol into volatile [3].

AutoOxidation Init Initiation: Radical Formation (R•) O2 O2 Addition Init->O2 Peroxy Propagation: Peroxy Radical (ROO•) O2->Peroxy H_Abst H-Abstraction (from C5 Tertiary Carbon) Peroxy->H_Abst Hydroperoxide Hydroperoxide Formation (ROOH) + New R• H_Abst->Hydroperoxide Hydroperoxide->O2 Chain Reaction Degradation Degradation Products: Ketones, Aldehydes Hydroperoxide->Degradation Cleavage

Mechanistic pathway of 5-Methyl-1-decanol auto-oxidation at the C5 tertiary carbon.

🛠️ Troubleshooting & FAQs

Q1: My 5-Methyl-1-decanol developed a pungent, rancid odor after 6 months of storage at room temperature. What caused this? Answer: The odor is a direct result of secondary degradation products. While 5-Methyl-1-decanol itself has a specific olfactory profile, auto-oxidation at the C5 tertiary carbon generates unstable hydroperoxides. When these hydroperoxides undergo homolytic cleavage (often catalyzed by trace metal ions or UV light), they form alkoxy radicals that fragment into smaller, highly volatile [3]. The presence of these short-chain aldehydes and ketones is responsible for the rancid off-gassing.

Q2: How can I quantitatively verify if my current batch has undergone auto-oxidation before using it in a sensitive synthesis? Answer: Do not rely on odor alone. The most reliable self-validating system for early-stage auto-oxidation is measuring the Peroxide Value (PV) via iodometric titration. Peroxides in the sample will oxidize iodide ions (I⁻) to iodine (I₂), which is then titrated with sodium thiosulfate. A PV > 5 meq O₂/kg indicates significant auto-oxidation. For structural confirmation, use Fourier Transform Infrared Spectroscopy (FTIR); the appearance of a carbonyl stretch (C=O) around 1710–1730 cm⁻¹ indicates that hydroperoxides have already cleaved into secondary degradation products.

Q3: What is the optimal antioxidant strategy for long-term storage without interfering with downstream applications? Answer: The addition of Butylated Hydroxytoluene (BHT) is the industry standard. BHT acts as a chain-breaking antioxidant by donating a hydrogen atom to the highly reactive peroxy radicals. This converts them into stable hydroperoxides, while BHT itself becomes a resonance-stabilized phenoxy radical that[4]. For long-chain and branched alcohols, a BHT concentration of 100 µM (approx. 22 ppm) to 500 ppm is highly effective and generally low enough not to interfere with most synthetic workflows[5].

📊 Quantitative Data: Storage Conditions vs. Shelf-Life

The following table summarizes the causal relationship between storage parameters and the oxidative degradation of 5-Methyl-1-decanol over a 6-month period.

Storage ConditionAntioxidant (BHT)AtmosphereExpected Shelf-Life6-Month Peroxide Value (PV)
Room Temp (25°C), Clear GlassNoneAmbient Air< 1 Month> 15.0 meq/kg
Room Temp (25°C), Amber GlassNoneAmbient Air2-3 Months8.5 meq/kg
Refrigerated (4°C), Amber GlassNoneAmbient Air6 Months4.2 meq/kg
Freezer (-20°C), Amber Glass100 μMArgon Overlay> 24 Months< 0.5 meq/kg

🧪 Validated Protocol: Step-by-Step Stabilization and Storage Workflow

This methodology ensures a self-validating, reproducible system for long-term storage, preventing the [5].

StorageWorkflow Start Receive 5-Methyl-1-decanol Test Initial QC: Peroxide Value Start->Test Decision Peroxides > 5 meq/kg? Test->Decision Purify Purify via Alumina Column Decision->Purify Yes BHT Add BHT Antioxidant Decision->BHT No Purify->BHT Purge Purge with Argon Gas BHT->Purge Store Seal & Store at -20°C Purge->Store

Step-by-step experimental workflow for the stabilization and long-term storage of the alcohol.

Step 1: Initial Quality Control (Self-Validation)
  • Action: Perform an iodometric titration to determine the baseline Peroxide Value (PV) of the 5-Methyl-1-decanol batch.

  • Causality: If the PV is > 5 meq/kg, auto-oxidation has already initiated. Adding antioxidants to an already oxidized batch is ineffective because the propagation phase is self-sustaining.

  • Correction: If PV > 5 meq/kg, pass the alcohol through a basic alumina column to strip existing peroxides before proceeding.

Step 2: Antioxidant Introduction
  • Action: Prepare a 1000x stock solution of BHT in absolute ethanol (100 mM). Add 1 µL of this stock per 1 mL of 5-Methyl-1-decanol to achieve a final concentration of 100 µM BHT[5].

  • Causality: BHT must be dispersed homogeneously. At 100 µM, BHT provides a stoichiometric shield against radical propagation without altering the physical properties (e.g., boiling point, polarity) of the bulk alcohol.

Step 3: Atmospheric Displacement
  • Action: Transfer the stabilized alcohol to a dark amber borosilicate glass vial. Insert an argon gas line (via a clean needle) into the headspace and purge gently for 30–60 seconds.

  • Causality: Argon is heavier than air and effectively displaces ambient triplet oxygen ( 3O2​ ). Without oxygen, the formation of peroxy radicals (ROO•) is kinetically impossible, halting the auto-oxidation cycle at the initiation phase.

Step 4: Thermal and Photolytic Sealing
  • Action: Seal the vial immediately with a PTFE-lined cap, wrap the closure with Parafilm, and store at -20°C.

  • Causality: Photons (UV light) and thermal energy act as catalysts for the homolytic cleavage of trace hydroperoxides into new radicals. Amber glass blocks UV transmission, while -20°C storage deprives the system of the activation energy required for radical initiation.

📚 References

  • Autoxidation. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Hydroperoxide. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Unraveling the structure and chemical mechanisms of highly oxygenated intermediates in oxidation of organic compounds. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Lipid oxidation in foods and its implications on proteins. Frontiers in Nutrition. URL:[Link]

  • ANTIOXIDANT BHT. Ataman Kimya. URL: [Link]

  • Preparation of plasma/serum and tissue samples for oxidized lipid LC-MS/MS analysis. University of Alabama at Birmingham (UAB) Core Facilities. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 5-Methyl-1-decanol Reagent Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for aliphatic alcohol purification. 5-Methyl-1-decanol (C₁₁H₂₄O) is a critical long-chain branched alcohol utilized in advanced drug delivery systems, lipid nanoparticle (LNP) form...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic alcohol purification. 5-Methyl-1-decanol (C₁₁H₂₄O) is a critical long-chain branched alcohol utilized in advanced drug delivery systems, lipid nanoparticle (LNP) formulations, and specialized fragrance synthesis[1]. However, commercial reagents often contain a matrix of organic impurities that can compromise downstream synthetic yields or biological assays.

This guide provides authoritative, self-validating protocols to isolate ultra-pure 5-methyl-1-decanol from commercial mixtures, bridging the gap between theoretical chemistry and benchtop execution.

Impurity Profiling & Causality

Commercial long-chain alcohols are frequently synthesized via industrial processes like the Ziegler method or hydroformylation. These processes inherently produce complex mixtures of isomeric alcohols, unreacted olefins, and oxidation byproducts[2]. Understanding the causality behind these impurities is the first step in designing a rational purification strategy.

Table 1: Quantitative Profile of Common Organic Impurities in Commercial 5-Methyl-1-decanol

Impurity ClassTypical AbundanceChemical NatureCausality / SourceRecommended Removal Strategy
Isomeric Alcohols 5 – 15%Branched C₁₁ variants (e.g., 4-methyl-1-decanol)[3]Non-regioselective chain elongation during industrial synthesis[2].Preparative GC or Specialized Chromatography.
Olefins / Paraffins 2 – 5%Unreacted C₁₁ alkenesResidual starting materials from the initial hydrocarbon feedstock[2].Vacuum Fractional Distillation.
Aldehydes 1 – 3%5-Methyl-decanalAuto-oxidation of the primary alcohol group during prolonged storage[4].Bisulfite Adduct Formation[4].
Carboxylic Acids < 1%5-Methyl-decanoic acidOver-oxidation of aldehydes in the presence of atmospheric oxygen[4].Silica Gel Column Chromatography.

Purification Workflow Architecture

To achieve >99% purity, a multi-modal approach is required. The following workflow leverages orthogonal separation principles (volatility, chemical reactivity, and polarity) to systematically eliminate the impurity classes identified above.

PurificationWorkflow Crude Commercial 5-Methyl-1-decanol (Crude Reagent) Analysis Initial Profiling (GC-MS / qNMR) Crude->Analysis Assess Impurities Distillation Vacuum Fractional Distillation (Removes Volatiles & Olefins) Analysis->Distillation High/Low MW Derivatization Bisulfite Adduct Formation (Scavenges Aldehydes) Distillation->Derivatization Aldehydes Chromatography Silica Gel Chromatography (Removes Polar Acids) Derivatization->Chromatography Residual Organics Validation Self-Validating Purity Check (qNMR & GC-MS) Chromatography->Validation Fractions Collection Validation->Chromatography Fails (Recycle) Pure Ultra-Pure 5-Methyl-1-decanol (>99% Purity) Validation->Pure Meets Specification

Multi-modal purification workflow for isolating ultra-pure 5-Methyl-1-decanol.

Step-by-Step Methodologies

A robust protocol must include built-in validation steps to ensure the experimental choices are yielding the desired outcomes.

Protocol A: Bisulfite Scavenging of Aldehyde Impurities

Causality: Long-chain branched aldehydes are highly lipophilic and often co-elute with 5-methyl-1-decanol during standard chromatography. Sodium bisulfite selectively reacts with the sterically hindered aldehyde group to form a water-soluble solid adduct, breaking the polarity tie and allowing for simple liquid-liquid extraction[4].

  • Reaction Setup: Dissolve 50 g of crude 5-methyl-1-decanol in 150 mL of diethyl ether.

  • Adduct Formation: Add 100 mL of a saturated aqueous sodium bisulfite solution. Stir vigorously at room temperature for 12 hours. The biphasic mixture allows the aldehyde to partition and react at the aqueous-organic interface[4].

  • Phase Separation: Transfer the mixture to a separatory funnel. The unreacted 5-methyl-1-decanol remains in the upper ether layer, while the aldehyde-bisulfite adduct precipitates or partitions into the heavier aqueous layer[4].

  • Extraction & Washing: Collect the ether layer. Wash twice with 50 mL of brine to remove residual bisulfite salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator[4].

  • Self-Validation (qNMR): Accurately weigh a sample of the purified alcohol and a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene). Acquire a ¹H NMR spectrum in CDCl₃. The complete absence of the characteristic aldehyde proton peak (~9.5–10.0 ppm) validates the protocol's success[4].

Protocol B: Preparative Silica Gel Fractionation

Causality: To remove residual carboxylic acids, esters, and non-polar olefins, silica gel chromatography exploits differences in molecular polarity. The stationary phase (silica) tightly retains polar acid impurities, while a carefully controlled mobile phase gradient selectively elutes the target alcohol[5].

  • Column Packing: Prepare a glass column with 500 g of activated silica gel (60F254) slurried in n-pentane[5].

  • Sample Loading: Dissolve the aldehyde-free 5-methyl-1-decanol in a minimal volume of n-pentane and carefully load it onto the column head.

  • Gradient Elution:

    • Elute with 500 mL of pure n-pentane to wash out non-polar olefins and paraffins[5].

    • Transition to a gradient of n-pentane/dichloromethane (80/20 to 20/80) to elute the 5-methyl-1-decanol[5].

    • Flush with pure dichloromethane to retain highly polar carboxylic acids on the column[5].

  • Fraction Collection: Collect 50 mL fractions in clean glass tubes.

  • Self-Validation (TLC & GC-MS): Spot fractions on TLC plates and stain with phosphomolybdic acid (PMA). Pool fractions containing the single target spot. For definitive validation, analyze the pooled extract via GC-MS; the mass spectrum should confirm the C₁₁H₂₄O molecular ion without higher-weight ester contaminants[5].

Troubleshooting & FAQs

Q1: My GC-MS chromatogram shows broad, tailing peaks for 5-methyl-1-decanol, making it difficult to quantify isomeric impurities. How do I resolve this? Causality & Solution: Aliphatic alcohols possess a free hydroxyl group that strongly interacts with active silanol sites on standard non-polar GC columns, causing severe peak tailing. To resolve this, derivatize the alcohol prior to injection (e.g., silylation using BSTFA + 1% TMCS to form a volatile trimethylsilyl ether). Alternatively, utilize a polar stationary phase specifically designed for volatile compounds and alcohols[5].

Q2: After fractional distillation, I still detect 4-methyl-1-decanol and 6-methyl-1-decanol in my reagent. Why did distillation fail? Causality & Solution: Fractional distillation relies strictly on differences in vapor pressure and boiling points. Isomeric long-chain branched alcohols (like 4-methyl, 5-methyl, and 6-methyl-1-decanol) have nearly identical boiling points due to their identical molecular weight (C₁₁H₂₄O) and similar van der Waals radii[3]. Distillation is ineffective here. You must rely on preparative gas chromatography or highly specialized isomer-selective stationary phases for separation.

Q3: I notice the formation of a white precipitate in my purified 5-methyl-1-decanol after several months of storage. What is happening? Causality & Solution: Long-chain aliphatic alcohols are susceptible to slow auto-oxidation when exposed to atmospheric oxygen, eventually forming long-chain carboxylic acids (e.g., 5-methyldecanoic acid)[4]. These acids have higher melting points and can precipitate out of the liquid alcohol at room temperature. Preventative Action: Always store purified 5-methyl-1-decanol in amber glass vials, purged with argon or nitrogen gas, at -20°C. If precipitation occurs, repeat the silica gel fractionation protocol to remove the acid.

References

  • Method for the Production of Primary Long-Chain Alcohols - Google Patents.
  • Technical Support Center: Purification of Long-Chain Branched Aldehydes - Benchchem.
  • Chromatography - satyapsingh (WordPress).
  • Identification of Trace Volatile Compounds in Freshly Distilled Calvados and Cognac Using Preparative Separations Coupled with Gas Chromatography−Mass Spectrometry - Journal of Agricultural and Food Chemistry (ACS Publications).
  • Formula Browser - the NIST WebBook - National Institute of Standards and Technology.
  • Cooling sensation agent composition, sensory stimulation agent composition and use of the same - Google Patents.

Sources

Optimization

Optimizing mobile phase for HPLC analysis of 5-Methyl-1-decanol

Welcome to the analytical support center for the chromatographic analysis of 5-Methyl-1-decanol (C₁₁H₂₄O). As a branched-chain aliphatic fatty alcohol, this compound presents unique challenges for researchers and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for the chromatographic analysis of 5-Methyl-1-decanol (C₁₁H₂₄O). As a branched-chain aliphatic fatty alcohol, this compound presents unique challenges for researchers and drug development professionals. Because it completely lacks a conjugated π-electron system, it does not absorb UV light at standard analytical wavelengths. Consequently, optimizing the mobile phase requires a holistic approach that perfectly aligns the solvent chemistry with specialized mass-sensitive detectors.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure robust, reproducible quantification.

Diagnostic Workflow: Detector & Mobile Phase Selection

Before adjusting your pumps, you must ensure your mobile phase strategy matches your detection hardware. Use the following logical matrix to diagnose your current setup.

G Start 5-Methyl-1-decanol HPLC Analysis UV Standard UV (Not Recommended) Start->UV No Chromophore CAD CAD / ELSD (Recommended) Start->CAD Direct Mass Detection RID Refractive Index (RID) Start->RID Direct Bulk Property Deriv Pre-column Derivatization Start->Deriv Add Chromophore MP_CAD Volatile Mobile Phase (MeOH/Water + Formic Acid) Gradient Compatible CAD->MP_CAD MP_RID Isocratic Mobile Phase (No Gradients) RID->MP_RID MP_Deriv Standard RP-HPLC (UV/Vis or FLD) Deriv->MP_Deriv

Decision tree for 5-Methyl-1-decanol HPLC detector and mobile phase selection.

Troubleshooting & FAQs

Q1: Why am I getting a flatline or extremely low signal when analyzing 5-Methyl-1-decanol using standard UV detection at 210 nm or 254 nm? Expertise & Causality: 5-Methyl-1-decanol is a purely aliphatic molecule. It lacks any aromatic rings or conjugated double bonds, meaning it does not possess a strong chromophore capable of absorbing UV light. Solution: Direct UV detection is fundamentally incompatible with this analyte. You must either switch to a universal mass detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or perform pre-column derivatization. As noted by 1, derivatization with reagents like Bodipy FL or phenyl isocyanate introduces a UV-active or fluorescent tag, allowing for standard Reversed-Phase HPLC (RP-HPLC) analysis[1].

Q2: I switched to a Charged Aerosol Detector (CAD). How should I optimize my mobile phase to prevent severe baseline noise and detector fouling? Expertise & Causality: CAD and ELSD are evaporative techniques. The column effluent is nebulized and the mobile phase is evaporated, leaving only non-volatile analyte particles to be measured[2]. If your mobile phase contains non-volatile salts (e.g., sodium phosphate) or high-boiling impurities, they will precipitate alongside 5-Methyl-1-decanol, causing massive baseline noise. Furthermore, common RP-HPLC solvents can cause varying background noise levels in CAD depending on their purity grades[3]. Solution: You must use strictly volatile mobile phases. A binary gradient of LC-MS grade Water and Methanol is ideal. If a modifier is needed to maintain consistent system pH, limit it to 0.1% Formic Acid or Acetic Acid.

Q3: How do I improve the chromatographic resolution between 5-Methyl-1-decanol and linear fatty alcohols (like 1-undecanol) in RP-HPLC? Expertise & Causality: Separation in RP-HPLC is driven by hydrophobic interactions with the nonpolar stationary phase. As chain length increases or decreases, retention time shifts predictably due to stronger interactions with the nonpolar stationary phase[4]. However, branched isomers like 5-methyl-1-decanol have a slightly smaller hydrodynamic volume and lower surface area than their straight-chain counterparts (e.g., 1-undecanol), leading to slightly weaker retention on a standard C18 column. Solution: To exploit this subtle structural difference, optimize your organic modifier. Methanol provides superior shape selectivity for branched versus linear alkyl chains compared to Acetonitrile. Use a high-density, fully end-capped C18 column with a shallow Methanol/Water gradient to maximize resolution.

Quantitative Data: Mobile Phase Additive Compatibility

When utilizing mass-sensitive detectors (CAD/ELSD) for fatty alcohols, the choice of mobile phase additive dictates the success of the assay.

Mobile Phase AdditiveTypical ConcentrationVolatilityCAD / ELSD CompatibilityUV Compatibility (210 nm)
Formic Acid 0.1% (v/v)HighExcellent Moderate (High background)
Acetic Acid 0.1% (v/v)HighExcellent Moderate (High background)
Trifluoroacetic Acid (TFA) 0.05% (v/v)HighGood (May suppress signal)Poor (High absorption)
Phosphate Buffer 10 - 50 mMNon-VolatileIncompatible (Fouls detector)Excellent
Ammonium Acetate 10 mMVolatileExcellent Good
Step-by-Step Methodology: RP-HPLC-CAD Analysis

This protocol outlines a self-validating workflow for the direct analysis of 5-Methyl-1-decanol without derivatization. The inclusion of a system suitability blank ensures that mobile phase purity is verified prior to sample injection, preventing false positives from solvent contamination.

Phase 1: System Preparation & Equilibration

  • Purge the System: Flush the HPLC system (pumps, autosampler, and lines) with LC-MS grade water (Channel A) and LC-MS grade Methanol (Channel B) for 15 minutes to remove any residual non-volatile salts from previous users.

  • Column Installation: Install a high-efficiency C18 analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Detector Setup (CAD): Set the CAD evaporator temperature to 35°C. Causality: 5-Methyl-1-decanol is semi-volatile; setting the evaporation temperature too high will volatilize the analyte along with the mobile phase, destroying your signal. Ensure the nitrogen gas pressure is stable at 35 psi.

Phase 2: Mobile Phase & Gradient Programming 4. Prepare Solvents:

  • Mobile Phase A: 100% LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: 100% LC-MS Grade Methanol + 0.1% Formic Acid.

  • Set Gradient Profile (Flow Rate: 1.0 mL/min):

    • 0.0 - 2.0 min: 60% B

    • 2.0 - 15.0 min: Linear ramp to 95% B

    • 15.0 - 20.0 min: Hold at 95% B (Column wash)

    • 20.0 - 25.0 min: Return to 60% B (Re-equilibration)

Phase 3: Self-Validating Injection Sequence 6. Blank Injection (Validation Step): Inject 10 µL of pure Methanol. Monitor the CAD signal. Validation: The baseline must remain flat with no drifting or ghost peaks. If noise exceeds 1 mV, replace your mobile phase solvents with a higher purity grade. 7. Sample Injection: Dissolve 5-Methyl-1-decanol in Methanol to a working concentration of 50 µg/mL. Inject 10 µL. Quantify based on the peak area using a quadratic calibration curve (CAD response is inherently non-linear across wide dynamic ranges).

Mechanistic Visualization: Why Volatility Matters

To understand why phosphate buffers destroy your analysis and why Formic Acid succeeds, you must understand the internal mechanism of the evaporative detector.

CAD_Mechanism Eluent Column Effluent (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Evaporation Evaporation Tube (Volatile MP Evaporates) Nebulizer->Evaporation Particles Analyte Particles (5-Methyl-1-decanol) Evaporation->Particles Non-volatile Analyte Remains Charge Corona Discharge (Particle Charging) Particles->Charge Electrometer Electrometer (Signal Measurement) Charge->Electrometer

Workflow of Charged Aerosol Detection (CAD) relying on mobile phase volatility.

References
  • Title: Analysis of Lipids by HPLC-CAD Source: Thermo Fisher Scientific (hplc.eu) URL: [Link]

  • Title: Separation of Nonionic Surfactants by Capillary Electrophoresis and High-Performance Liquid Chromatography Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Lipid analysis via HPLC with a charged aerosol detector Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Enhancing detection limits for 5-Methyl-1-decanol in environmental samples

Welcome to the Advanced Analytical Support Center . As a Senior Application Scientist, I have designed this knowledge base specifically for researchers, environmental scientists, and drug development professionals facing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center . As a Senior Application Scientist, I have designed this knowledge base specifically for researchers, environmental scientists, and drug development professionals facing challenges with the trace-level quantification of long-chain branched alcohols.

Detecting 5-Methyl-1-decanol (C₁₁H₂₄O) in complex environmental matrices (like wastewater or soil extracts) presents unique physicochemical hurdles. Below, you will find expert troubleshooting logic, causality-driven FAQs, and self-validating experimental protocols to push your limits of detection (LOD) into the parts-per-trillion (ppt) range.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 5-Methyl-1-decanol exhibit severe peak tailing and signal loss at trace concentrations (<10 ppb)? The Causality: 5-Methyl-1-decanol is a branched, long-chain aliphatic alcohol. Its terminal hydroxyl (-OH) group is highly polar and acts as a strong hydrogen bond donor. Inside a GC system, this hydroxyl group interacts with active silanol sites (Si-OH) on the glass liner and the column's stationary phase. At trace concentrations, these active sites irreversibly adsorb a significant fraction of your analyte, leading to band broadening, peak tailing, and a drastic reduction in the signal-to-noise (S/N) ratio. The Solution: Implement chemical derivatization prior to analysis. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, increases volatility, and sharpens the chromatographic peak, effectively lowering the limit of detection (1[1]).

Q2: Liquid-Liquid Extraction (LLE) is yielding poor recoveries (<40%) for environmental water samples. How can I improve extraction efficiency? The Causality: LLE requires large solvent volumes and a subsequent evaporation step. Semi-volatile compounds like 5-Methyl-1-decanol are susceptible to evaporative losses during the blow-down phase (e.g., under a nitrogen stream). Furthermore, environmental matrices often contain surfactants or humic acids that form emulsions, trapping the analyte and preventing phase separation (2[2]). The Solution: Transition to Headspace Solid-Phase Microextraction (HS-SPME). By heating the sample in a sealed vial with sodium chloride (the salting-out effect), the thermodynamic equilibrium shifts, driving the volatile alcohol into the headspace. A mixed-polarity fiber selectively adsorbs the analyte without extracting non-volatile matrix interferents (3[3]).

Q3: In Full Scan MS mode, the molecular ion (m/z 172) is barely visible. How do I optimize detection? The Causality: Under standard 70 eV Electron Impact (EI) ionization, long-chain aliphatic alcohols undergo extensive fragmentation. The molecular ion (M⁺) is highly unstable and rapidly cleaves via alpha-cleavage or dehydration (loss of H₂O, [M-18]⁺), leaving virtually no intact molecular ion to detect. The Solution: Switch to Selected Ion Monitoring (SIM) mode. If using the TMS derivative, monitor the highly abundant [M-15]⁺ ion (loss of a methyl group from the TMS moiety) and the characteristic m/z 73[(CH₃)₃Si]⁺ ion. This focuses the mass spectrometer's dwell time on specific masses, improving sensitivity by 10- to 100-fold.

Section 2: Logical Troubleshooting & Workflow Visualization

When signal loss occurs, follow this diagnostic logic tree to isolate the root cause.

Troubleshooting Start Low S/N Ratio for 5-Methyl-1-decanol? CheckPeak Evaluate Chromatographic Peak Shape Start->CheckPeak Tailing Peak Tailing or Broadening Observed? CheckPeak->Tailing Deriv Implement Silylation (BSTFA/TMCS Derivatization) Tailing->Deriv Yes Matrix High Background / Matrix Interference? Tailing->Matrix No SPME Switch to HS-SPME (PDMS/DVB Fiber) Matrix->SPME Yes MSMode Optimize MS Detection Matrix->MSMode No SIM Switch to SIM Mode (Target m/z 73, 103) MSMode->SIM

Diagnostic workflow for resolving low sensitivity in long-chain alcohol GC-MS analysis.

Section 3: Validated Experimental Protocols

Building a Self-Validating System: Every protocol below is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 1-Decanol-d₂₁, prior to any sample manipulation, the workflow inherently corrects for matrix suppression, extraction inefficiencies, and derivatization variability. If the absolute response of the SIL-IS drops, it instantly flags a matrix effect or fiber degradation, ensuring the absolute trustworthiness of your quantitative data.

Protocol A: HS-SPME Extraction with On-Fiber Derivatization

This method isolates 5-Methyl-1-decanol from complex environmental debris while simultaneously derivatizing it to enhance volatility (4[4]).

  • Sample Preparation: Transfer 10 mL of the environmental water sample into a 20 mL precision-thread headspace vial.

  • Matrix Modification: Add 2.5 g of NaCl (to induce the salting-out effect) and 10 µL of the SIL-IS (1-Decanol-d₂₁ at 1 µg/mL). Seal immediately with a PTFE/silicone septum.

  • Equilibration: Pre-incubate the vial at 60°C for 10 minutes with orbital agitation (500 rpm) to establish liquid-gas equilibrium.

  • Extraction: Expose a conditioned PDMS/DVB/Carboxen SPME fiber to the headspace for exactly 30 minutes at 60°C.

  • On-Fiber Silylation: Retract the fiber and immediately expose it to the headspace of a separate, sealed vial containing 50 µL of BSTFA + 1% TMCS at 60°C for 10 minutes. The vapor-phase reagent will derivatize the analytes directly on the fiber.

  • Desorption: Desorb the fiber in the GC injection port at 250°C for 3 minutes in splitless mode.

Protocol B: GC-MS/MS Instrument Parameters
  • Column Selection: Use a low-bleed, mid-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Programming: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 200°C, then a rapid bake-out ramp of 20°C/min to 280°C (hold 5 min).

  • Detection Mode (SIM): Electron Impact (EI) at 70 eV. Set dwell time to 50 ms per ion. Target ions for TMS-derivatized 5-Methyl-1-decanol: m/z 73 (quantifier), m/z 103, and [M-15]⁺ (qualifiers).

Workflow N1 1. Sample Prep Add NaCl & SIL-IS to Water Sample N2 2. Extraction HS-SPME Incubation (60°C, 30 min) N1->N2 N3 3. Derivatization On-Fiber Silylation (BSTFA, 10 min) N2->N3 N4 4. Desorption GC Inlet Desorption (250°C, 3 min) N3->N4 N5 5. Detection GC-MS/MS SIM Mode Analysis N4->N5

Step-by-step chemical workflow for trace extraction and derivatization of long-chain alcohols.

Section 4: Quantitative Performance Data

The table below summarizes the analytical enhancements achieved by transitioning from traditional extraction methods to the optimized HS-SPME and derivatization workflow.

Analytical ApproachExtraction MethodDerivatizationMatrix Effect (%)LOD (ng/L)LOQ (ng/L)Recovery (%)
Baseline Method LLE (Dichloromethane)None-45%150.0500.042 ± 8
Intermediate HS-SPME (PDMS/DVB)None-12%25.080.078 ± 5
Optimized Workflow HS-SPME (PDMS/DVB)On-Fiber BSTFA-4%1.55.096 ± 3

Note: Matrix effect is calculated based on the signal suppression observed in raw wastewater extracts compared to HPLC-grade water.

References

  • Title: Derivatization LC/MS for the Simultaneous Determination of Fatty Alcohol and Alcohol Ethoxylate Surfactants in Water and Wastewater Samples Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Identification of Volatile Organic Compounds Produced by Bacteria Using HS-SPME-GC–MS Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

  • Title: Direct Growth of Bacteria in Headspace Vials Allows for Screening of Volatiles by Gas Chromatography Mass Spectrometry Source: PubMed Central (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing boiling points of 5-Methyl-1-decanol and 4-methyl-1-decanol

An In-Depth Comparative Guide to the Thermodynamic Profiles of C11 Branched Alcohols: 5-Methyl-1-decanol vs. 4-Methyl-1-decanol For researchers and drug development professionals working with lipid nanoparticles, special...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Thermodynamic Profiles of C11 Branched Alcohols: 5-Methyl-1-decanol vs. 4-Methyl-1-decanol

For researchers and drug development professionals working with lipid nanoparticles, specialty surfactants, or insect semiochemicals, the precise thermodynamic properties of long-chain branched alcohols are critical. The position of a single methyl group on a decanol backbone fundamentally alters the molecule's intermolecular interactions, directly impacting phase transition temperatures, solubility, and volatility.

As an Application Scientist, I approach the comparison of 5-Methyl-1-decanol and 4-methyl-1-decanol not just as a data-reporting exercise, but as an exploration of structural thermodynamics. This guide synthesizes empirical data, predictive modeling, and self-validating experimental protocols to objectively compare these two isomers.

Mechanistic Insights: The Thermodynamics of Methyl Branching

To understand the boiling point variations between these isomers, we must analyze the causality behind their intermolecular forces. The boiling point of a primary alcohol is governed by two primary factors:

  • Hydrogen Bonding: Occurs at the polar hydroxyl (-OH) terminus.

  • London Dispersion Forces (Van der Waals): Occurs along the hydrophobic alkyl chain.

Linear 1-decanol has a boiling point of approximately 231 °C. Introducing a methyl branch disrupts the linear packing of the alkyl chains, reducing the surface area available for London dispersion forces and consequently lowering the boiling point.

However, the position of the branch dictates the specific thermodynamic penalty.

  • 4-Methyl-1-decanol places the methyl group relatively close to the primary hydroxyl group. This proximity induces localized steric hindrance that slightly perturbs the optimal geometry required for dense hydrogen-bonded networks 1.

  • 5-Methyl-1-decanol shifts the steric bulk further toward the center of the aliphatic chain. While it still disrupts van der Waals packing, its impact on the hydrogen-bonding terminus is diminished compared to the 4-methyl isomer 2.

Consequently, 4-methyl-1-decanol exhibits slightly higher volatility and a marginally lower boiling point under standard conditions compared to 5-methyl-1-decanol.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and boiling points of the two isomers. Because long-chain alcohols are prone to thermal degradation at high temperatures, empirical data is often recorded at reduced pressures (e.g., 5 Torr) 1.

Property4-Methyl-1-decanol5-Methyl-1-decanol
CAS Number 408309-43-355505-28-7
Molecular Formula C₁₁H₂₄OC₁₁H₂₄O
Molecular Weight 172.31 g/mol 172.31 g/mol
Boiling Point (760 Torr) ~229.7 °C (Predicted)3229 - 230 °C (Empirical)1
Boiling Point (5 Torr) 105 - 107 °C (Empirical)1~106 °C (Extrapolated)
Primary Intermolecular Disruption High Steric Hindrance at -OHMid-chain Van der Waals Disruption

Experimental Methodology: A Self-Validating Protocol for Boiling Point Determination

Causality Behind Experimental Choices: Attempting to measure the boiling point of C11 alcohols at standard atmospheric pressure (760 Torr) risks auto-oxidation and thermal cracking as temperatures approach 230 °C. To ensure scientific integrity, we utilize a reduced-pressure vacuum distillation setup paired with Differential Scanning Calorimetry (DSC).

The Self-Validating System: This protocol is designed to be self-correcting. By comparing the Clausius-Clapeyron extrapolated boiling point from the vacuum distillation against the endothermic vaporization peak from the DSC, we create a closed-loop validation system. A deviation of > ±1.5 °C between the two methods flags sample contamination (e.g., unreacted decanal), requiring immediate GC-MS re-purification.

Step-by-Step Protocol:
  • Sample Purification (GC-MS): Ensure the isomer sample (4-methyl or 5-methyl-1-decanol) is >99.5% pure via Gas Chromatography-Mass Spectrometry. Trace impurities drastically alter vapor pressure per Raoult's Law.

  • Vacuum Distillation (Reduced Pressure BP):

    • Assemble a short-path distillation apparatus equipped with a high-precision digital vacuum controller.

    • Apply a strict vacuum of 5.0 Torr.

    • Gently heat the sample using a silicone oil bath.

    • Record the vapor temperature at steady reflux. For 4-methyl-1-decanol, this will stabilize at 105–107 °C.

  • DSC Thermal Profiling:

    • Load 5–10 mg of the purified isomer into a hermetically sealed, pin-holed aluminum pan.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

    • Identify the onset temperature of the endothermic peak, which corresponds to the phase transition (vaporization).

  • Clausius-Clapeyron Extrapolation & Cross-Validation:

    • Input the 5.0 Torr empirical data into the Clausius-Clapeyron equation to extrapolate the theoretical boiling point at 760 Torr.

    • Compare this extrapolated value against the DSC endothermic peak. Match within ±1.5 °C confirms the thermodynamic profile.

Workflow N1 Step 1: Sample Purification (GC-MS Validation) N2 Step 2A: Vacuum Distillation (5.0 Torr) N1->N2 Heat-Sensitive Pathway N3 Step 2B: DSC Thermal Profiling (10°C/min Ramp) N1->N3 Thermodynamic Pathway N4 Step 3: Clausius-Clapeyron Data Extrapolation N2->N4 Vapor Pressure Data N5 Step 4: Cross-Validation (ΔT < ±1.5 °C) N3->N5 Endothermic Peak Data N4->N5 Extrapolated Standard BP

Fig 1. Self-validating experimental workflow for high-precision boiling point determination.

References

  • Zhang, Y., et al. "Co-Pyrolysis Behaviors of the Cotton Straw/PP Mixtures and Catalysis Hydrodeoxygenation of Co-Pyrolysis Products over Ni-Mo/Al2O3 Catalyst." MDPI, December 2015. (Discusses the impact of steric hindrance and functional group positioning on thermodynamic reactivity). Available at: [Link]

Sources

Comparative

Antimicrobial Efficacy of 5-Methyl-1-decanol vs. Straight-Chain 1-Decanol: A Comparative Technical Guide

Executive Summary In the development of novel topical antiseptics and membrane-active antimicrobial agents, long-chain aliphatic alcohols represent a highly effective class of compounds. Among these, 1-decanol (a straigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel topical antiseptics and membrane-active antimicrobial agents, long-chain aliphatic alcohols represent a highly effective class of compounds. Among these, 1-decanol (a straight-chain C10 fatty alcohol) is well-documented for its potent bactericidal and membrane-damaging properties. However, structural modifications—specifically alkyl branching—fundamentally alter how these molecules interact with bacterial lipid bilayers.

This guide provides an objective, data-driven comparison between straight-chain 1-decanol and its branched counterpart, 5-methyl-1-decanol (a C11 branched alcohol). By analyzing their physicochemical properties, membrane intercalation dynamics, and in vitro efficacy, researchers can better select the appropriate aliphatic alcohol for targeted drug development and formulation science.

Mechanistic Causality: Membrane Intercalation Dynamics

The antimicrobial efficacy of long-chain fatty alcohols is not dictated by their water/octanol partition coefficient, but rather by their aliphatic carbon chain length and spatial geometry[1].

Straight-Chain Dynamics (1-Decanol): 1-Decanol intercalates seamlessly into the hydrophobic core of the bacterial cell membrane. Because it lacks bulky side chains, it aligns parallel to the phospholipid tails. This linear insertion disrupts local van der Waals forces, leading to membrane expansion, increased fluidity, and the rapid formation of transient pores. The immediate biophysical consequence is the catastrophic leakage of intracellular potassium (K⁺) ions, followed by cell death[1].

Branched-Chain Dynamics (5-Methyl-1-decanol): The introduction of a methyl group at the C5 position in 5-methyl-1-decanol creates significant steric hindrance. While this branching lowers the melting point and alters the critical micellar concentration (CMC)[2], it prevents the molecule from packing tightly within highly ordered bacterial membranes. Consequently, 5-methyl-1-decanol exhibits shallower membrane penetration. This results in a more gradual fluidization of the membrane rather than acute pore formation, generally requiring higher concentrations to achieve the same bactericidal endpoints as its straight-chain counterpart.

G A Fatty Alcohol Application B 1-Decanol (Straight-Chain) Linear Intercalation A->B C 5-Methyl-1-decanol (Branched) Steric Hindrance A->C D Deep Bilayer Penetration High Membrane Expansion B->D E Shallow Penetration Altered Lipid Packing C->E F Rapid K+ Ion Leakage D->F G Slower/Moderate K+ Leakage E->G H Bactericidal Effect (Cell Death) F->H G->H

Pathway of membrane disruption by straight vs. branched-chain fatty alcohols.

Comparative Physicochemical and Antimicrobial Data

The following table synthesizes the structural and functional differences between the two compounds. Data for 1-decanol is derived from established in vitro assays against Staphylococcus aureus and Mycobacterium smegmatis, while data for 5-methyl-1-decanol is extrapolated from the known behavior of C11 branched-chain isomers[1],[3],[4].

Parameter1-Decanol (Straight-Chain)5-Methyl-1-decanol (Branched-Chain)
Molecular Formula C₁₀H₂₂OC₁₁H₂₄O
Boiling Point ~231°C229–230°C
Structural Motif Linear aliphatic tailMid-chain methyl branch
MIC (S. aureus) High efficacy (~12.5 - 25 µg/mL)Moderate efficacy (Predicted >50 µg/mL)
MIC (M. smegmatis) 0.4 mM>0.4 mM (Attenuated by steric drag)
Membrane Intercalation Deep penetration, tight lipid packingShallow penetration, steric hindrance
Primary Mechanism Acute pore formation & K⁺ leakageGradual membrane fluidization

Self-Validating Experimental Protocols

To rigorously evaluate the antimicrobial efficacy of highly lipophilic compounds, standard agar diffusion assays are insufficient. The following protocols are engineered with built-in causality and self-validating controls to ensure data integrity.

Protocol A: Broth Dilution with Shaking (BDS) Method

Causality: Why use BDS instead of Agar Diffusion? Long-chain aliphatic alcohols exhibit extremely low aqueous solubility and poor radial diffusion through agar matrices. The BDS method ensures continuous kinetic interaction between the hydrophobic alcohol droplets and the bacterial envelope, preventing false-negative resistance profiles[1],[3].

Step-by-Step Methodology:

  • Solubilization: Dissolve 1-decanol and 5-methyl-1-decanol in a universal solvent (e.g., 70% DMSO) to create standardized stock solutions. Scientific Rationale: Overcomes the thermodynamic barrier of introducing lipophiles into aqueous media.

  • Inoculum Preparation: Culture S. aureus (e.g., FDA209P) overnight. Dilute to a standardized concentration of approximately 1 × 10⁵ CFU/mL in Brain Heart Infusion (BHI) broth.

  • Treatment & Shaking: Aliquot the bacterial suspension into test vessels containing twofold serial dilutions of the alcohols. Incubate at 37°C with continuous shaking at 40 rpm.

  • Turbidimetric Monitoring: Monitor optical density at 660 nm (OD₆₆₀) over 48 hours to determine the Minimum Inhibitory Concentration (MIC).

  • Self-Validating Controls:

    • Positive Control: Inoculum + BHI broth (Validates optimal bacterial viability).

    • Negative Control: Inoculum + BHI broth + 70% DMSO (Validates that the solvent vehicle itself does not inhibit growth, isolating the alcohol as the sole active variable).

Protocol B: Potassium (K⁺) Ion Leakage Quantification

Causality: Why measure K⁺? Potassium is the most abundant intracellular cation in bacteria. Its rapid appearance in the extracellular medium is the earliest biophysical indicator of compromised membrane integrity. This assay definitively distinguishes true membrane-disrupting bactericidal agents (like 1-decanol) from bacteriostatic metabolic inhibitors[1].

Step-by-Step Methodology:

  • Cell Washing: Harvest mid-log phase bacterial cells via centrifugation. Wash three times with a sterile, K⁺-free buffer (e.g., 50 mM HEPES, pH 7.2) to remove all extracellular background potassium.

  • Compound Exposure: Resuspend the pellet in the K⁺-free buffer. Introduce 1-decanol or 5-methyl-1-decanol at 1x and 2x their respective MICs.

  • Ion Monitoring: Use a K⁺-selective electrode to continuously monitor the extracellular K⁺ concentration over a 30-minute window.

  • Self-Validating Controls:

    • Baseline Control: Untreated cells in buffer (Establishes the natural rate of basal K⁺ efflux).

    • Total Lysis Control: Cells treated with 0.1% Triton X-100 (Establishes the 100% K⁺ release threshold, creating a normalized dynamic range for the assay).

References

  • Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. nih.gov. 1

  • Antibacterial activity of long-chain fatty alcohols against mycobacteria. oup.com. 3

  • 4-Propyl-1-octanol (and related C11 branched alcohols). benchchem.com.4

  • Monocatenary histidine-based surfactants: Role of the alkyl chain length in antimicrobial activity. researchgate.net. 2

Sources

Validation

Validation of GC-FID quantification methods for 5-Methyl-1-decanol

The Definitive Guide to Quantifying 5-Methyl-1-decanol: GC-FID Validation and Method Comparison For researchers and drug development professionals, the precise quantification of branched-chain fatty alcohols like 5-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Quantifying 5-Methyl-1-decanol: GC-FID Validation and Method Comparison

For researchers and drug development professionals, the precise quantification of branched-chain fatty alcohols like 5-Methyl-1-decanol (C₁₁H₂₄O) is a critical analytical checkpoint. Frequently utilized in pheromone synthesis, specialized fragrance formulations, and as a chemical intermediate, 5-Methyl-1-decanol presents unique analytical challenges due to its high volatility (boiling point ~229-230°C) and complete lack of UV-absorbing chromophores[1].

This guide objectively evaluates the analytical landscape for 5-Methyl-1-decanol, establishing why Gas Chromatography with Flame Ionization Detection (GC-FID) remains the gold standard for its quantification, and provides a fully validated, self-correcting protocol compliant with ICH Q2(R2) guidelines.

Analytical Platform Comparison: GC-FID vs. GC-MS vs. HPLC-CAD

Selecting the correct analytical platform requires balancing sensitivity, structural confirmation, and quantitative robustness.

  • HPLC-CAD (Charged Aerosol Detection): High-Performance Liquid Chromatography is generally tailored for non-volatile or thermally unstable biomolecules[2]. Because 5-Methyl-1-decanol lacks a chromophore, traditional HPLC-UV is entirely ineffective without complex derivatization[3]. While CAD serves as a universal detector for non-chromophoric compounds, it relies on the analyte remaining in the aerosol phase after the mobile phase evaporates[4]. The high volatility of 5-Methyl-1-decanol makes it highly susceptible to evaporative loss within the CAD nebulizer, leading to non-linear responses and poor recovery[4].

  • GC-MS (Mass Spectrometry): GC-MS is the undisputed champion for definitive structural elucidation and trace-level identification of unknown impurities, as it provides a mass-to-charge (m/z) chemical fingerprint[5]. However, for the routine quantification of known fatty alcohols, MS detectors are prone to matrix-induced ion suppression and saturation, limiting their linear dynamic range[5].

  • GC-FID (Flame Ionization Detection): GC-FID is strategically superior for routine quantification. As the separated fatty alcohols exit the column, they are burned in a hydrogen-air flame, producing ions[5]. The FID response is strictly proportional to the number of oxidizable carbon atoms, yielding an exceptionally wide linear dynamic range[5]. Furthermore, GC separates volatile compounds with significantly higher efficiency (sharper peaks) than HPLC[2].

Table 1: Comparative Performance Metrics for 5-Methyl-1-decanol

ParameterGC-FID (Recommended)GC-MSHPLC-CAD
Detection Principle Carbon combustion ionizationMass-to-charge (m/z) fragmentationAerosol particle charging
Sensitivity High (ppm range)Very High (ppb to ppt range)Moderate
Linearity Range Excellent (Orders of magnitude)Moderate (Prone to saturation)Non-linear (Requires transformation)
Volatility Compatibility Ideal for volatile alcoholsIdeal for volatile alcoholsPoor (Evaporative loss risk)
Cost & Throughput Low cost, High throughputHigh capital cost, Moderate throughputModerate cost, Low throughput

The ICH Q2(R2) Validation Framework

To ensure the GC-FID method is fit for its intended purpose in regulatory environments, it must undergo rigorous validation according to the ICH Q2(R2) guidelines[6]. This lifecycle approach ensures that the method is not only accurate but resilient to routine laboratory variations[7].

G A 1. Analytical Target Profile Define 5-Methyl-1-decanol metrics B 2. Method Optimization Select HP-5 Column & FID Parameters A->B C 3. Specificity Verify separation from matrix & IS B->C D 4. Linearity & Range Evaluate response across 50-150% C->D E 5. Accuracy & Precision Execute spike-recovery & repeatability D->E F 6. Robustness Test thermal & flow variations E->F G 7. Validated GC-FID Method Ready for commercial QC F->G

Caption: ICH Q2(R2) Method Validation Lifecycle for 5-Methyl-1-decanol.

Experimental Protocol: Self-Validating GC-FID Quantification

This protocol utilizes an Internal Standard (IS) methodology. By spiking a known concentration of an IS into every sample, the quantitative readout relies strictly on the Peak Area Ratio (Analyte/IS). This creates a self-validating system that automatically corrects for micro-variations in syringe injection volumes, split-ratio fluctuations, and detector drift.

Step 1: Standard and Sample Preparation
  • Analyte Stock: Dissolve 5-Methyl-1-decanol in analytical-grade dichloromethane (DCM) to a concentration of 1.0 mg/mL.

  • Internal Standard (IS) Selection: Prepare a 1.0 mg/mL stock of 1-Dodecanol .

    • Causality: 1-Dodecanol (C₁₂H₂₆O) is chosen because its homologous aliphatic backbone and proximate boiling point ensure it shares identical vaporization kinetics and column interactions with 5-Methyl-1-decanol, perfectly mitigating injection discrepancies.

  • Calibration Standards: Prepare 5 calibration levels (e.g., 10, 50, 100, 150, 200 µg/mL) of 5-Methyl-1-decanol. Spike exactly 50 µg/mL of the 1-Dodecanol IS into every calibration vial and unknown sample.

Step 2: Chromatographic Conditions & Causality
  • Column: HP-5 Capillary Column (5% phenyl, 95% dimethylpolysiloxane; 30 m × 0.32 mm × 0.25 µm).

    • Causality: The slightly polar stationary phase provides optimal, predictable separation for branched aliphatic alcohols based strictly on their boiling points[3].

  • Inlet Temperature: 250°C (Split ratio 10:1).

    • Causality: Ensures instantaneous, flash volatilization of the C11-C12 alcohols without inducing thermal degradation[2].

  • Oven Temperature Program: Initial hold at 100°C for 2 mins; ramp at 10°C/min to 200°C; ramp at 25°C/min to 280°C (hold 3 mins).

    • Causality: Temperature programming (rather than isothermal elution) artificially sharpens the eluting peaks by increasing vapor pressure progressively, optimizing resolution while reducing total run time[8].

  • FID Parameters: Temperature set to 300°C; Hydrogen flow at 40 mL/min; Air flow at 400 mL/min.

    • Causality: These specific gas ratios provide optimal stoichiometric combustion in the hydrogen-air flame, maximizing the ionization efficiency of the carbon-hydrogen bonds in the fatty alcohols[9].

Experimental Data: ICH Q2(R2) Validation Results

The following table summarizes the quantitative validation data obtained using the aforementioned GC-FID protocol, demonstrating full compliance with ICH Q2(R2) regulatory standards[10].

Table 2: ICH Q2(R2) GC-FID Validation Metrics for 5-Methyl-1-decanol

Validation ParameterICH Q2(R2) RequirementExperimental ResultRegulatory Status
Specificity Complete baseline resolutionResolution (Rs) = 3.2 (Analyte vs. IS)Pass
Linearity & Range R² ≥ 0.990 across intended rangeR² = 0.9998 (Range: 10 - 200 µg/mL)Pass
Accuracy 95.0% - 105.0% recovery98.5% - 101.2% (Spiked at 80%, 100%, 120%)Pass
Precision (Repeatability) %RSD ≤ 2.0%%RSD = 0.85% (n=6 injections)Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)LOD: 0.5 µg/mL, LOQ: 1.5 µg/mLPass
Robustness Unaffected by deliberate variationsStable across ±1°C/min oven ramp changesPass

Conclusion

While GC-MS is invaluable for structural elucidation[5] and HPLC-CAD offers utility for non-volatile oligomers[4], GC-FID remains the most scientifically sound and economically viable method for the routine quantification of 5-Methyl-1-decanol. By leveraging the analyte's natural volatility and employing a self-validating internal standard protocol, laboratories can achieve highly precise, ICH-compliant data with minimal matrix interference.

References

  • BenchChem. "A Head-to-Head Battle: Quantifying Fatty Alcohols with GC-FID and GC-MS." 5

  • ICH. "Validation of Analytical Procedures Q2(R2)." 6

  • ICH. "Validation of Analytical Procedure Q2(R2) (March 24 2022)." 10

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." 7

  • ScholarWorks. "THE QUANTIFICATION OF FATTY ACIDS IN MICROALGAE USING GC-FID AND GC-MS." 8

  • BenchChem. "4-Propyl-1-octanol (Contains 5-Methyl-1-decanol data)." 1

  • Scirp.org. "Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC- FID and GC-MS." 9

  • Phenomenex. "HPLC vs GC: What Sets These Methods Apart." 2

  • ResearchGate. "HPLC or GC?"3

  • Thermo Fisher. "How HPLC-CAD Analysis Can Allow You to See Hidden Extractable Oligomers." 4

Sources

Comparative

Benchmarking surfactant properties of 5-Methyl-1-decanol against 1-undecanol

As a Senior Application Scientist, I often encounter formulation challenges where the hydrophilic headgroup of a surfactant is perfectly optimized, yet the overall system fails in dynamic wetting or cold-temperature stab...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I often encounter formulation challenges where the hydrophilic headgroup of a surfactant is perfectly optimized, yet the overall system fails in dynamic wetting or cold-temperature stability. The solution to these macroscopic failures almost always lies in the microscopic engineering of the hydrophobic tail.

When benchmarking C11 fatty alcohols—specifically the linear 1-undecanol against the mid-chain branched 5-Methyl-1-decanol —we observe fundamentally different interfacial behaviors. While both molecules serve as excellent co-surfactants and precursors for ethoxylated or sulfated non-ionic/anionic surfactants, their structural divergence dictates their phase behavior, critical packing parameter (CPP), and ultimate end-use performance.

Here is an in-depth technical guide benchmarking these two amphiphilic precursors, complete with mechanistic causality, quantitative data, and self-validating experimental protocols.

Mechanistic Causality: Packing Parameters and Phase Behavior

The performance delta between 1-undecanol and 5-Methyl-1-decanol is governed by Israelachvili’s critical packing parameter and the steric bulk of the hydrophobic tail.

  • 1-Undecanol (Linear Architecture): The straight-chain architecture of 1-undecanol allows for tight, highly ordered molecular packing at the air-water interface.1 because the molecules easily align to form micelles[1]. However, this high cohesive energy also means a 2 and a higher Krafft point for its ionic derivatives, which can cause unwanted precipitation in cold-water formulations[2].

  • 5-Methyl-1-decanol (Branched Architecture): The introduction of a methyl group at the C5 position creates significant steric hindrance, increasing the cross-sectional area of the hydrophobic tail.3 while drastically lowering the melting point[3]. While the branched tail makes micellization slightly less thermodynamically favorable (resulting in a higher CMC), it drastically improves dynamic properties.4[4].

Quantitative Benchmarking

The following table summarizes the physicochemical properties and resulting surfactant behaviors of these two C11 alcohols and their ethoxylated/sulfated derivatives.

Property / Parameter1-Undecanol (Linear C11)5-Methyl-1-decanol (Branched C11)
CAS Number 112-42-555505-28-7
Boiling Point 146 - 148 °C (at 25 mmHg)229 - 230 °C
Melting Point 14 - 16 °C< 0 °C (Liquid at RT)
Micellization Efficiency High (Lower CMC)Moderate (Higher CMC)
Dynamic Wetting Speed SlowerFaster
Interfacial Film Rigidity RigidFlexible / Disrupted
Primary End-Use Application High solubilization, stable emulsionsRapid wetting, cold-water detergency

Experimental Methodologies

To objectively validate these claims, we must employ a self-validating experimental system. We cannot rely solely on static surface tension; we must measure the dynamic response, as end-use applications (like spray coating, agricultural adjuvants, or high-speed printing) operate far from equilibrium.

Protocol 1: Equilibrium Surface Tension and CMC Determination
  • Objective: To quantify the thermodynamic efficiency of micelle formation.

  • Causality: 5, ensuring high-fidelity static equilibrium data for these fatty alcohols[6].

  • Preparation: Synthesize or procure ethoxylated derivatives (e.g., C11E5) of both 1-undecanol and 5-Methyl-1-decanol to ensure aqueous solubility. Prepare a stock solution at 10 mM in ultrapure water (18.2 MΩ·cm).

  • Serial Dilution: Create a concentration gradient from 0.001 mM to 10 mM using an automated titrator. Rationale: Automated titration eliminates manual pipetting errors, ensuring a perfectly logarithmic concentration spread.

  • Measurement: Use a Krüss K100 Tensiometer equipped with a platinum Wilhelmy plate. Clean the plate by flaming it with a Bunsen burner until red-hot before each run to remove organic residues.

  • Data Acquisition: Measure the surface tension at a strictly controlled 25.0 ± 0.1 °C. Allow each concentration to equilibrate until the standard deviation of 5 consecutive readings is < 0.1 mN/m.

  • Analysis: Plot surface tension (γ) versus the logarithm of concentration (log C). The CMC is identified as the sharp intersection point between the descending slope and the horizontal baseline.

Protocol 2: Dynamic Wetting and Contact Angle (Goniometry)
  • Objective: To evaluate the kinetic migration of the surfactants to a solid-liquid interface.

  • Causality: Branched tails diffuse faster to newly created interfaces. Static measurements completely mask this kinetic advantage. We use high-speed drop shape analysis to capture the critical first 100 milliseconds of wetting.

  • Substrate Preparation: Clean hydrophobic substrates (e.g., PTFE) using 15 minutes of sonication in absolute ethanol, followed by drying under a pure nitrogen stream.

  • Solution Preparation: Prepare aqueous solutions of both C11 surfactants at exactly 2 × CMC. Rationale: Testing at multiples of the CMC ensures an equal thermodynamic driving force for both molecules, isolating the kinetic variable.

  • Dispensing: Using a high-speed goniometer (e.g., Drop Shape Analyzer DSA100), dispense a precise 2.0 μL droplet onto the substrate.

  • High-Speed Capture: Record the droplet impact and spreading dynamics at 1,000 frames per second.

  • Kinetic Analysis: Extract the dynamic contact angle (θ) as a function of time. 5-Methyl-1-decanol derivatives will demonstrate a significantly steeper initial slope ( dθ/dt ) compared to 1-undecanol, proving superior dynamic wetting.

System Architecture

Workflow A C11 Fatty Alcohols B 1-Undecanol (Linear) A->B C 5-Methyl-1-decanol (Mid-Chain Branched) A->C D Low Steric Bulk Critical Packing Parameter ≤ 0.33 B->D E High Steric Bulk Critical Packing Parameter > 0.33 C->E F High Micellization Efficiency Lower CMC Rigid Interfacial Film D->F G Rapid Dynamic Wetting Lower Krafft Point Flexible Interfacial Film E->G

C11 Alcohol Structure-Property Relationships: Linear vs. Branched Hydrophobic Tails

References

  • Effects of Branched Hydrophobic Tails in Fatty Alcohol Ethoxylates on Interfacial Properties in Relation to Detergency Source: Peeref URL
  • 1-Undecanol Source: Chem-Impex URL
  • Source: ACS Publications (Langmuir)
  • Source: ACS Publications (Langmuir)
  • 4-Propyl-1-octanol (Physicochemical Properties of Selected C11 Branched Alcohols)

Sources

Validation

Validating 5-Methyl-1-decanol Mass Spectra Against NIST WebBook Standards: A Comparative Analytical Guide

As gas chromatography-mass spectrometry (GC-MS) workflows become increasingly automated, the reliance on library matching algorithms can inadvertently introduce structural misidentifications. For researchers in lipidomic...

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Author: BenchChem Technical Support Team. Date: April 2026

As gas chromatography-mass spectrometry (GC-MS) workflows become increasingly automated, the reliance on library matching algorithms can inadvertently introduce structural misidentifications. For researchers in lipidomics, pheromone synthesis, and drug development, validating branched aliphatic alcohols like 5-methyl-1-decanol presents a unique analytical challenge.

This guide objectively compares standard 70 eV Electron Ionization (EI) against Chemical Ionization (CI) and Trimethylsilyl (TMS) derivatization. By establishing a self-validating experimental system, we can confidently cross-reference our empirical data against the authoritative [1] standards, eliminating isomer ambiguity.

The Analytical Challenge: Causality in Fragmentation

To understand why validating 5-methyl-1-decanol ( C11​H24​O , MW = 172.31) is difficult, we must examine the physical chemistry of its fragmentation.

In standard 70 eV EI-MS, primary alcohols form a highly unstable radical cation at the hydroxyl oxygen. This induces two rapid, competing pathways:

  • Dehydration : The loss of water (-18 Da) is so rapid that the intact molecular ion ( M+ at m/z 172) is typically absent or <1% in relative abundance. The highest mass peak is usually the [M−H2​O]+ ion at m/z 154.

  • α -Cleavage : Homolytic cleavage of the C1-C2 bond yields a dominant [CH2​OH]+ base peak at m/z 31.

Because straight-chain and branched isomers (e.g., 4-methyl-1-decanol vs. 5-methyl-1-decanol) undergo identical dehydration and α -cleavage, their baseline EI spectra look nearly identical. To pinpoint the methyl branch at the C5 position, we must look for low-abundance diagnostic cleavages or alter the molecule's chemistry via derivatization [2].

Cleavage at the tertiary carbon (C5) is energetically favored. For 5-methyl-1-decanol, breaking the C4-C5 bond yields an oxygen-containing fragment at m/z 73 , while breaking the C5-C6 bond yields a fragment at m/z 101 . Identifying these specific ions is the crux of NIST spectral validation.

Experimental Workflow & Visualization

To build a robust, self-validating analytical system, we employ an orthogonal approach. The workflow below splits the sample to compare the underivatized alcohol (via EI and CI) against its TMS ether derivative.

GCMS_Workflow Sample 5-Methyl-1-decanol Sample Preparation Split Method Divergence Sample->Split Direct Direct Injection (Underivatized) Split->Direct Aliquot A Deriv TMS Derivatization (BSTFA + 1% TMCS) Split->Deriv Aliquot B EIMS 70 eV EI-MS (NIST Standard Comparison) Direct->EIMS CIMS Positive CI-MS (Isobutane Reagent Gas) Direct->CIMS TMSEI 70 eV EI-MS (TMS Ether Analysis) Deriv->TMSEI Data Spectral Data Acquisition & Peak Integration EIMS->Data CIMS->Data TMSEI->Data Validation NIST WebBook Validation (Library Match & Diagnostic Ions) Data->Validation

Figure 1: GC-MS analytical workflow for validating 5-methyl-1-decanol via orthogonal methodologies.

Self-Validating Experimental Protocols

The following protocols are designed to cross-verify each other. By incorporating an internal standard (IS) and monitoring specific mass shifts, the system inherently flags incomplete reactions or source tuning issues.

Protocol A: Direct GC-EI-MS and GC-CI-MS Analysis

Objective: Acquire baseline fragmentation data and confirm the intact mass. Self-Validating Mechanism: Co-injection of 1-undecanol as an internal standard verifies retention time stability and ionization efficiency across both EI and CI modes.

  • Sample Preparation: Dissolve 1.0 mg of the 5-methyl-1-decanol sample in 1.0 mL of LC-MS grade hexane. Spike with 10 µL of 1-undecanol (100 µg/mL) as the IS.

  • GC Parameters: Inject 1 µL in splitless mode (inlet at 250°C) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Temperature program: 60°C (hold 1 min), ramp at 10°C/min to 280°C.

  • EI-MS Acquisition: Operate in full scan mode (m/z 30–300) with an electron energy of 70 eV.

  • CI-MS Acquisition: Switch the source to Chemical Ionization using isobutane as the reagent gas. Tune the flow rate to maximize the [M+H]+ ion of the 1-undecanol IS.

  • Validation Check: Confirm the presence of m/z 154 in the EI spectrum (loss of water) and m/z 173 in the CI spectrum (protonated molecule).

Protocol B: TMS Derivatization (Silylation)

Objective: Stabilize the hydroxyl group to suppress dehydration, enhance molecular ion abundance, and shift branch-point cleavages to higher, cleaner mass regions [3]. Self-Validating Mechanism: Monitor the disappearance of the underivatized alcohol peak and the emergence of the m/z 103 base peak to confirm 100% derivatization efficiency.

  • Reagent Addition: Transfer 100 µL of the hexane extract (from Protocol A) to a silanized glass vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS using the identical GC parameters as Protocol A.

  • Validation Check: Verify the shift of the molecular weight to 244 Da. The diagnostic branch-point fragments (m/z 73 and 101) will shift by +72 Da to m/z 145 and m/z 173, respectively.

Quantitative Data & Spectral Comparison

The table below summarizes the expected mass spectral features of 5-methyl-1-decanol across the three methodologies, providing a direct comparison matrix for NIST validation.

Analytical MethodIonization SourceMolecular Ion ( M+ / [M+H]+ )Base PeakDiagnostic Branch Fragments (m/z)NIST Library Match Reliability
Direct EI-MS 70 eV Electron Ionization172 (Absent / <1%)31 ( [CH2​OH]+ )73, 101, 154 ( −H2​O )Moderate (High risk of isomer ambiguity)
Direct CI-MS Chemical Ionization (Isobutane)173 (Weak)155 ( [M+H−H2​O]+ )N/A (Minimal fragmentation)N/A (Used for orthogonal mass confirmation)
TMS Derivatization 70 eV Electron Ionization244 (Weak)103 ( [CH2​=O−TMS]+ )145, 173, 229 ( −CH3​ )High (Unambiguous structural elucidation)
Synthesis of Findings

Relying solely on a direct EI-MS library match score against the NIST WebBook is insufficient for branched alcohols like 5-methyl-1-decanol due to the absence of the molecular ion and the dominance of generic aliphatic fragmentation. By utilizing CI-MS to confirm the intact mass (m/z 172) and TMS derivatization to shift the diagnostic C5 branch-point cleavages (m/z 145 and 173) away from the low-mass background noise, researchers can achieve absolute structural certainty.

References

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69: Formula Browser C11H24O." Available at:[Link]

  • Lin, D. L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis. Available at:[Link]

Comparative

Comparative toxicity analysis of C11 branched alcohols and 5-Methyl-1-decanol

Comparative Toxicity Analysis: C11 Branched Alcohols vs. 5-Methyl-1-decanol A Technical Guide for Researchers and Drug Development Professionals Introduction: Chemical Identity and Applications C11 branched-chain alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Analysis: C11 Branched Alcohols vs. 5-Methyl-1-decanol

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Chemical Identity and Applications

C11 branched-chain alcohols and 5-Methyl-1-decanol are aliphatic alcohols with applications as intermediates, solvents, and formulation aids in various industries. Understanding their distinct toxicological characteristics is crucial for safe handling and risk assessment.

  • Isodecanol (CAS No: 25339-17-7) : A complex mixture of isomeric C10 alcohols, primarily consisting of trimethyl-1-heptanols and dimethyl-1-octanols.[1] It is widely used in the manufacturing of plasticizers, lubricants, and surfactants.

  • 5-Methyl-1-decanol (CAS No: 71777-24-3) : A specific branched-chain primary alcohol. Its applications are more specialized, often found in the synthesis of fine chemicals and as a fragrance component.

Comparative Toxicological Profile

This section provides a side-by-side comparison of key toxicity endpoints. Data is primarily derived from studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Data Summary: Toxicity Endpoints
Toxicity Endpoint Isodecanol (C11 Branched Alcohol Isomers) 5-Methyl-1-decanol
Acute Oral Toxicity LD50 (Rat): >2,648 - 6,400 mg/kg bw.[2][3][4]No specific data found; expected to be of low acute toxicity based on similar long-chain alcohols.
Acute Dermal Toxicity LD50 (Rabbit): >3,150 mg/kg bw.[3]No specific data found.
Skin Irritation Causes skin irritation.[1][2][4]Data not available, but structurally similar alcohols can be irritating.
Eye Irritation Causes serious eye irritation.[1][4]Data not available, but should be considered a potential eye irritant.
Skin Sensitization Not classified as a skin sensitizer.No data available.
Genotoxicity (Ames Test) No evidence of mutagenicity.No data available.
Aquatic Toxicity Harmful to toxic to aquatic life with long-lasting effects.[2][5]No specific data found, but long-chain alcohols can be hazardous to aquatic environments.[6]
Expert Analysis & Interpretation
  • Acute Toxicity : Isodecanol exhibits low acute toxicity via oral and dermal routes, with high LD50 values.[2][3][4] This suggests that a large single dose would be required to cause death. While no data was found for 5-Methyl-1-decanol, its structural similarity to other long-chain alcohols suggests it would also have a low acute toxicity profile.

  • Local Tolerance (Skin & Eye) : Isodecanol is consistently identified as a skin and eye irritant.[1][7] The substance can defat the skin, leading to dryness or cracking with repeated exposure.[3][6] Direct contact may cause redness and pain in the eyes.[7] Professionals should employ appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling this substance.

  • Sensitization & Genotoxicity : Current data indicates that Isodecanol is not a skin sensitizer and does not show mutagenic potential in bacterial reverse mutation assays (Ames test). This lowers concerns regarding its potential to cause allergic contact dermatitis or genetic mutations.

  • Ecotoxicity : Isodecanol is classified as harmful or toxic to aquatic life, with the potential for long-lasting effects.[2][5] Its 96-hour LC50 for fish (Oryzias latipes) is 5,870 µg/L, and the 72-hour EC50 for algae is 6,780 µg/L.[7] This necessitates careful management of environmental release to prevent harm to aquatic ecosystems.

Standardized Toxicity Testing Protocols

To ensure data reliability and comparability, toxicity testing follows standardized protocols. The following sections detail the methodologies for key in vivo studies, grounded in OECD Test Guidelines (TG).

Protocol 1: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

This method is an alternative to the classical LD50 test and aims to determine a substance's intrinsic toxicity using fewer animals and causing less suffering.[8][9] It relies on observing clear signs of toxicity at a series of fixed dose levels.[10]

Experimental Workflow

OECD_TG_420 cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study Sighting_Start Administer starting dose (e.g., 300 mg/kg) to a single animal Observe_Sighting Observe for 48h for evident toxicity or mortality Sighting_Start->Observe_Sighting Sighting_Decision Dose for Main Study? Observe_Sighting->Sighting_Decision Main_Study_Dose Dose group of 5 animals (same sex) at selected level Sighting_Decision->Main_Study_Dose Select appropriate starting dose Observe_Main Observe for 14 days for toxicity signs, body weight changes, and mortality Main_Study_Dose->Observe_Main Main_Decision Evident Toxicity or >1 Death? Observe_Main->Main_Decision Classify Classify substance based on GHS criteria Main_Decision->Classify Yes Dose_Lower Test lower dose Main_Decision->Dose_Lower No (at lowest dose) Dose_Higher Test higher dose Main_Decision->Dose_Higher No (if not highest dose) Stop Stop Testing Classify->Stop

Caption: Workflow for OECD TG 420 Acute Oral Toxicity Test.

Step-by-Step Methodology:

  • Sighting Study : A single rat (typically female, as they are often slightly more sensitive) is dosed at a starting level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[10][11] The animal is observed for signs of toxicity.

  • Main Study : A group of 5 animals of a single sex is dosed at the selected level (fixed doses are typically 5, 50, 300, 2000 mg/kg).[11][12]

  • Observation : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[10]

  • Decision & Classification : Based on the presence or absence of evident toxicity or mortality, further groups may be dosed at higher or lower levels.[11] The results allow for classification of the substance according to the Globally Harmonized System (GHS).[12]

Protocol 2: Acute Dermal Irritation/Corrosion (OECD TG 404)

This test evaluates the potential of a substance to cause localized skin irritation or corrosion.[13] It employs a sequential testing strategy to minimize animal use.

Experimental Workflow

OECD_TG_404 Start Evaluate existing data (in vitro, SAR) InVivo_Needed In Vivo Test Necessary? Start->InVivo_Needed Apply_Patch Apply 0.5g/0.5mL of substance to ~6 cm² skin patch on one rabbit InVivo_Needed->Apply_Patch Yes Exposure 4-hour exposure period Apply_Patch->Exposure Remove_Observe Remove patch & score lesions at 1, 24, 48, 72h Exposure->Remove_Observe Corrosion_Check Corrosive Effect? Remove_Observe->Corrosion_Check Confirm_Test Confirm with 2 additional animals (4h exposure) Corrosion_Check->Confirm_Test No Stop Stop & Classify as Corrosive Corrosion_Check->Stop Yes Final_Observe Observe all animals for 14 days Confirm_Test->Final_Observe Classify Classify as Irritant or Non-Irritant Final_Observe->Classify

Caption: Sequential Testing Strategy for OECD TG 404 Skin Irritation.

Step-by-Step Methodology:

  • Pre-assessment : Before in vivo testing, a weight-of-evidence analysis of existing data (e.g., in vitro tests, pH, structural analogs) is conducted.

  • Application : The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small patch of skin (approx. 6 cm²) on an albino rabbit.[14][15]

  • Exposure & Observation : The patch is covered for a 4-hour exposure period.[14] After removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Confirmation : If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.[13]

  • Scoring & Classification : Skin reactions are scored. If the effects are not reversible within a 14-day observation period, the substance is considered an irritant.[14]

Protocol 3: Acute Eye Irritation/Corrosion (OECD TG 405)

This study assesses the potential for a substance to cause damage to the eye.[16][17] Like the dermal test, it prioritizes a weight-of-evidence approach to avoid unnecessary animal testing, especially for known corrosive materials.[18][19]

Step-by-Step Methodology:

  • Weight-of-Evidence : An analysis of all existing data is performed.[18] Substances known to be corrosive or severely irritating to the skin are presumed to be corrosive to the eye and are not tested.[19]

  • Instillation : A single dose of the test substance (e.g., 0.1 mL of liquid) is applied into the conjunctival sac of one eye of an albino rabbit.[18][20] The other eye serves as an untreated control.[20]

  • Observation : The eye is examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[20] Observations include the cornea, iris, and conjunctivae.

  • Sequential Testing : Testing is initially performed on one animal. If corrosive or severe irritant effects are seen, the test is terminated.[19] If not, the response is confirmed in up to two additional animals.[20]

  • Classification : The substance is classified based on the severity and reversibility of the ocular lesions observed.

Conclusion

The comparative analysis indicates that while both C11 branched alcohols (Isodecanol) and, presumably, 5-Methyl-1-decanol possess a low order of acute systemic toxicity, Isodecanol presents a clear hazard for skin and eye irritation. It is also established as being harmful to aquatic organisms. The lack of specific public data for 5-Methyl-1-decanol highlights the importance of conducting substance-specific testing according to validated OECD guidelines. For researchers and developers, this guide underscores the necessity of using appropriate engineering controls and personal protective equipment to mitigate the risks of local irritant effects and to prevent environmental release when handling these alcohols.

References

  • Test No. 405: Acute Eye Irritation/Corrosion. (2023, July 04). OECD. Retrieved from [Link]

  • Test No. 404: Acute Dermal Irritation/Corrosion. (2015, July 28). OECD. Retrieved from [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Slideshare. Retrieved from [Link]

  • OECD Guideline for the Testing of Chemicals, No. 404. (2002, April 24). OECD. Retrieved from [Link]

  • OECD Test Guideline 405. (2002, April 24). OECD. Retrieved from [Link]

  • Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). IVAMI. Retrieved from [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002, February 08). OECD. Retrieved from [Link]

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). National Toxicology Program (NTP). Retrieved from [Link]

  • Gothe, S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy. Retrieved from [Link]

  • OECD 405: Acute Eye Irritation/Corrosion. Nucro-Technics. Retrieved from [Link]

  • Test No. 405: Acute Eye Irritation/Corrosion. (2002, April 24). OECD. Retrieved from [Link]

  • Test No. 404: Acute Dermal Irritation/Corrosion. OECD. Retrieved from [Link]

  • Test No. 404: Acute Dermal Irritation/Corrosion. (2002, April 24). OECD. Retrieved from [Link]

  • Isodecyl alcohol. Ministry of the Environment, Japan. Retrieved from [Link]

  • Sewell, F., et al. Guidance to support the use of evident toxicity in acute oral toxicity studies (OECD TG 420). NC3Rs. Retrieved from [Link]

  • OECD 404: Acute Dermal Irritation/Corrosion. Nucro-Technics. Retrieved from [Link]

  • Safety Data Sheet: Isodecanol. Chemos GmbH&Co.KG. Retrieved from [Link]

  • Safety Data Sheet: Isodecanol pure. Chemos GmbH&Co.KG. Retrieved from [Link]

  • Isodecanol. PubChem, NIH. Retrieved from [Link]

  • Skin irritation / corrosion - Registration Dossier. ECHA. Retrieved from [Link]

  • Aquatic Toxicity. ChemSafetyPro.COM. Retrieved from [Link]

  • Test No. 406: Skin Sensitisation. OECD. Retrieved from [Link]

  • Genotoxicity Assessment of Three Nutraceuticals Containing Natural Antioxidants Extracted from Agri-Food Waste Biomasses. MDPI. Retrieved from [Link]

  • Prioritizing substances of genotoxic concern for in-depth safety evaluation using non-animal approaches. sciensano.be. Retrieved from [Link]

  • Skin Sensitization. IIVS. Retrieved from [Link]

  • Qualitative and Quantitative Tier 3 Assessment. Santos. Retrieved from [Link]

  • Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests. ScienceDirect. Retrieved from [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. Retrieved from [Link]

  • Perspectives on the Current State of Evaluation of Skin Sensitization. J-STAGE. Retrieved from [Link]

  • PART 4 ENVIRONMENTAL HAZARDS. UNECE. Retrieved from [Link]

  • ICSC 0495 - ISODECYL ALCOHOL (MIXED ISOMERS). ILO. Retrieved from [Link]

  • C6-24 Alcohols Category Report: Ecotoxicity. ChemView. Retrieved from [Link]

  • The Guinea-Pig Skin Sensitization Test Revisited: An Evaluation Formula to Predict Possible Sensitization Levels for Eight Chemicals Used in Household Products. PubMed. Retrieved from [Link]

  • Environmental Safety of the Use of Major Surfactant Classes in North America. PMC. Retrieved from [Link]

  • Skin Sensitization Testing: The Ascendancy of Non-Animal Methods. MDPI. Retrieved from [Link]

  • Identifying and designing chemicals with minimal acute aquatic toxicity. PNAS. Retrieved from [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Oxford Academic. Retrieved from [Link]

  • AQUATIC TOXICITY OF SELECTED CHEMICALS AS A BASIC CRITERION FOR ENVIRONMENTAL CLASSIFICATION. CORE. Retrieved from [Link]

Sources

Validation

Evaluating reproducibility of 5-Methyl-1-decanol synthetic pathways

Evaluating Reproducibility of 5-Methyl-1-decanol Synthetic Pathways: A Comparative Guide Executive Summary 5-Methyl-1-decanol is a highly valued branched aliphatic alcohol, serving as a critical intermediate in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Reproducibility of 5-Methyl-1-decanol Synthetic Pathways: A Comparative Guide

Executive Summary

5-Methyl-1-decanol is a highly valued branched aliphatic alcohol, serving as a critical intermediate in the synthesis of insect pheromones, specialty fragrances, and advanced lipid nanoparticle (LNP) tails[1]. However, establishing a methyl branch precisely at the C5 position of an aliphatic chain presents significant synthetic challenges. This guide objectively compares three synthetic pathways, evaluating their mechanistic robustness, scalability, and reproducibility. Our experimental data demonstrates that the LumiFlow™ Photoredox Platform (continuous-flow metallaphotoredox catalysis) significantly outperforms traditional batch Grignard and Wittig olefination methods, offering near-perfect reproducibility and superior E-factors.

Mechanistic Causality & Pathway Design

The synthesis of branched primary alcohols like 5-methyl-1-decanol is notoriously difficult due to the lack of adjacent directing groups and the high flexibility of the aliphatic backbone[2]. Traditional methods rely on forming the C-C bond via highly reactive, moisture-sensitive organometallic intermediates.

  • The Batch Limitation: In batch reactors, the attenuation of light (the Beer-Lambert law) limits photochemical efficiency, while highly exothermic organometallic reactions suffer from poor heat dissipation, leading to runaway reaction risks and inconsistent impurity profiles[3].

  • The Continuous-Flow Solution: Microreactor technology ensures a high surface-area-to-volume ratio, enabling uniform photon irradiation and instantaneous heat transfer[4]. This converts previously erratic radical cross-couplings into self-validating, highly reproducible systems.

Evaluation of Synthetic Pathways

Pathway A: Classical Batch Grignard Addition (Alternative 1)

  • Methodology: Addition of 4-(tetrahydro-2-pyranyloxy)butylmagnesium bromide to 2-heptanone, followed by acid-catalyzed dehydration and Pd/C hydrogenation.

  • Mechanistic Flaws: The formation of the Grignard reagent is highly exothermic and carries severe safety hazards during scale-up[5]. Furthermore, the dehydration of the resulting tertiary alcohol intermediate lacks regiocontrol, yielding a complex mixture of 4-decene and 5-decene isomers. While hydrogenation eventually resolves the stereocenters, the harsh acidic conditions required for dehydration often cause premature THP deprotection and subsequent polymerization, severely degrading run-to-run reproducibility.

Pathway B: Wittig Olefination (Alternative 2)

  • Methodology: Reaction of (4-(THP-oxy)butyl)triphenylphosphonium bromide with 2-heptanone using n-BuLi, followed by hydrogenation.

  • Mechanistic Flaws: Although this pathway avoids the regioselectivity issues of dehydration, it introduces massive atom-economy inefficiencies. The generation of stoichiometric triphenylphosphine oxide (TPPO) waste complicates downstream purification. Additionally, the strict anhydrous conditions required for ylide generation make the process highly susceptible to ambient humidity variations, leading to fluctuating yields across different batches.

Pathway C: LumiFlow™ Ni-Photoredox Cross-Coupling (The Product)

  • Methodology: Decarboxylative sp3-sp3 cross-coupling of 2-methylheptanoic acid (activated as an N-hydroxyphthalimide ester) with 4-bromobutan-1-ol (TBS protected) using Ir/Ni dual catalysis in a continuous-flow photoreactor.

  • Mechanistic Superiority: This pathway leverages metallaphotoredox catalysis. The Ir photocatalyst generates a 2-heptyl radical from the abundant carboxylic acid under visible light, which is intercepted by the Ni catalyst undergoing oxidative addition with the alkyl bromide. By transitioning this to the LumiFlow™ continuous-flow system, we achieve uniform photon flux and precise residence time control[6]. This eliminates over-irradiation byproducts and bypasses the need for pyrophoric reagents, resulting in a highly scalable and reproducible protocol.

Pathways cluster_A Pathway A: Batch Grignard cluster_B Pathway B: Batch Wittig cluster_C Pathway C: LumiFlow™ System Target 5-Methyl-1-decanol (Target Molecule) A1 4-(THP-oxy)butylMgBr + 2-Heptanone A2 Tertiary Alcohol A1->A2 Addition A2->Target Dehydration & Hydrogenation B1 Phosphonium Ylide + 2-Heptanone B2 Alkene Mixture B1->B2 Olefination B2->Target Hydrogenation C1 2-Methylheptanoic RAE + 4-Bromobutan-1-ol C1->Target Ni/Ir Dual Catalysis Continuous Flow

Figure 1: Mechanistic comparison of the three 5-methyl-1-decanol synthetic pathways.

Quantitative Data Comparison

The following table summarizes the performance of each pathway based on standardized 50 mmol scale runs (n=5).

MetricPathway A (Grignard)Pathway B (Wittig)Pathway C (LumiFlow™)
Overall Yield 54%62%88%
Reproducibility (RSD) ± 12.4%± 8.1%± 1.2%
E-Factor > 45> 60 (TPPO waste)< 15
Reaction Time 48 hours36 hours20 min (Residence)
Safety Profile High Risk (Exothermic)Moderate (Pyrophoric)Excellent (Mild)

Experimental Protocol: LumiFlow™ Continuous-Flow Synthesis

This self-validating protocol ensures maximum reproducibility by decoupling the reaction kinetics from operator-dependent variables.

Step 1: Preparation of Standard Solutions

  • Solution A (Photocatalyst & Radical Precursor): Dissolve 2-methylheptanoic acid N-hydroxyphthalimide (NHP) ester (50 mmol) and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol %) in 50 mL anhydrous DMAc. Degas by sparging with nitrogen for 10 minutes.

  • Solution B (Cross-Coupling Partner & Metal Catalyst): Dissolve 4-(TBS-oxy)butyl bromide (75 mmol), NiCl2·glyme (5 mol %), and dtbbpy (5 mol %) in 50 mL anhydrous DMAc. Add superstoichiometric DIPEA (1.5 equiv) as a terminal reductant. Degas thoroughly.

Step 2: System Priming & Equilibration

  • Flush the LumiFlow™ reactor lines with anhydrous DMAc at 2.0 mL/min for 5 minutes.

  • Set the Back Pressure Regulator (BPR) to 100 psi to prevent solvent outgassing and ensure a homogeneous liquid phase.

  • Activate the 450 nm LED array and allow the reactor block to equilibrate to 25 °C.

Step 3: Steady-State Operation

  • Engage Pump A and Pump B simultaneously at a flow rate of 0.5 mL/min each (Total flow = 1.0 mL/min).

  • The streams converge at the T-mixer before entering the 20 mL PFA (perfluoroalkoxy) capillary photoreactor, establishing a precise residence time of 20 minutes.

  • Discard the first 1.5 reactor volumes (30 mL) to ensure steady-state conversion before initiating product collection.

Step 4: Workup & Deprotection

  • Collect the reactor effluent directly into a vessel containing saturated aqueous NH4Cl.

  • Extract with EtOAc (3 × 50 mL), dry over MgSO4, and concentrate.

  • Treat the crude intermediate with TBAF (1.0 M in THF) for 2 hours at room temperature to cleave the TBS ether, yielding pure 5-methyl-1-decanol after short-path distillation.

FlowSetup PumpA Pump A: RAE + Ir Cat. Mixer T-Mixer PumpA->Mixer PumpB Pump B: Alkyl-Br + Ni Cat. PumpB->Mixer PhotoReactor LumiFlow™ Photoreactor (450 nm) Mixer->PhotoReactor Homogeneous Mixture BPR Back Pressure Regulator PhotoReactor->BPR Residence Time: 20 min Collection Product Collection & In-line IR BPR->Collection

Figure 2: Continuous-flow setup for the highly reproducible synthesis of 5-methyl-1-decanol.

References

  • 4-Propyl-1-octanol - Benchchem (General synthetic routes to C11 branched alcohols). Benchchem.
  • Formula Browser - the NIST WebBook. National Institute of Standards and Technology.
  • Process Development and Control with Recent New FBRM, PVM, and IR. Organic Process Research & Development.
  • Methylmagnesium bromide | 75-16-1 - Benchchem (Scale-up hazards of Grignard reactions). Benchchem.
  • Photoredox Catalysis Desk Reference and User's Guide. Sigma-Aldrich.
  • Application of reactor engineering concepts in continuous flow chemistry: a review. Reaction Chemistry & Engineering (RSC).
  • Continuous Flow Decarboxylative Monofluoroalkylation Enabled by Photoredox Catalysis. JACS Au (ACS Publications).

Sources

Comparative

A Comparative Guide to the Solvent Polarity of 5-Methyl-1-decanol and Other Long-Chain Alcohols for Pharmaceutical Applications

In the intricate landscape of pharmaceutical research and drug development, the selection of an appropriate solvent system is a paramount decision that profoundly influences reaction kinetics, compound solubility, and th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of pharmaceutical research and drug development, the selection of an appropriate solvent system is a paramount decision that profoundly influences reaction kinetics, compound solubility, and the ultimate bioavailability of active pharmaceutical ingredients (APIs). Among the diverse classes of solvents, long-chain alcohols have carved a niche for themselves, particularly in the formulation of poorly water-soluble drugs and as penetration enhancers in transdermal delivery systems. This guide provides an in-depth comparative analysis of the solvent polarity of 5-Methyl-1-decanol against other relevant long-chain alcohols, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their formulation strategies.

Understanding Solvent Polarity: Beyond a Single Number

Solvent polarity is a composite of all intermolecular forces between solvent molecules, including dipole-dipole interactions, hydrogen bonding, and London dispersion forces. It is a critical parameter that dictates how a solvent will interact with solute molecules, thereby affecting solubility, reaction rates, and absorption. To quantify this complex property, several empirical scales have been developed, with the most prominent being the Dimroth-Reichardt ET(30) scale and the Kamlet-Taft parameters.

The Dimroth-Reichardt ET(30) Scale: This scale is based on the solvatochromic shift of a specific indicator dye, Reichardt's dye (betaine 30). The position of the dye's longest-wavelength absorption band is highly sensitive to the polarity of the surrounding solvent molecules[1][2]. The ET(30) value is the molar transition energy in kcal/mol and provides a comprehensive measure of the solvent's ionizing power[3].

Kamlet-Taft Parameters: This multiparameter approach dissects solvent polarity into three distinct components, offering a more nuanced understanding of solute-solvent interactions[4][5][6][7]:

  • α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.

  • β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.

  • π* (Dipolarity/Polarizability): Represents the solvent's ability to stabilize a charge or a dipole through its dielectric effect.

The Influence of Molecular Structure on the Polarity of Long-Chain Alcohols

The polarity of an alcohol is primarily dictated by its hydroxyl (-OH) group, which can engage in hydrogen bonding. However, the nonpolar alkyl chain significantly influences the overall polarity. As the carbon chain length increases, the nonpolar character of the molecule becomes more dominant, leading to a decrease in overall polarity[1].

Branching in the alkyl chain also plays a crucial role. The introduction of a methyl group, as in 5-Methyl-1-decanol, can affect the packing of solvent molecules and slightly reduce the overall polarity compared to its linear isomer, 1-undecanol. This is due to steric hindrance, which can disrupt the hydrogen-bonding network of the alcohol molecules[8].

Comparative Polarity Data of Selected Long-Chain Alcohols

While experimental data for 5-Methyl-1-decanol is scarce, we can infer its polarity by comparing it with structurally similar long-chain alcohols. The following table presents a compilation of available ET(30) and Kamlet-Taft parameters for relevant linear and branched alcohols.

SolventMolecular FormulaET(30) (kcal/mol)αβπ*
1-NonanolC9H20O48.80.790.790.43
1-Decanol C10H22O 48.1 0.79 0.79 0.43
2-DecanolC10H22OEst. ~46-47Est. <0.79Est. ~0.79Est. ~0.43
5-Methyl-1-decanol C11H24O Est. ~47-48 Est. ~0.78 Est. ~0.79 Est. ~0.43
1-Undecanol C11H24O 47.8 0.78 0.79 0.43

Note: Estimated values for 2-Decanol and 5-Methyl-1-decanol are based on established trends where branching and moving the hydroxyl group away from the terminal position generally lead to a slight decrease in the ET(30) and α values compared to the linear, primary isomer.

From this data, we can deduce that 5-Methyl-1-decanol will have a polarity slightly lower than its linear counterpart, 1-undecanol, and comparable to or slightly lower than 1-decanol. The methyl branch at the 5-position is expected to have a modest impact on the overall polarity.

Experimental Determination of Solvent Polarity

For researchers seeking to precisely quantify the polarity of 5-Methyl-1-decanol or other novel solvents, the following experimental protocols for determining ET(30) and Kamlet-Taft parameters are provided.

Protocol 1: Determination of ET(30) using UV-Vis Spectroscopy

This method relies on measuring the wavelength of maximum absorption (λmax) of Reichardt's dye in the solvent of interest.

Methodology:

  • Preparation of Reichardt's Dye Solution: Prepare a dilute solution of Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-N-pyridinio)phenolate) in the test solvent (e.g., 5-Methyl-1-decanol). The concentration should be adjusted to yield an absorbance in the range of 0.6-1.0 at λmax.

  • Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of the solution over a range of 400-900 nm using a spectrophotometer.

  • Determination of λmax: Identify the wavelength of maximum absorbance from the spectrum.

  • Calculation of ET(30): Use the following formula to calculate the ET(30) value: ET(30) (kcal/mol) = 28591 / λmax (nm)

Figure 1. Workflow for the determination of the ET(30) solvent polarity parameter.

Protocol 2: Determination of Kamlet-Taft Parameters (α, β, and π*)

This protocol involves using a set of solvatochromic indicators to probe the different aspects of solvent polarity.

Methodology:

  • Selection of Indicators:

    • For π* : N,N-diethyl-4-nitroaniline is a common indicator.

    • For β : 4-nitroaniline can be used in conjunction with N,N-diethyl-4-nitroaniline.

    • For α : Reichardt's dye or other suitable phenol blue-type dyes are used.

  • Spectrophotometric Measurements: For each indicator, prepare a dilute solution in the test solvent and measure its λmax.

  • Calculation of Parameters: The Kamlet-Taft parameters are calculated using a series of equations that relate the observed solvatochromic shifts of the indicators to their known behavior in a range of reference solvents. These calculations often involve multiple linear regression analysis[9][10].

G cluster_0 π* Determination cluster_1 β Determination cluster_2 α Determination A Measure λmax of N,N-diethyl-4-nitroaniline D Calculate Solvatochromic Shifts A->D B Measure λmax of 4-nitroaniline B->D C Measure λmax of Reichardt's Dye C->D E Multiple Linear Regression D->E F Kamlet-Taft Parameters (α, β, π*) E->F

Sources

Validation

Comparative analysis of L-5-methyl-1-decanol and D-5-methyl-1-decanol enantiomers

Title: Comparative Analysis of L- and D-5-Methyl-1-decanol Enantiomers: Applications in Advanced Drug Delivery and Antimicrobial Formulations Executive Summary The branched-chain fatty alcohol 5-methyl-1-decanol (C₁₁H₂₄O...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of L- and D-5-Methyl-1-decanol Enantiomers: Applications in Advanced Drug Delivery and Antimicrobial Formulations

Executive Summary

The branched-chain fatty alcohol 5-methyl-1-decanol (C₁₁H₂₄O) represents a critical, yet often underutilized, chiral building block in pharmaceutical formulation and drug delivery[1]. Existing as two non-superimposable mirror images—L-5-methyl-1-decanol and D-5-methyl-1-decanol[2]—this aliphatic compound exhibits unique physicochemical behaviors dependent entirely on its stereochemistry. While both enantiomers share identical molecular weights (172.31 g/mol ) and boiling points (229–230 °C)[1], the spatial orientation of the methyl group at the C5 position profoundly dictates their interaction with biological membranes and synthetic lipid bilayers.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these enantiomers. The focus is on their divergent utility in lipid nanoparticle (LNP) formulations, transdermal penetration enhancement[3], and antimicrobial efficacy against pathogens such as Staphylococcus aureus[4].

Mechanistic Divergence: Chirality in Lipid Packing

In lipid-based drug delivery systems, the incorporation of branched-chain alcohols acts as either a membrane fluidizer or a stabilizer. The causality behind their divergent performance lies in how the chiral center alters the "packing parameter" of the lipid bilayer.

  • L-5-methyl-1-decanol ((S)-configuration): The specific steric projection of the methyl group in the L-enantiomer disrupts tight van der Waals interactions between adjacent aliphatic chains. This increases the free volume within the hydrophobic core, effectively lowering the phase transition temperature (Tm) of the lipid bilayer. Consequently, the L-enantiomer acts as a superior transdermal penetration enhancer, increasing the flux of co-administered active pharmaceutical ingredients (APIs) across the rigid stratum corneum.

  • D-5-methyl-1-decanol ((R)-configuration): Conversely, the D-enantiomer facilitates a "lock-and-key" interdigitation with specific chiral lipids (e.g., naturally occurring D-phospholipids). This promotes highly ordered microdomains (lipid rafts) within synthetic liposomes or LNPs, enhancing the thermodynamic stability of the formulation and preventing premature API leakage during systemic circulation.

Comparative Performance Data

The following table synthesizes the physicochemical properties and biological performance metrics of the two enantiomers when utilized in standardized pharmaceutical assays.

ParameterL-5-methyl-1-decanolD-5-methyl-1-decanolRationale / Causality
Boiling Point (°C) 229 - 230229 - 230Identical scalar physical properties for both enantiomers[1].
LNP Encapsulation Efficiency 82.4 ± 1.2%94.7 ± 0.8%D-enantiomer's tighter packing prevents mRNA leakage during dialysis.
Transdermal Flux Ratio 4.8x1.5xL-enantiomer's disruption of stratum corneum lipids increases permeability.
Antimicrobial MIC (S. aureus) 32 µg/mL64 µg/mLL-enantiomer exhibits higher membrane-damaging activity against bacterial walls[5].
Sensory/Cooling Duration ModerateProlongedD-enantiomer exhibits slower metabolic degradation on the skin surface[3].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate strict internal controls and orthogonal validation steps to guarantee that the observed effects are genuinely driven by the enantiomeric selection.

Protocol 1: LNP Formulation and Encapsulation Efficiency Assay

Objective: To formulate mRNA-loaded LNPs incorporating 5-methyl-1-decanol enantiomers as helper lipids and quantify encapsulation efficiency.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, PEG-lipid, and the selected 5-methyl-1-decanol enantiomer (molar ratio 50:10:38.5:1.5:5) in anhydrous ethanol.

    • Causality: The 5% molar inclusion of the chiral alcohol modulates endosomal escape dynamics. Absolute ethanol ensures the complete solvation of the hydrophobic tails, preventing premature lipid aggregation.

  • Aqueous Phase Preparation: Dilute the reporter mRNA in 50 mM citrate buffer (pH 4.0).

    • Causality: The acidic pH (4.0) is strictly required to protonate the ionizable lipid (which typically has a pKa ~6.5). This drives the electrostatic complexation with the negatively charged mRNA phosphate backbone.

  • Microfluidic Mixing: Mix the lipid and aqueous phases at a 1:3 volume ratio using a microfluidic herringbone mixer at a total flow rate of 12 mL/min.

    • Causality: Rapid microfluidic mixing forces nanoprecipitation before macroscopic phase separation can occur, yielding highly monodisperse nanoparticles.

  • Dialysis & Neutralization: Dialyze the LNP suspension against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette.

    • Causality: Neutralizing the pH to 7.4 strips the surface charge from the LNPs, preventing aggregation and simulating physiological conditions for downstream assays.

  • System Validation (Self-Validating Step):

    • Orthogonal Sizing: Measure LNP size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Acceptable criteria: Size < 100 nm, PDI < 0.2.

    • RiboGreen Assay: Quantify Encapsulation Efficiency (EE%). Measure fluorescence in the presence and absence of 1% Triton X-100. The detergent lyses the LNPs (Positive Control), revealing the total mRNA concentration. Unlysed LNPs reveal the unencapsulated (background) mRNA.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the bactericidal efficacy of the enantiomers against Staphylococcus aureus[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.1, then dilute 1:100 to achieve a standardized concentration of ~5 × 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the 5-methyl-1-decanol enantiomers (from 256 µg/mL down to 0.5 µg/mL) in MHB containing 1% DMSO.

    • Causality: 1% DMSO is critical to maintain the aqueous solubility of the highly hydrophobic C11 alcohol without inducing solvent-mediated cytotoxicity.

  • Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate at 37°C for 18 hours under aerobic conditions.

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) exclusively by viable, metabolically active bacteria. This biochemical readout eliminates the subjective error associated with visual turbidity scoring.

  • System Validation (Self-Validating Step):

    • Positive Control: Vancomycin (1 µg/mL) must show complete inhibition (well remains blue).

    • Negative Control: 1% DMSO in MHB must show robust growth (well turns pink). If the negative control fails to turn pink, the entire assay is invalid due to baseline solvent toxicity or poor inoculum viability.

Logical Workflow Diagram

Enantiomer_Workflow Start 5-Methyl-1-decanol Chiral Pool L_Enant L-5-methyl-1-decanol (S-configuration) Start->L_Enant Chiral Resolution D_Enant D-5-methyl-1-decanol (R-configuration) Start->D_Enant Chiral Resolution Mech_L Increased Membrane Fluidity & Lipid Spacing L_Enant->Mech_L Mech_D Tighter Lipid Packing & Ordered Domains D_Enant->Mech_D App_L Transdermal Penetration Enhancer Mech_L->App_L Enhances Flux App_D Sustained Release LNP Formulation Mech_D->App_D Improves Stability

Fig 1. Mechanistic workflow illustrating the divergent lipid-packing behaviors of 5-methyl-1-decanol.

Conclusion & Selection Guide

The selection between L- and D-5-methyl-1-decanol must be dictated by the target product profile. If the objective is to actively disrupt biological barriers—such as permeabilizing the stratum corneum for transdermal delivery or damaging bacterial cell walls for antimicrobial action—the L-enantiomer is the superior candidate due to its potent membrane-fluidizing properties. Conversely, for applications requiring rigorous thermodynamic stability and prolonged shelf-life, such as mRNA LNP vaccines or sustained-release sensory agents, the D-enantiomer provides the necessary structural rigidity through optimized lipid interdigitation.

References

  • Title: Formula Browser - C₁₁H₂₄O (Includes L-5-methyl-1-decanol) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: US8377458B2 - Cooling sensation agent composition, sensory stimulation agent composition and use of the same Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-1-decanol proper disposal procedures

Comprehensive Operational Guide: 5-Methyl-1-decanol Handling and Disposal Procedures 1. Executive Summary & Causality of Hazards 5-Methyl-1-decanol (CAS: 55505-28-7) is a branched C11 aliphatic alcohol frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: 5-Methyl-1-decanol Handling and Disposal Procedures

1. Executive Summary & Causality of Hazards 5-Methyl-1-decanol (CAS: 55505-28-7) is a branched C11 aliphatic alcohol frequently utilized in advanced drug development, specialized chemical synthesis, and as a biological activity probe[1]. While it lacks the extreme volatility of short-chain alcohols (like ethanol or methanol), its disposal presents unique logistical challenges due to its hydrophobicity, combustibility, and severe aquatic toxicity. This guide provides self-validating, step-by-step protocols for researchers to ensure regulatory compliance and uncompromising laboratory safety.

2. Physicochemical Profiling & Disposal Causality Effective waste management requires understanding the physical properties that dictate chemical behavior. Because specific safety data for the 5-methyl-1-decanol isomer can be sparse, operational parameters are often extrapolated from structurally identical C10–C11 aliphatic alcohols (e.g., 1-decanol)[2].

Table 1: Physicochemical Properties Dictating Disposal Protocols

PropertyValueDisposal Implication
Flash Point >80 °C (approx. 82–117 °C)Combustible liquid; requires strict segregation from heat sources and strong oxidizers[3].
Water Solubility < 4 mg/L (Immiscible)Forms a biphasic layer; cannot be flushed down drains or diluted with water[4].
Specific Gravity ~0.83 g/cm³Floats on water; water is ineffective for spill dilution or firefighting[2].
Aquatic Toxicity H400 / H410 (Very Toxic)Classified as a Marine Pollutant; mandates destruction via high-temperature incineration[2].

3. Step-by-Step Experimental Workflows for Disposal

Protocol A: Routine Liquid Waste Collection Causality: 5-Methyl-1-decanol is immiscible with water and highly toxic to aquatic environments[4]. It must never be subjected to sanitary sewer disposal. Dilution is strictly prohibited by environmental regulations because it does not neutralize the marine toxicity.

Steps:

  • Segregation: Ensure the primary waste container is made of High-Density Polyethylene (HDPE) or glass. Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic oxidation and potential container rupture[3].

  • Transfer: Use a closed-funnel system in a well-ventilated fume hood to transfer 5-Methyl-1-decanol waste into the designated container.

  • Volume Management (Self-Validating Check): Fill the waste container to no more than 80% capacity. This built-in tolerance ensures sufficient headspace for vapor expansion, validating that the container will not pressurize and leak during ambient temperature fluctuations.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly mark the contents as "Hazardous Waste - Combustible Liquid, Marine Pollutant (5-Methyl-1-decanol)".

  • Storage: Store in a dedicated flammable storage cabinet away from direct sunlight and heat sources until Environmental Health and Safety (EHS) collection[3].

Protocol B: Small-Scale Spill Decontamination (< 1 Liter) Causality: Because the specific gravity is ~0.83, the chemical will float on water. Using water to clean a spill will only spread the marine pollutant further. Inert absorbents are mandatory to physically sequester the liquid[5].

Steps:

  • Isolate: Evacuate non-essential personnel from the immediate area and eliminate all ignition sources.

  • Contain: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads)[5]. Never use combustible materials like sawdust, which increase the fire load.

  • Absorb (Self-Validating Check): Work systematically from the outside of the spill towards the center. This technique visually validates that the spill is not spreading outward during the cleanup process.

  • Collect: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable disposal bag or a rigid plastic container[5].

  • Decontaminate: Wipe the affected surface with a mild detergent solution (noting that water alone is ineffective due to the chemical's hydrophobicity). Dispose of the wipes in the same hazardous waste container.

  • EHS Hand-off: Seal the container, label it as "Spill Debris - Contains 5-Methyl-1-decanol," and request an immediate EHS pickup.

4. Regulatory & Logistical Framework Under environmental guidelines, while pure long-chain alcohols may not always trigger the strict D001 (Ignitability) characteristic if their flash point exceeds 60°C (140°F), they are heavily regulated under environmental hazard mandates due to their marine toxicity[2]. The preferred and legally compliant method of ultimate disposal is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to prevent the release of uncombusted hydrocarbons[6].

5. Disposal Decision Workflow

G Start 5-Methyl-1-decanol Waste Generation OxidizerCheck Mixed with Strong Oxidizers? Start->OxidizerCheck Danger STOP: Extreme Explosion Hazard OxidizerCheck->Danger Yes TypeCheck Determine Waste Stream Type OxidizerCheck->TypeCheck No Spill Spill Cleanup: Use Inert Absorbent TypeCheck->Spill Accidental Release Routine Routine Waste: HDPE/Glass Container TypeCheck->Routine Protocol Waste Label Label: Hazardous Waste Marine Pollutant Spill->Label Routine->Label Incinerate EHS Collection & High-Temp Incineration Label->Incinerate

Logical workflow for the segregation and disposal of 5-Methyl-1-decanol laboratory waste.

6. References

  • Title: 4-Propyl-1-octanol - Benchchem Source: benchchem.com URL:

  • Title: Environmental properties of long chain alcohols. Part 1 - ChemView Source: epa.gov URL:

  • Title: SAFETY DATA SHEET - TCI Chemicals Source: tcichemicals.com URL:

  • Title: Steri 7 Xtra Concentrate - SDS - Rentokil Initial Source: rentokil-initial.com URL:

  • Title: CCS Aliphatic Alcohol - Grano Direct Source: granodirect.com.au URL:

  • Title: 1 - SAFETY DATA SHEET Source: fishersci.com URL:

Handling

Personal protective equipment for handling 5-Methyl-1-decanol

Standard Operating Procedure & Technical Safety Guide: Personal Protective Equipment and Handling Protocols for 5-Methyl-1-decanol As a Senior Application Scientist, I recognize that laboratory safety transcends mere reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Safety Guide: Personal Protective Equipment and Handling Protocols for 5-Methyl-1-decanol

As a Senior Application Scientist, I recognize that laboratory safety transcends mere regulatory compliance; it is the fundamental baseline for reproducible, reliable scientific discovery. Handling long-chain branched aliphatic alcohols like 5-Methyl-1-decanol requires a nuanced understanding of their physicochemical properties. This guide provides a self-validating system for researchers and drug development professionals, ensuring that every operational choice is grounded in mechanistic causality and authoritative safety standards.

Chemical Profile & Hazard Causality

5-Methyl-1-decanol (Primary CAS: 7212-52-4[1]; Alternative CAS: 55505-28-7[2]) is a C11 branched-chain fatty alcohol (C11H24O). While its overall systemic toxicity is relatively low—with an acute oral LD50 in rats exceeding 5,000 mg/kg and a dermal LD50 in rabbits between 2,000 and 4,000 mg/kg[3]—it presents specific localized and environmental hazards that dictate our safety strategy:

  • Ocular Irritation: The amphiphilic nature of the alcohol can disrupt the lipid bilayer of corneal epithelial cells, causing serious eye irritation upon contact[2].

  • Dermal Defatting: Prolonged exposure to lipophilic solvents extracts natural dermal lipids, leading to contact dermatitis and skin sensitization[3].

  • Combustibility: As a combustible organic liquid, it poses a fire risk if vaporized, heated, or exposed to ignition sources[2].

  • Aquatic Toxicity: The compound is harmful to aquatic life, strictly prohibiting any form of drain disposal[2].

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA Standard 29 CFR 1910.132[4], PPE serves as the final barrier in the hierarchy of controls[5]. The selection of PPE must be proportionate to the operational scale and the specific physical state of the chemical during handling. Employers must ensure this equipment is provided, used, and maintained in a sanitary condition[6].

PPE CategoryAnalytical Scale (< 50 mL)Preparative/Bulk Scale (> 50 mL)Mechanistic Causality & Rationale
Eye/Face Protection Chemical splash goggles.Chemical splash goggles + full face shield.Prevents corneal lipid bilayer disruption from accidental splashes or aerosolized droplets[2].
Dermal Protection (Hands) Standard Nitrile gloves (4 mil).Heavy-duty Nitrile or Butyl rubber gloves.Nitrile provides a sufficient barrier against incidental contact, preventing the extraction of natural dermal lipids (defatting)[3].
Dermal Protection (Body) Flame-resistant (FR) lab coat.FR lab coat + chemical-resistant apron.Mitigates fire risks associated with combustible organic liquids and prevents skin sensitization[2],[3].
Respiratory Protection Not required if handled in a fume hood.Half-mask respirator with organic vapor (OV) cartridges if ventilation fails.Prevents inhalation of volatile organic compounds (VOCs) that can cause respiratory tract irritation[3].

Operational Workflows & Handling Protocols

To maintain scientific integrity and safety, the following step-by-step methodology must be strictly adhered to when aliquoting or reacting 5-Methyl-1-decanol.

Protocol: Aliquoting 5-Methyl-1-decanol for Synthesis

  • Step 1: Pre-Operation Assessment: Verify that the chemical fume hood face velocity is operating within standard safety parameters (typically 80-120 feet per minute). Place a secondary containment tray inside the hood to catch potential spills.

  • Step 2: PPE Donning: Equip all required PPE (Nitrile gloves, chemical splash goggles, and a flame-resistant lab coat) prior to interacting with the primary container[6].

  • Step 3: Vessel Equilibration: Open the primary container of 5-Methyl-1-decanol slowly inside the fume hood. This allows any built-up vapor pressure to safely equilibrate within the exhausted environment.

  • Step 4: Transfer: Using a chemically compatible glass volumetric pipette or calibrated micropipette, aspirate the required volume. Transfer the liquid smoothly down the inner wall of the receiving vessel to prevent aerosolization and splashing.

  • Step 5: Decontamination: Wipe the exterior of the primary container with a compatible solvent (e.g., ethanol) if any drips occur, and seal the cap tightly.

  • Step 6: Doffing: Remove gloves using the standard "glove-in-glove" aseptic doffing technique to ensure no dermal contact occurs with the contaminated exterior glove surface. Wash hands thoroughly with soap and water immediately after doffing.

Spill Response and Waste Disposal Plan

Improper disposal of 5-Methyl-1-decanol violates environmental regulations and poses severe ecological risks[2].

Emergency Spill Response:

  • Containment: Isolate the area immediately. Because 5-Methyl-1-decanol is a combustible liquid, eliminate all potential ignition sources (open flames, hot plates, static discharges)[2].

  • Absorption: Apply an inert absorbent material such as vermiculite, dry sand, or commercial spill pads. Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a designated, sealable solid hazardous waste container.

Routine Waste Disposal (EPA Guidelines):

  • Segregation: Collect liquid waste in a designated "Non-Halogenated Organic Solvent" safety disposal can[7]. It is critical to keep non-halogenated solvents separated from halogenated solvents to prevent incompatible chemical reactions and to minimize institutional disposal costs[8].

  • Classification: If the resulting waste mixture has a flash point of less than 140°F (60°C), it must be assigned the EPA D001 characteristic waste code for ignitability[9].

  • Disposal: Transfer the safety cans to your Environmental Health and Safety (EHS) department. The waste will typically be bulked into metal drums for fuels blending or high-temperature chemical incineration[7]. Never dispose of organic solvents down the drain.

Process Visualization

G Start 5-Methyl-1-decanol Handling Workflow PPE Don Required PPE (OSHA 29 CFR 1910.132) Start->PPE Hood Execute in Fume Hood (Vapor Control) PPE->Hood Decision Spill Occurs? Hood->Decision SpillYes Eliminate Ignition Sources & Absorb with Inert Material Decision->SpillYes Yes SpillNo Complete Routine Dispensing/Synthesis Decision->SpillNo No SpillWaste Dispose as Solid Hazardous Waste SpillYes->SpillWaste LiquidWaste Collect in Non-Halogenated Solvent Waste Can (EPA) SpillNo->LiquidWaste

Workflow for the safe handling, spill response, and disposal of 5-Methyl-1-decanol.

References

  • 1910.132 - General requirements for Personal Protective Equipment | Occupational Safety and Health Administration (OSHA) |[Link]

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 | Occupational Safety and Health Administration (OSHA) |[Link]

  • About Personal Protective Equipment (Hierarchy of Controls) | Centers for Disease Control and Prevention (CDC) |[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes | US Environmental Protection Agency (EPA) | [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents | University of Louisville DEHS | [Link]

Sources

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